Methyl 5-iodo-2-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-iodo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVKSHACIRATIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451879 | |
| Record name | Methyl 5-iodo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40757-09-3 | |
| Record name | Methyl 5-iodo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-iodo-2-methoxybenzoate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-iodo-2-methoxybenzoate, a key intermediate in the development of novel pharmaceuticals and complex organic molecules.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and structural elucidation.
Strategic Importance in Synthesis
This compound is a valuable building block in organic synthesis. The presence of an iodine atom on the aromatic ring allows for a variety of subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups. This versatility makes it a crucial intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients and materials for metal-organic frameworks (MOFs).[1]
Synthesis Methodologies: A Comparative Analysis
The introduction of an iodine atom onto the aromatic ring of methyl 2-methoxybenzoate can be achieved through several synthetic strategies. The choice of method often depends on the desired regioselectivity, scale of the reaction, and availability of starting materials.
Electrophilic Aromatic Iodination
Direct iodination of methyl 2-methoxybenzoate is a common approach. The methoxy and methyl ester groups are ortho-para directing; however, the steric hindrance from the methoxy group and the deactivating effect of the ester group favor iodination at the 5-position.
Causality Behind Experimental Choices:
-
Iodinating Agent: A source of electrophilic iodine is required. Common reagents include iodine monochloride (ICl), N-iodosuccinimide (NIS), or a combination of molecular iodine (I₂) with an oxidizing agent.[2][3] The use of an oxidizing agent, such as nitric acid or hydrogen peroxide, in conjunction with I₂ generates the highly electrophilic iodonium ion (I⁺) in situ, which is necessary to overcome the activation energy of the aromatic substitution.
-
Solvent and Catalyst: The reaction is typically carried out in a solvent that can facilitate the reaction and dissolve the reagents. Acetic acid or other polar aprotic solvents are often employed.[4] Lewis acids or strong protic acids can be used to enhance the electrophilicity of the iodine source.[4]
Sandmeyer-Type Reaction
An alternative and highly efficient route involves a Sandmeyer-type reaction starting from an aromatic amine.[5][6][7] This method is particularly useful when direct iodination proves to be low-yielding or lacks the desired regioselectivity.
The Logic of the Sandmeyer Approach:
-
Diazotization: The synthesis begins with the diazotization of a primary aromatic amine, such as methyl 4-amino-2-methoxybenzoate, using sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C).[8] This forms a reactive diazonium salt intermediate.
-
Iodide Displacement: The diazonium group is then displaced by an iodide ion, typically from potassium iodide.[8][9] This step often proceeds without the need for a copper catalyst, which is a hallmark of many other Sandmeyer reactions.[8] The reaction is driven by the irreversible loss of nitrogen gas (N₂), a thermodynamically stable molecule.
Detailed Experimental Protocol: Electrophilic Iodination
This protocol details a common and reliable method for the synthesis of this compound via electrophilic iodination.
Materials:
-
Methyl 2-methoxybenzoate
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (concentrated)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-methoxybenzoate in methanol.
-
Reagent Addition: To the stirred solution, add iodine followed by periodic acid. Carefully add concentrated sulfuric acid dropwise.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and extract with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Comprehensive Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons will exhibit characteristic splitting patterns and chemical shifts due to the influence of the iodo, methoxy, and ester groups. The methoxy and methyl ester protons will appear as singlets at distinct chemical shifts.[1]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon bearing the iodine atom showing a characteristic downfield shift.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the presence of key functional groups. Characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the ether and ester, and the aromatic C-H and C=C bonds will be observed.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) corresponding to the exact mass of this compound (C₉H₉IO₃) should be observed.
Physical Properties
The melting point of the purified solid product can be determined and compared to the literature value.[10] A sharp melting point range is indicative of high purity.
| Property | Value | Reference |
| Molecular Formula | C₉H₉IO₃ | [10] |
| Molecular Weight | 292.07 g/mol | [10] |
| Appearance | White to tan solid | [10] |
| Melting Point | 57-61 °C | [10] |
Self-Validating Protocol for Characterization: NMR Spectroscopy
This section provides a standardized workflow for acquiring and interpreting NMR data to ensure the structural integrity of the synthesized compound.
Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[11]
-
Instrument Setup: Place the NMR tube in a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]
-
Data Processing and Analysis: Process the acquired Free Induction Decay (FID) to obtain the spectrum. Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) and coupling constants (J values) to assign the signals to the respective protons in the molecule.
Conclusion
This technical guide has provided a detailed examination of the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic methodologies and employing rigorous characterization techniques, researchers can confidently prepare and utilize this versatile intermediate in their synthetic endeavors. The provided protocols and workflows serve as a practical resource for scientists engaged in pharmaceutical research and development.
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"Methyl 5-iodo-2-methoxybenzoate" chemical properties and reactivity
An In-Depth Technical Guide to Methyl 5-iodo-2-methoxybenzoate: Properties, Reactivity, and Synthetic Applications
Introduction
This compound is a halogenated aromatic ester that serves as a pivotal intermediate in modern organic synthesis. Its structure, featuring an electron-donating methoxy group, an electron-withdrawing methyl ester, and a reactive carbon-iodine bond, makes it a versatile and highly valuable building block. The iodine atom, in particular, provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and key reactivity patterns of this compound, highlighting its application in the synthesis of high-value molecules for pharmaceuticals and materials science.[1][2]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 40757-09-3 | [3][4] |
| Molecular Formula | C₉H₉IO₃ | [3][5] |
| Molecular Weight | 292.07 g/mol | [4][5] |
| Appearance | White to tan solid/powder | [3][5] |
| Melting Point | 57-61 °C | [3][5] |
| Boiling Point | 155-159 °C (lit.) | [5] |
| Linear Formula | IC₆H₃(OCH₃)CO₂CH₃ | [4][5] |
| InChI Key | FJVKSHACIRATIW-UHFFFAOYSA-N | [3][5] |
| SMILES | COC(=O)c1cc(I)ccc1OC | [5] |
Spectroscopic data are essential for confirming the identity and purity of the compound. While raw spectra are not provided here, key spectral data can be found through resources like ChemicalBook.[6] The crystal structure has been reported and shows a nearly planar molecular geometry.[7][8]
Synthesis and Crystallization
This compound is typically synthesized from its non-iodinated precursor, methyl 2-methoxybenzoate. A common and effective method involves electrophilic iodination, where an iodine source and an oxidizing agent are used to install the iodine atom at the C5 position, which is activated by the ortho-methoxy group.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Electrophilic Iodination
This protocol is based on established methods for the iodination of activated aromatic rings.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-methoxybenzoate (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane.
-
Reagent Addition: Add the iodine source (e.g., molecular iodine, I₂, 1.1 equiv). Subsequently, add the oxidizing agent (e.g., nitric acid, periodic acid) portion-wise to control the reaction exotherm.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture and quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield single crystals suitable for X-ray diffraction.[7]
Reactivity: A Hub for Cross-Coupling Reactions
The synthetic utility of this compound lies in the reactivity of its C(sp²)-I bond. This bond is susceptible to oxidative addition to a low-valent palladium center, initiating a catalytic cycle for various cross-coupling reactions. This makes it an ideal substrate for building molecular complexity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide. It is widely used due to its mild conditions and tolerance of diverse functional groups.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
-
To a Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Heat the mixture (e.g., 80-100 °C) with vigorous stirring until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[9] This reaction is known for its mild conditions and is co-catalyzed by a copper(I) salt.[10]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol: Sonogashira Coupling
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).[11]
-
Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA, 2-3 equiv).[11]
-
Add the terminal alkyne (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate and purify the resulting product via column chromatography.
Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12] It is a powerful tool for constructing carbon-carbon bonds and is tolerant of a wide array of functional groups.[13]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Protocol: Heck Reaction
-
Charge a flask with this compound (1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., PPh₃ or a phosphine-free system).
-
Add a polar aprotic solvent such as DMF or NMP, followed by the alkene (1.5 equiv) and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).[14]
-
Heat the reaction mixture to 80-140 °C and stir until the reaction is complete as judged by TLC or GC-MS.
-
Cool the mixture, dilute with water, and extract with an appropriate organic solvent.
-
Wash the organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the desired substituted alkene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[15] This reaction has revolutionized the synthesis of aryl amines from aryl halides, which are ubiquitous in pharmaceuticals.[16][17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv) to a dry flask.
-
Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS. Once complete, cool the mixture to room temperature.
-
Quench the reaction with water or saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
Purify the product by flash column chromatography.
Applications in Research and Drug Development
This compound is not an end-product but a crucial stepping stone. Its derivatives are key components in various fields:
-
Pharmaceuticals: Aryl iodides are common precursors in drug synthesis. For example, related iodo-methylbenzoic acid structures are vital intermediates in the creation of anti-diabetic medications. The ability to easily form C-C and C-N bonds allows for the rapid generation of compound libraries for screening and lead optimization.
-
Materials Science: The compound serves as an intermediate in the synthesis of novel organic linkers for Metal-Organic Frameworks (MOFs).[7] For instance, it can be used to synthesize 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid, a linker for creating porous materials with potential applications in gas storage and catalysis.[7]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5][18] If handling the powder, use a dust mask or work in a well-ventilated area or fume hood.[19]
-
Hazards: May cause skin, eye, and respiratory irritation.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][20] It is classified as a combustible solid.[5][19]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[18]
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its well-defined structure and the predictable reactivity of the carbon-iodine bond make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These transformations provide efficient and modular routes for the synthesis of complex organic molecules, cementing the role of this compound as a key building block in the discovery and development of new pharmaceuticals and advanced materials.
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An In-depth Technical Guide to Methyl 5-iodo-2-methoxybenzoate (CAS Number: 40757-09-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 5-iodo-2-methoxybenzoate has emerged as a pivotal building block in modern organic synthesis. Its unique trifunctional arrangement—comprising an electron-rich methoxy-substituted benzene ring, a reactive methyl ester, and a strategically positioned iodine atom—renders it a versatile precursor for the construction of complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the core properties, synthesis, spectral characteristics, reactivity, and applications of this important chemical intermediate. The information presented herein is curated to not only inform but also to empower the reader in leveraging this compound to its full synthetic potential.
Physicochemical and Structural Properties
This compound is a stable, solid compound at room temperature, typically appearing as a white to tan powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 40757-09-3 | [1][2] |
| Molecular Formula | C₉H₉IO₃ | [1][2] |
| Molecular Weight | 292.07 g/mol | [2] |
| Appearance | White to tan solid/powder | [1] |
| Melting Point | 57-61 °C | [2] |
| Linear Formula | IC₆H₃(OCH₃)CO₂CH₃ | |
| SMILES | COC(=O)c1cc(I)ccc1OC | |
| InChI | 1S/C9H9IO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 |
The molecular structure of this compound has been elucidated by X-ray crystallography, revealing a nearly planar conformation.[3] The crystal structure is monoclinic, with molecules forming stacked layers.[3] This planarity and layered packing are significant for its solid-state properties and may influence its reactivity in heterogeneous reaction conditions.
Caption: 2D Chemical Structure of this compound.
Synthesis and Purification
Experimental Protocol: Synthesis of this compound
This protocol is based on analogous iodination reactions of electron-rich aromatic compounds.
Materials:
-
Methyl 2-methoxybenzoate
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-methoxybenzoate in a suitable solvent such as methanol.
-
Addition of Reagents: To the stirred solution, add iodine (I₂) followed by a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Oxidation: Slowly add an oxidizing agent, such as periodic acid, to the reaction mixture. The oxidizing agent is crucial for regenerating the active iodinating species in situ.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A reaction time of 30 to 60 minutes is often sufficient.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Neutralization: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative data are presented below.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aromatic protons and the two distinct methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | d | 1H | Ar-H |
| ~ 7.40 | dd | 1H | Ar-H |
| ~ 6.70 | d | 1H | Ar-H |
| 3.88 | s | 3H | -OCH₃ |
| 3.86 | s | 3H | -COOCH₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The provided data is based on analogous compounds and literature reports.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165.7 | C=O (ester) |
| ~ 157.9 | C-OCH₃ |
| ~ 141.6 | Ar-C |
| ~ 132.6 | Ar-C |
| ~ 124.4 | Ar-C |
| ~ 112.4 | Ar-C |
| ~ 87.1 | C-I |
| ~ 57.0 | -OCH₃ |
| ~ 52.3 | -COOCH₃ |
Note: The chemical shifts are based on data for structurally similar compounds and are for reference purposes.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | m | C-H stretch (alkane) |
| ~ 1730 | s | C=O stretch (ester) |
| ~ 1600, ~1480 | m | C=C stretch (aromatic) |
| ~ 1250 | s | C-O stretch (ester and ether) |
| ~ 850-550 | m | C-I stretch |
s = strong, m = medium
Mass Spectrometry (MS)
The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 292 | [M]⁺, Molecular ion |
| 261 | [M - OCH₃]⁺ |
| 134 | [M - I - OCH₃]⁺ |
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its aryl iodide moiety, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.
-
Heck-Mizoroki Reaction: Coupling with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
-
Ullmann Coupling: Homocoupling to form symmetrical biaryl compounds.[4]
Caption: Reactivity of this compound in cross-coupling reactions.
Applications in the Synthesis of Advanced Materials and Pharmaceutical Intermediates
A significant application of this compound is as a precursor in the synthesis of 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid .[3][4] This is typically achieved through an Ullmann homocoupling reaction followed by hydrolysis of the methyl ester groups.[4] This resulting dicarboxylic acid is a valuable organic linker for the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.[3]
While direct applications in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its role as a versatile building block for constructing complex biaryl and substituted aromatic systems makes it a compound of high interest for medicinal chemists in the discovery and development of new therapeutic agents.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
In case of contact:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek medical attention.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined set of properties and reactivity. Its utility in the synthesis of advanced materials like MOFs is clearly established, and its potential for the construction of novel pharmaceutical compounds via modern cross-coupling chemistry is significant. This guide provides a solid foundation of technical information to aid researchers and drug development professionals in effectively utilizing this compound in their synthetic endeavors.
References
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4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o463. Available at: [Link]
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This compound. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462. Available at: [Link]
- Wang, Y., et al. (2009). [Journal and article title could not be fully retrieved, but is the primary reference for the synthesis].
-
Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available at: [Link]
-
4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid. ResearchGate. Available at: [Link]
- CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. Google Patents.
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Infrared spectroscopy correlation table. Wikipedia. Available at: [Link]
- CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate. Google Patents.
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4,4′-Diiodo-3,3′-dimethoxybiphenyl. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2399. Available at: [Link]
- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents.
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mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
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The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. ResearchGate. Available at: [Link]
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2-Iodo-5-methylbenzoic acid. NIST WebBook. Available at: [Link]
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Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
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Methoxy-modified MOF-5: A MOF-5 framework prepared by a mixed ligand approach. (2013). European Journal of Inorganic Chemistry, 2013(14), 2336-2341. Available at: [Link]
- Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid]. Google Patents.
-
Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. (2014). CrystEngComm, 16(33), 7751-7759. Available at: [Link]
-
Synthesis and Characterization of the Interpenetrated MOF-5. (2012). Journal of the Chinese Chemical Society, 59(10), 1228-1234. Available at: [Link]
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13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
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The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
- US20210284661A1 - Mechanochemical synthesis of metal-organic frameworks for molecular sieving and compositions and methods of use thereof. Google Patents.
Sources
Methyl 5-iodo-2-methoxybenzoate: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl 5-iodo-2-methoxybenzoate is a polysubstituted aromatic compound that has emerged as a highly versatile and strategic building block in modern organic synthesis. Its unique arrangement of functional groups—an electron-rich methoxy group, a synthetically tractable methyl ester, and a reactive aryl iodide—provides a powerful platform for constructing complex molecular architectures. The aryl iodide is particularly notable for its participation in a wide array of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the compound's properties, synthesis, and key applications, with a focus on the mechanistic rationale behind its use in advanced synthetic workflows, particularly in the development of novel pharmaceutical intermediates and functional materials.
Physicochemical Properties and Characterization
This compound is a white to tan solid at room temperature.[1] Its structure is characterized by a benzene ring substituted at positions 1, 2, and 5 with a methyl carboxylate, a methoxy group, and an iodine atom, respectively. The interplay of these groups dictates its reactivity and physical properties.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 40757-09-3 | [1][2] |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1][2] |
| Appearance | White to tan powder/solid | [1] |
| Melting Point | 57-61 °C | [1] |
| Linear Formula | IC₆H₃(OCH₃)CO₂CH₃ | [2] |
| InChI Key | FJVKSHACIRATIW-UHFFFAOYSA-N |[1] |
The crystal structure of this compound has been determined to have a monoclinic P2₁/c symmetry.[3] The molecule is nearly planar, with the methyl groups of the ester and methoxy functionalities oriented away from each other to minimize steric hindrance.[3][4] This defined solid-state structure is crucial for understanding intermolecular interactions in materials science applications.
Synthesis of this compound
The preparation of this compound is typically achieved through the direct iodination of its precursor, methyl 2-methoxybenzoate. This electrophilic aromatic substitution is a reliable and scalable method.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Iodination of Methyl 2-methoxybenzoate
This protocol is adapted from methodologies described in the literature for similar transformations.[3]
-
Reaction Setup: To a solution of methyl 2-methoxybenzoate (1.0 equiv.) in a suitable solvent such as glacial acetic acid, add the iodinating reagent (e.g., N-iodosuccinimide (NIS) or iodine) (1.1 equiv.). The use of acetic acid as a solvent facilitates the reaction by maintaining a polar protic environment.
-
Initiation: Slowly add an acid catalyst, such as sulfuric acid, dropwise to the stirring mixture. The acid protonates the iodinating agent, generating a more potent electrophile (I+), which is necessary to overcome the electron-donating effect of the methoxy group and achieve substitution.
-
Reaction Progress: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A typical reaction time can range from 30 to 60 minutes.[3]
-
Workup: Upon completion, pour the reaction mixture into a beaker of ice-water containing a reducing agent like sodium thiosulfate. This step quenches the reaction and removes any unreacted iodine, evidenced by the disappearance of the brown color.
-
Isolation: The crude product often precipitates as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid and salts.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
Core Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of the C-I bond, which is amenable to a wide range of metal-catalyzed cross-coupling reactions. This allows for its use as a scaffold to introduce diverse molecular fragments.
Caption: Versatility of the building block in cross-coupling reactions.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is one of the most powerful methods for constructing biaryl linkages, which are prevalent in pharmaceuticals and organic materials. This compound is an excellent substrate for this reaction. This reaction is notably used in the synthesis of dicarboxylic acid linkers for creating Metal-Organic Frameworks (MOFs).[3]
General Protocol:
-
Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). The choice of base is critical; it activates the boronic acid and facilitates the transmetalation step.
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (like toluene or 1,4-dioxane) and water. Degassing (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution) is essential to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is fundamental for creating rigid, linear structures found in molecular electronics and complex natural products.
General Protocol:
-
Catalyst System: The reaction typically employs a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). The copper facilitates the formation of a copper(I) acetylide intermediate, which speeds up the transmetalation to the palladium center.
-
Reaction Setup: To a flask containing this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.), add the catalysts.
-
Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent. The base is crucial for deprotonating the terminal alkyne.
-
Execution: Stir the reaction under an inert atmosphere at temperatures ranging from room temperature to 60 °C until completion.
-
Workup: Dilute the reaction mixture with an organic solvent, wash with aqueous ammonium chloride to remove copper salts, followed by water and brine. The organic layer is then dried and concentrated, and the product is purified by chromatography.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place. It is classified as a combustible solid (Storage Class 11).
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its pre-installed functional handles and well-defined reactivity provide chemists with a reliable and versatile tool for the strategic assembly of complex molecules. The ability to participate in a host of robust cross-coupling reactions makes it particularly valuable in the fields of medicinal chemistry, where rapid analogue synthesis is key, and in materials science for the construction of bespoke functional molecules like MOF linkers. A thorough understanding of the principles governing its reactivity allows researchers to leverage this compound to its full potential, accelerating innovation in drug discovery and beyond.
References
-
Lundvall, F., Wragg, D. S., Dietzel, P. D. C., & Fjellvåg, H. (2014). This compound . Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462. [Link]
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Lundvall, F., Wragg, D. S., Dietzel, P. D. C., & Fjellvåg, H. (2014). Methyl 5-iodo-2-meth-oxy-benzoate . PubMed. [Link]
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Discovery and synthesis of "Methyl 5-iodo-2-methoxybenzoate" derivatives
An In-Depth Technical Guide to the Synthesis and Derivatization of Methyl 5-iodo-2-methoxybenzoate for Advanced Pharmaceutical Research
Abstract
This compound is a highly versatile substituted aromatic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising an activatable iodo group for cross-coupling, a modifiable ester, and a methoxy substituent—makes it an ideal scaffold for constructing complex molecular entities. This guide provides an in-depth exploration of the synthesis, characterization, and strategic derivatization of this core molecule. Authored from the perspective of a Senior Application Scientist, this document emphasizes the mechanistic rationale behind synthetic choices, provides field-proven experimental protocols, and illustrates the compound's tangible applications in drug discovery, positioning it as a critical tool for researchers, chemists, and drug development professionals.
The Strategic Importance of the Substituted Benzoate Scaffold
The benzoate motif is a cornerstone of modern pharmacology, appearing in a vast array of therapeutic agents. Its rigid, planar structure provides a reliable anchor for pharmacophoric elements, while its substituents dictate molecular interactions, solubility, and metabolic stability. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups. The aryl iodide is primed for transition-metal-catalyzed cross-coupling reactions, the methyl ester can be readily converted into amides or other functional groups, and the methoxy group influences the electronic properties of the ring. This guide details the pathways to harness this reactivity for the synthesis of novel molecular libraries and targeted therapeutics.
Synthesis and Characterization of the Core Scaffold
The efficient and reliable synthesis of the starting material is paramount for any subsequent derivatization campaign. The title compound is a known intermediate, notably used in the synthesis of organic linkers for Metal-Organic Frameworks (MOFs).[1]
Synthetic Pathway: Electrophilic Iodination
The most direct approach to this compound is through the electrophilic iodination of its precursor, Methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-director; since the ortho- position is sterically hindered by the adjacent ester, iodination preferentially occurs at the para- position (C5). Various iodinating systems can be employed, with a common and effective method being the use of iodine in the presence of an oxidizing agent.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system, with clear steps and expected outcomes for reliable execution.
Materials:
-
Methyl 2-methoxybenzoate
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (concentrated)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 2-methoxybenzoate (1.0 eq) in methanol.
-
Reagent Addition: Add iodine (0.5 eq) and periodic acid (0.25 eq) to the solution.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid. The solution will typically change color as the reaction initiates.
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the product as a white to tan powder.[2]
Physicochemical Properties & Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques. The 1H NMR spectrum is a key identifier and is consistent with published data.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₉H₉IO₃ | [1][4] |
| Molecular Weight | 292.07 g/mol | |
| Appearance | White to tan solid/powder | [2] |
| Melting Point | 57-61 °C | [2] |
| SMILES | COC(=O)c1cc(I)ccc1OC | |
| InChI Key | FJVKSHACIRATIW-UHFFFAOYSA-N | [2] |
Key Derivatization Strategies and Their Mechanistic Underpinnings
The true value of this compound lies in its capacity for selective modification at its key functional sites. The following diagram illustrates the primary pathways for derivatization.
C-I Bond Functionalization via Cross-Coupling Reactions
The aryl iodide is the most versatile functional group on the scaffold, serving as an excellent substrate for palladium-catalyzed cross-coupling reactions. This choice is driven by the C-I bond's relatively low dissociation energy, which facilitates oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.
-
Suzuki Coupling: Forges a new C-C single bond by coupling with an aryl or vinyl boronic acid/ester. This is a cornerstone of modern synthesis for creating bi-aryl structures, which are prevalent in pharmaceuticals.
-
Sonogashira Coupling: Creates a C-C triple bond by reacting with a terminal alkyne, typically using a dual palladium/copper catalytic system. This introduces a rigid, linear linker into the molecule, often used to probe binding pockets in drug targets.
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling with a primary or secondary amine. This reaction is one of the most powerful methods for synthesizing aryl amines, a critical pharmacophore in many kinase inhibitors and CNS-active drugs.
Modification of the Ester Group
The methyl ester provides a secondary site for modification, crucial for introducing diversity and modulating physicochemical properties like solubility.
-
Hydrolysis: Saponification of the ester using a base like sodium hydroxide readily yields the corresponding carboxylic acid, 5-iodo-2-methoxybenzoic acid. This transformation is often a necessary intermediate step, as the carboxylic acid is the reactive handle for forming stable amide bonds.
-
Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This allows for the systematic exploration of the "amide space," which is fundamental to tuning a drug candidate's properties, including its hydrogen bonding capacity and cell permeability.
Application in Drug Discovery: A Case Study
While derivatives of this compound itself are explored in proprietary research, the strategic value of its core structure—the iodo-substituted benzoate—is clearly demonstrated in the synthesis of approved pharmaceuticals. A compelling example is the synthesis of Suvorexant, an orexin receptor antagonist for treating insomnia.[5] A key precursor, 2-Iodo-5-methylbenzoic acid, which is structurally analogous to the hydrolyzed form of our title compound, undergoes a critical copper-catalyzed amination to build the final drug molecule.[5]
This case study validates the industrial relevance of the C-I bond functionalization strategy on a benzoate scaffold.
The use of 5-Iodo-2-methylbenzoic acid as a key intermediate in the development of anti-diabetic drugs further underscores the importance of this class of compounds. The iodine atom provides a reliable chemical handle for constructing the complex molecular frameworks essential for pharmacological activity.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and materials science. Its predictable reactivity and the orthogonal nature of its functional groups allow for the systematic and efficient synthesis of diverse chemical libraries. The derivatization strategies outlined in this guide—centered on robust and scalable cross-coupling and amidation reactions—provide a clear roadmap for researchers to generate novel compounds with tailored properties. Future research will likely focus on developing novel catalytic systems to further expand the scope of accessible derivatives and on applying this scaffold to new and challenging biological targets, solidifying its role as a cornerstone of modern chemical synthesis.
References
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Gjertsen, M. R., et al. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462. [Link]
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Pharmaffiliates. (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Iodo-2-methylbenzoic acid. PubChem Compound Database. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Beyond Preservation: The Pharmaceutical and Medicinal Roles of Sodium Benzoate. [Link]
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Shubham Pharmachem. (2025). Sodium Benzoate - Promising Application in Medicine. [Link]
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
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Ghodake, V. M., et al. (2020). Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. Current Medicinal Chemistry, 28(1). [Link]
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Nimbasia Stabilizers. (2025). Top Uses of Sodium Benzoate in Food, Cosmetics & Pharma. [Link]
-
National Center for Biotechnology Information. (2014). Methyl 5-iodo-2-meth-oxy-benzoate. PubMed. [Link]
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The Strategic Utility of Methyl 5-iodo-2-methoxybenzoate in the Synthesis of Novel Organic Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-iodo-2-methoxybenzoate has emerged as a pivotal and versatile building block in the field of organic synthesis, particularly in the design and creation of novel organic linkers. These linkers are the fundamental components in the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and in the development of complex molecular scaffolds for drug discovery. The strategic positioning of the iodo, methoxy, and methyl ester functionalities on the benzene ring allows for a diverse range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of sophisticated organic linkers, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and the causality behind experimental choices.
Introduction: The Architectural Significance of this compound
The intrinsic chemical architecture of this compound makes it a highly valuable precursor for organic linkers. The aryl iodide provides a reactive handle for a suite of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The ortho-methoxy group can exert significant electronic and steric influence on the reactivity of the molecule, often leading to enhanced reaction rates and selectivity in cross-coupling reactions. Furthermore, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a common coordinating group for the formation of MOFs, or can be transformed into other functional groups.
This guide will focus on the practical application of this key building block in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Additionally, the utility of the Ullmann coupling for the synthesis of symmetrical biaryl linkers will be discussed, drawing upon established literature for the synthesis of a known MOF precursor.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for safe and effective experimental design.
| Property | Value | Reference |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| Appearance | White to tan solid | [1] |
| Melting Point | 57-61 °C | [1] |
| Solubility | Soluble in common organic solvents such as THF, DMF, and toluene. | General Knowledge |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Reaction Pathways to Advanced Organic Linkers
The true synthetic power of this compound is realized through its participation in cross-coupling reactions. These reactions enable the precise and efficient construction of complex molecular architectures that are otherwise difficult to access.
Ullmann Coupling: A Classic Approach to Symmetrical Biaryl Linkers
The Ullmann reaction is a classical copper-catalyzed method for the formation of carbon-carbon bonds, particularly for the synthesis of symmetrical biaryl compounds.[2] While palladium-catalyzed methods are often favored for their milder conditions, the Ullmann coupling remains a robust and relevant strategy, especially for large-scale syntheses.
A notable application of this compound is in the synthesis of dimethyl 4,4'-dimethoxy-3,3'-dicarboxylate, a direct precursor to the MOF linker 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid.
Reaction Scheme:
Sources
An In-depth Technical Guide to Methyl 5-iodo-2-methoxybenzoate: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-iodo-2-methoxybenzoate is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring an iodo group at the 5-position and a methoxy group at the 2-position of the benzoate ring, makes it a valuable building block for the construction of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, particularly in the fields of materials science and medicinal chemistry. The strategic placement of the iodo-substituent allows for a variety of coupling reactions, making it a key component in the synthesis of novel compounds. This document aims to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Physicochemical Properties
This compound is a white to tan powder at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| Melting Point | 57-61 °C | [1][2] |
| Appearance | White to tan powder | [1] |
| CAS Number | 40757-09-3 | [3][4] |
The structure of this compound, as determined by X-ray crystallography, reveals a nearly planar molecule.[5] The crystal structure is monoclinic, and the molecules are arranged in stacked layers.[5]
Caption: Generalized synthetic workflow for iodinated benzoates.
A detailed experimental protocol, adapted from literature procedures, is as follows:
Experimental Protocol: Synthesis of this compound
This protocol is based on the method described by Wang et al. (2009) and subsequently utilized by Lundvall et al. (2014). [5] Materials:
-
2-Amino-5-methylbenzoic acid
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Potassium iodide
-
Sodium thiosulfate
-
Ether
-
Anhydrous sodium sulfate
-
Methanol
-
Acid catalyst (e.g., sulfuric acid)
Procedure:
-
Diazotization: Suspend 2-amino-5-methylbenzoic acid in a suitable acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution. An intermediate, 2-iodo-5-methylbenzoic acid, will precipitate.
-
Work-up: Collect the crude product by filtration. The crude acid can be purified by dissolving it in a suitable organic solvent like ether, washing with a sodium thiosulfate solution to remove excess iodine, followed by washing with water. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Esterification: Reflux the purified 2-iodo-5-methylbenzoic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid) until the reaction is complete (monitored by TLC).
-
Purification: After completion, the excess methanol is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may include neutralization and extraction with an organic solvent. The final product, this compound, can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The chemical shifts for the methoxy groups will appear as singlets in the upfield region of the spectrum. The ¹H NMR spectrum of the title compound is in good agreement with what was reported by Wang et al. (2009). [5]* ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), and the carbons of the two methoxy groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates that the toxicological properties of this product have not been fully investigated. [6]Therefore, it should be handled with caution in a well-ventilated area, preferably in a chemical fume hood. [6] GHS Hazard Information (based on available data for the compound):
-
Pictogram: Irritant
-
Signal Word: Warning
-
Hazard Statements:
-
May be harmful if ingested or inhaled.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Statements:
-
Avoid breathing dust or vapor. [6] * Wear protective gloves, safety goggles, and protective clothing. [6] * Use only in a well-ventilated area. [6] * In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [6] * After contact with skin, wash immediately with plenty of water. [6] Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. [6]
-
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical synthesis due to its functional groups that allow for further chemical transformations.
Materials Science
One of the notable applications of this compound is as an intermediate in the synthesis of novel organic linkers for Metal-Organic Frameworks (MOFs). [5]Specifically, it is a precursor to 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid, which is used to construct MOFs with potential applications in gas storage, separation, and catalysis. [5]
Caption: Role in Metal-Organic Framework (MOF) synthesis.
Drug Development
While specific examples of the direct use of this compound in the synthesis of marketed drugs are not readily available in the searched literature, its structural motifs are relevant to medicinal chemistry. The related compound, 5-Iodo-2-methylbenzoic acid, is a key intermediate in the synthesis of certain anti-diabetic drugs. [5]The presence of the iodo- and methoxy-substituted benzoic acid core in this compound makes it an attractive starting material for the synthesis of various pharmaceutical intermediates. The iodo group can be readily converted to other functional groups via cross-coupling reactions, providing a versatile handle for molecular elaboration in drug discovery programs. [7]
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in materials science and potential utility in drug discovery and development. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an outline of its current and potential applications. As research in novel materials and pharmaceuticals continues to advance, the demand for such well-defined building blocks is expected to grow, further solidifying the importance of this compound in the field of organic synthesis.
References
-
Lundvall, F., Wragg, D. S., Dietzel, P. D., & Fjellvåg, H. (2014). Methyl 5-iodo-2-meth-oxy-benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462. Retrieved from [Link]
- Wang, X. S., et al. (2009). Journal of Organic Chemistry. (Note: This is a referenced publication for the synthesis protocol, specific article details were not available in the search results).
-
PubMed. (2014). Methyl 5-iodo-2-meth-oxy-benzoate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]
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- 7. nbinno.com [nbinno.com]
Technical Guide: Leveraging Methyl 5-Iodo-2-Methoxybenzoate as a Versatile Precursor for Advanced Metal-Organic Frameworks
Executive Summary
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunable functionality for applications ranging from gas storage to catalysis and drug delivery.[1] The rational design of these crystalline materials is critically dependent on the selection of the organic linker molecule, which dictates the framework's architecture and chemical properties. This guide introduces Methyl 5-iodo-2-methoxybenzoate as a strategic and versatile precursor for the synthesis of advanced, functionalized MOF linkers. We will explore the rationale for its selection, provide detailed, validated protocols for its conversion into a primary linker, and demonstrate its application in the solvothermal synthesis of a representative MOF. A key focus will be on the iodo- a functional group, which serves as a powerful handle for post-synthetic modification (PSM), enabling the creation of highly tailored materials that would be otherwise inaccessible through direct synthesis.
Introduction: The Central Role of the Organic Linker in MOF Design
Metal-Organic Frameworks are crystalline, porous materials constructed from metal ions or clusters (secondary building units, or SBUs) connected by organic linker molecules.[2][3] The linker is not merely a spacer; its geometry, rigidity, length, and chemical functionality are primary determinants of the final MOF's topology, pore size, and surface chemistry. While simple ditopic linkers like terephthalic acid are foundational, the synthesis of next-generation MOFs requires more complex linkers designed with specific functionalities.
The introduction of functional groups can enhance properties such as selective gas adsorption, catalytic activity, or sensing capabilities. However, the harsh solvothermal conditions often used for MOF synthesis can be incompatible with many sensitive functional groups.[4] This challenge highlights the need for precursor molecules that are stable under synthesis conditions but also offer a pathway for subsequent functionalization. This compound is an exemplary molecule that fulfills these criteria.
Strategic Selection: Properties of this compound
This compound is a commercially available solid that serves as an ideal starting point for sophisticated linker design.[5][6] Its utility stems from the strategic combination of three key functional groups: the methyl ester, the methoxy group, and the iodo group.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₃ | [5][7] |
| Molecular Weight | 292.07 g/mol | [5] |
| Appearance | White to tan solid/powder | [8] |
| Melting Point | 57-61 °C | [8] |
| SMILES | COC(=O)c1cc(I)ccc1OC |
-
Methyl Ester: This group serves as a protected form of the carboxylic acid required for coordination to the metal SBU. The ester is generally unreactive during linker modification and is readily deprotected (hydrolyzed) in a final step to reveal the carboxylate binding group.
-
Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the linker and its coordination behavior with the metal center. Furthermore, its presence can subtly alter the linker's geometry, potentially leading to novel framework topologies.[9]
-
Iodo Group: This is the most critical feature for advanced applications. The carbon-iodine bond is relatively stable, allowing it to be carried through the linker synthesis and initial MOF formation. Post-synthetically, it becomes a highly versatile reaction site for introducing a wide array of other functional groups via established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), a process known as Post-Synthetic Modification (PSM).[4][10][11]
From Precursor to Primary Linker: Synthesis of 5-Iodo-2-methoxybenzoic Acid
The first critical step is the conversion of the methyl ester precursor into the active carboxylic acid linker. This is reliably achieved through a standard saponification (base hydrolysis) reaction. This protocol is designed to be self-validating, with a clear endpoint and straightforward purification.
Protocol 3.1: Saponification of this compound
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water (DI H₂O)
-
Hydrochloric Acid (HCl), 2M
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper.
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of methanol. Stir until a clear solution is formed.
-
Base Addition: Prepare a solution of 2.0 g of NaOH in 20 mL of DI H₂O. Add this aqueous NaOH solution to the methanolic solution of the ester.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C). Maintain reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Solvent Removal: After cooling to room temperature, remove the methanol using a rotary evaporator.
-
Precipitation: Re-dissolve the remaining solid residue in ~100 mL of DI H₂O. Slowly add 2M HCl dropwise while stirring vigorously. The carboxylic acid product will precipitate as a white solid. Continue adding HCl until the solution is acidic (pH ~2).
-
Isolation & Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with three portions of cold DI H₂O (3 x 30 mL) to remove residual salts.
-
Drying: Dry the purified 5-iodo-2-methoxybenzoic acid in a vacuum oven at 60 °C overnight.
Validation: The identity and purity of the product should be confirmed by ¹H NMR spectroscopy and melting point analysis before proceeding. The expected product, 5-iodo-2-methoxybenzoic acid, is the primary linker for the subsequent MOF synthesis.
Diagram 3.1: Linker Synthesis Reaction
This diagram illustrates the chemical transformation from the inert ester precursor to the active carboxylic acid linker.
Caption: Saponification of the methyl ester to yield the carboxylic acid linker.
Solvothermal Synthesis of an Iodo-Functionalized MOF
With the primary linker in hand, the next stage is the self-assembly process with a metal salt under solvothermal conditions to form the crystalline MOF.[12][13][14] The following is a general protocol that serves as an excellent starting point; however, parameters such as solvent ratios, temperature, and reaction time may require optimization depending on the desired crystal size and phase purity.[15]
Protocol 4.1: Synthesis of a Zn-based, Iodo-Functionalized MOF
Materials:
-
5-Iodo-2-methoxybenzoic acid (synthesized in Protocol 3.1)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vials or Teflon-lined autoclave
Procedure:
-
Linker Solution: In a 20 mL scintillation vial, dissolve 0.5 mmol of 5-iodo-2-methoxybenzoic acid in 10 mL of DMF. Sonicate briefly if necessary to ensure complete dissolution.
-
Metal Solution: In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of ethanol.
-
Mixing: Add the zinc nitrate solution to the linker solution dropwise while stirring. Cap the vial tightly.
-
Heating: Place the sealed vial into a programmable oven. Heat to 100 °C at a rate of 5 °C/min and hold at this temperature for 24-48 hours.[15]
-
Cooling: Allow the oven to cool slowly to room temperature (e.g., over 8-12 hours). Crystalline product should be observed at the bottom of the vial.
-
Activation: Carefully decant the mother liquor. Wash the collected crystals by immersing them in fresh DMF (3 x 10 mL) over one day to exchange residual reactants. Subsequently, exchange the DMF with a more volatile solvent like ethanol or dichloromethane (3 x 10 mL) over another day.[3]
-
Drying: Dry the activated crystals under vacuum to remove the solvent from the pores.[15]
Diagram 4.1: MOF Synthesis and Activation Workflow
This flowchart outlines the complete process from starting materials to the final, activated MOF product ready for characterization and use.
Caption: General workflow for the solvothermal synthesis and activation of a MOF.
Mandatory Validation: Characterization of the MOF
Characterization is a non-negotiable step to validate the success of the synthesis.[1] It confirms the formation of the desired crystalline structure and provides essential information about its properties.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk material.[16] The resulting diffraction pattern is a unique fingerprint of the MOF structure.[16] A crystalline material will show sharp, well-defined peaks, whereas an amorphous product will show a broad halo.[15]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and confirm the removal of guest solvents after activation.[16]
-
Gas Sorption Analysis (e.g., N₂ at 77 K): This analysis determines the porosity of the material, including its specific surface area (BET area) and pore volume, which are critical performance metrics for applications in gas storage and separation.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the coordination of the carboxylate groups to the metal centers by observing the shift in the C=O stretching frequency compared to the free linker.
The Power of the Iodo Group: Post-Synthetic Modification (PSM)
The true value of using this compound as a precursor is realized in the potential for PSM. The iodo-functionalized MOF synthesized in the previous step is not an endpoint but a platform. The C-I bond can be readily transformed into new functionalities using well-established organic reactions, directly on the solid MOF material.[4][11][17]
Examples of PSM reactions include:
-
Suzuki Coupling: To install new aryl or vinyl groups.
-
Sonogashira Coupling: To install alkyne functionalities.
-
Buchwald-Hartwig Amination: To install amine groups.
This approach allows for the incorporation of chemical groups that would not have survived the initial MOF synthesis conditions, dramatically expanding the chemical space available for MOF design and enabling the fine-tuning of material properties for specific applications.[4][10]
Conclusion
This compound is a highly valuable and strategic precursor for researchers in the field of MOF synthesis. Its chemical structure provides a masked carboxylate for robust synthesis and, more importantly, an iodo-functional handle for post-synthetic modification. By following the validated protocols within this guide, researchers can reliably synthesize a primary linker and an initial MOF platform. This platform opens the door to creating a vast library of functionalized, high-performance materials tailored for the next generation of scientific and industrial applications.
References
- Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (n.d.). Google AI.
-
Al-Hadeethi, Y., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Frontiers in Materials, 9. Available at: [Link]
-
Various techniques applied for characterization of MOFs. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2022). Characterization of metal-organic frameworks by transmission electron microscopy. Taylor & Francis Online. Available at: [Link]
-
Pell, A. J., et al. (2014). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. Accounts of Chemical Research, 47(12), 3604-3613. Available at: [Link] Pell
-
Pachfule, P., et al. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 11(5), 1779-1787. Available at: [Link]
-
Pachfule, P., et al. (2011). Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. Semantic Scholar. Retrieved from [Link]
-
The Role of Tribenzoic Acid Linkers in MOF Synthesis. (n.d.). Retrieved from [Link]
- Process for producing 5-iodo-2-methylbenzoic acid. (2010). Google Patents.
-
Representation of the solvothermal MOF synthesis process. (n.d.). ResearchGate. Retrieved from [Link]
-
Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. (2013). Chemistry at Illinois. Retrieved from [Link]
-
Tanabe, K. K. (2011). Postsynthetic modification of metal-organic frameworks. eScholarship. Retrieved from [Link]
-
DUT-5. (n.d.). Wikipedia. Retrieved from [Link]
-
5-Iodo-2-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Process For Producing 5 Iodo 2 Methylbenzoic Acid. (n.d.). Quick Company. Retrieved from [Link]
- Process for producing 5-iodo-2-methylbenzoic acid. (2008). Google Patents.
-
Mandal, S., et al. (2020). Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. Advanced Functional Materials. Available at: [Link]
-
Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. (2021). Journal of Materials Chemistry A. Available at: [Link]
-
This compound. (2014). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Iqbal, N., et al. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Clean Technologies. Available at: [Link]
-
Synthesis of metal organic frameworks material MOF-5 and its CO2 adsorption property. (2016). ResearchGate. Retrieved from [Link]
-
Methoxy-modified MOF-5: A MOF-5 framework prepared by a mixed ligand approach. (2013). ResearchGate. Retrieved from [Link]
-
Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. Available at: [Link]
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An In-depth Technical Guide to the Solubility of Methyl 5-iodo-2-methoxybenzoate in Common Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-iodo-2-methoxybenzoate (CAS 40757-09-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the use of this compound in a laboratory setting. Given the absence of extensive published quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles governing its solubility and provides a robust methodology for its empirical determination.
Introduction to this compound
This compound is a substituted aromatic ester. Understanding its structural features is paramount to predicting its behavior in various solvents.
Physicochemical Properties:
The molecule's structure, featuring a benzene ring with iodo, methoxy, and methyl ester substituents, dictates its overall polarity and potential for intermolecular interactions. The ester and methoxy groups introduce polar characteristics, including dipole-dipole interactions and the capacity to act as hydrogen bond acceptors.[3][4] Conversely, the large, hydrophobic iodinated benzene ring contributes significant nonpolar character. The interplay of these features will govern its solubility profile.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This principle states that substances with similar polarities are more likely to be soluble in one another. Esters are generally considered polar molecules, but their inability to donate hydrogen bonds to one another results in lower boiling points compared to carboxylic acids of similar molecular weight.[6][7] However, their oxygen atoms can act as hydrogen bond acceptors, allowing for some solubility in protic solvents.[3][4]
For this compound, we can anticipate the following:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The oxygen atoms of the ester and methoxy groups in this compound can act as hydrogen bond acceptors. While solubility is expected, it may be limited by the large, nonpolar iodinated phenyl group.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess significant dipole moments but do not donate hydrogen bonds. Strong dipole-dipole interactions between the solvent and the polar ester and methoxy functional groups of the solute are expected to lead to good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar surface area of the iodinated benzene ring suggests that there will be favorable van der Waals interactions with nonpolar solvents. Consequently, a reasonable degree of solubility is anticipated, particularly in aromatic solvents like toluene due to potential π-π stacking interactions.
The presence of the heavy iodine atom and the overall molecular size will also influence solubility by affecting the crystal lattice energy of the solid. A higher lattice energy will require more favorable solvent-solute interactions to overcome, thus reducing solubility.
Experimental Determination of Solubility
Workflow for Solubility Determination
The following diagram outlines the critical steps in the experimental workflow for determining the solubility of the target compound.
Caption: Experimental workflow for shake-flask solubility determination.
Detailed Step-by-Step Protocol
This protocol provides a self-validating system for achieving accurate and reproducible solubility data.
Materials & Equipment:
-
This compound (>97% purity)
-
Selected organic solvents (HPLC or analytical grade)
-
Scintillation vials or screw-cap tubes with solvent-resistant seals
-
Temperature-controlled orbital shaker
-
Calibrated positive displacement pipette or analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., Dichloromethane or Acetone).
-
Perform a serial dilution to create a series of standards of known concentrations.
-
Analyze these standards on the chosen analytical instrument (HPLC or UV-Vis) to generate a calibration curve. The curve must demonstrate good linearity (R² > 0.995) in the expected concentration range. This step is critical for the trustworthiness of the final quantification.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a series of vials. An amount that ensures a visible quantity of undissolved solid remains at equilibrium is essential.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely seal the vials to prevent any solvent evaporation during the experiment.
-
Place the vials in the temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach a plateau in concentration.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove all undissolved microparticles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your previously established calibration curve.
-
Analyze the final diluted solution using the calibrated analytical method.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution.
-
Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.
-
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically for clarity and comparative analysis.
Table 1: Predicted and Experimental Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL) | Molar Solubility (mol/L) |
|---|---|---|---|---|
| Hexane | 0.1 | Low to Moderate | Record experimental data | Calculate from data |
| Toluene | 2.4 | Moderate to High | Record experimental data | Calculate from data |
| Dichloromethane | 3.1 | High | Record experimental data | Calculate from data |
| Ethyl Acetate | 4.4 | High | Record experimental data | Calculate from data |
| Acetone | 5.1 | High | Record experimental data | Calculate from data |
| Ethanol | 5.2 | Moderate | Record experimental data | Calculate from data |
| Methanol | 6.6 | Moderate | Record experimental data | Calculate from data |
| Water | 10.2 | Very Low / Insoluble | Record experimental data | Calculate from data |
Note: Solvent Polarity Index values are approximate and sourced from various chemical literature.
The experimentally determined values will provide a definitive profile of the compound's behavior. Discrepancies between predicted and observed solubility can offer insights into specific molecular interactions, such as the influence of the iodine substituent or steric effects from the ortho-methoxy group.
Conclusion
While published data is scarce, a combination of theoretical chemical principles and rigorous experimental methodology allows for a thorough characterization of the solubility of this compound. Its structure suggests a versatile solubility profile, with probable high solubility in moderately polar to nonpolar organic solvents. The provided shake-flask protocol offers a robust and authoritative framework for researchers to generate the precise data required for applications in drug discovery, process chemistry, and materials science, ensuring both accuracy and reproducibility.
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A Researcher's Comprehensive Guide to Methyl 5-iodo-2-methoxybenzoate: Safety, Handling, and Protocols
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide on the Safe and Effective Use of Methyl 5-iodo-2-methoxybenzoate.
This compound, a halogenated aromatic ester, serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its utility in cross-coupling reactions and as a precursor for more complex molecular architectures makes it a valuable tool in the researcher's arsenal. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This guide provides a detailed examination of the safety, handling, and toxicological information for this compound (CAS No. 40757-09-3). The information herein is synthesized from available safety data sheets and comparative analysis with structurally similar compounds to offer a comprehensive, field-proven perspective on its safe utilization. It is critical to note that the toxicological properties of this specific compound have not been fully investigated, underscoring the importance of treating it with caution and adhering to the principle of As Low As Reasonably Achievable (ALARA) for exposure.[1]
Section 1: Hazard Identification and GHS Classification
A critical first step in safe handling is understanding the potential hazards. While a complete GHS classification for this compound is not universally established, data from suppliers and analysis of analogous compounds provide a strong basis for a precautionary classification.[1]
The primary hazards are associated with its irritant properties.[1] Based on information for the compound and its close structural analogs, the following GHS hazard statements are prudent to assume[2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Consequently, this compound should be regarded as an irritant affecting the skin, eyes, and respiratory system.[1]
Table 1: GHS Classification Summary (Predicted)
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
This classification is based on supplier information and data from structurally related compounds and should be used for precautionary handling.[1][2]
Section 2: Risk Assessment and Control Workflow
The causality behind safe laboratory practice is a proactive risk assessment. Before any experimental work begins, a systematic evaluation of potential exposures and the implementation of control measures are essential. The following workflow provides a self-validating system for researchers.
Diagram 1: Risk Assessment & Control Workflow
Section 3: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is non-negotiable. The underlying principle is the containment of the substance and the prevention of personal exposure.
Handling
-
Engineering Controls : All manipulations of this compound, from weighing to reaction setup and workup, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] This is the primary barrier to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : The selection of PPE is dictated by the identified hazards. The following table outlines the required equipment.
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield is recommended for larger quantities or when there is a significant splash risk.[3] | Protects eyes from dust particles and splashes, preventing serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[4] | Prevents direct skin contact and subsequent irritation.[1] |
| Body Protection | A standard laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Protects skin on arms and body from accidental contact. |
| Respiratory Protection | Not typically required if work is performed within a functional chemical fume hood. For situations outside of a hood (e.g., large spills), a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates should be used. | Prevents inhalation of the irritant dust or vapors.[5] |
-
Personal Hygiene : Avoid all personal contact, including inhalation and ingestion.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6]
Storage
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.
-
Conditions : Store in a cool, dry, well-ventilated place away from direct sunlight.[7]
-
Container : Keep the container tightly closed and securely sealed when not in use.[6][7] Ensure the container is clearly labeled.
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[1] Contact with these materials could lead to vigorous, exothermic reactions.
Section 4: Emergency Procedures and First Aid
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.
First Aid Measures
The immediate response to an exposure is critical to minimize harm.
-
Inhalation : If inhaled, immediately remove the individual to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7] The primary causality here is to remove the individual from the irritant source and provide respiratory support.
-
Skin Contact : In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][7] A mild soap can be used.[6] If irritation develops or persists, seek medical attention.[7] The goal is to rapidly dilute and remove the chemical from the skin.
-
Eye Contact : If the compound enters the eyes, immediately flush with plenty of clean, running water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][7] Removal of contact lenses should only be done by skilled personnel. Seek immediate medical attention.[7] Prompt and extensive irrigation is vital to prevent serious eye damage.
-
Ingestion : If swallowed, wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet or label to the medical professional.[7]
Diagram 2: Emergency Response Logic
Accidental Release Measures
-
Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation.[6] Place the collected material into a suitable, sealed container for disposal.[7] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills : Evacuate the area immediately. Alert others and contact the appropriate emergency response team. Only trained personnel equipped with full PPE, including respiratory protection, should attempt to clean up a large spill. Prevent the material from entering drains or waterways.[6]
Section 5: Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous waste.
-
Procedure : Dispose of the compound and any contaminated materials (e.g., gloves, filter paper, empty containers) in a properly labeled, sealed container.[6]
-
Regulations : Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[6] Do not dispose of down the drain or in general waste.
Conclusion
This compound is a valuable reagent for chemical synthesis. Its potential as a skin, eye, and respiratory irritant, coupled with its not fully characterized toxicological profile, necessitates a cautious and well-informed approach. By integrating the principles of risk assessment, utilizing appropriate engineering controls and PPE, and adhering to strict handling and emergency protocols, researchers can safely harness the synthetic potential of this compound. The self-validating nature of these protocols—where planning informs control, and control protects during execution—is the bedrock of a robust safety culture in any research and development environment.
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An In-depth Technical Guide to Methyl 5-iodo-2-methoxybenzoate for Researchers and Drug Development Professionals
Introduction
Methyl 5-iodo-2-methoxybenzoate, with CAS number 40757-09-3, is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its strategic placement of iodo, methoxy, and methyl ester functional groups on a benzene ring makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, quality specifications, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
Chemical Properties and Specifications
This compound is typically a white to tan solid at room temperature.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 40757-09-3 | [2][3] |
| Molecular Formula | C₉H₉IO₃ | [4] |
| Molecular Weight | 292.07 g/mol | [4] |
| Melting Point | 57-61 °C | [3] |
| Appearance | White to tan powder/solid | [1] |
| Purity | Typically ≥97% | [3][5] |
| SMILES | COC(=O)c1cc(I)ccc1OC | [3] |
| InChI | 1S/C9H9IO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | [3] |
A Certificate of Analysis (CoA) should always be consulted for lot-specific data, but typical analytical techniques for quality control include Nuclear Magnetic Resonance (NMR) spectroscopy, with ¹H NMR data being in good agreement with published spectra.[4] High-Performance Liquid Chromatography (HPLC) is also commonly used to determine purity.
Commercial Availability and Suppliers
This compound is readily available from a variety of commercial suppliers, ranging from large global distributors to more specialized chemical synthesis companies. The typical purity offered is 97% or higher. Below is a summary of some prominent suppliers.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 97% | Gram to multi-gram |
| Santa Cruz Biotechnology | Not specified | Research quantities |
| Alfa Chemistry | 96% | Research quantities |
| Apollo Scientific | 97% | Gram to multi-gram |
| BLD Pharmatech | 97% | Research to bulk |
| Wychem | Not specified | Inquire for details |
| Fluorochem | 98% | Gram to multi-gram |
This is not an exhaustive list, and availability and pricing should be confirmed directly with the suppliers. For larger, multi-kilogram quantities, contacting manufacturers specializing in custom synthesis may be more appropriate.
Synthesis of this compound
The most common synthetic route to this compound starts from 5-iodosalicylic acid. The synthesis involves a two-step process:
-
Esterification: The carboxylic acid group of 5-iodosalicylic acid is first converted to its methyl ester.
-
Etherification: The phenolic hydroxyl group is then methylated to form the methoxy group.
A typical laboratory-scale synthesis involves the reaction of 5-iodosalicylic acid with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like acetone.[1][5] Phase-transfer catalysis has also been employed to improve reaction efficiency.[6]
Caption: A simplified diagram of the common synthesis pathway for this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the iodine atom makes it particularly suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are cornerstones of modern drug discovery for creating carbon-carbon bonds.
HIV-1 Reverse Transcriptase Inhibitors
This compound has been utilized in the synthesis of Alkenyldiarylmethanes (ADAMs), a class of non-nucleoside HIV-1 reverse transcriptase inhibitors.[5] The iodo-functionalized ring serves as a handle for introducing further molecular complexity through cross-coupling reactions.
Antimalarial Agents
In the development of new antimalarial drugs, this compound has been used as a starting material for the synthesis of acridone derivatives.[7] These compounds have shown promise for their dual-stage targeting of malaria parasites.
Treatment of Transthyretin Amyloid Diseases
The scaffold of this compound has been incorporated into molecules designed to stabilize the transthyretin (TTR) tetramer.[8] The kinetic stabilization of TTR is a therapeutic strategy for treating transthyretin amyloid diseases.
Synthesis of Phenstatin/Isocombretastatin-Chalcone Conjugates
Researchers have used this compound in the synthesis of conjugates of phenstatin/isocombretastatin and chalcones.[1] These novel compounds have been investigated as potent tubulin polymerization inhibitors and inducers of mitochondrial apoptosis, with potential applications in cancer therapy.[1]
Caption: Workflow illustrating the use of this compound in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound. A Safety Data Sheet (SDS) should be consulted before use.[2][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3] In case of dust formation, use a NIOSH-approved respirator.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in medicinal chemistry and drug discovery. Its utility in constructing complex molecules for a range of therapeutic targets underscores its importance for researchers in these fields. A thorough understanding of its properties, availability, and safe handling is essential for its effective use in the laboratory.
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Zhang, H., et al. (2003). Solid-Phase Synthesis of the Alkenyldiarylmethane (ADAM) Series of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. The Journal of Organic Chemistry, 68(25), 9834–9843. [Link]
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Lundvall, F., & Wragg, D. S. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1088. [Link]
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Kamal, A., et al. (2015). Synthesis of Phenstatin/isocombretastatin-Chalcone Conjugates as Potent Tubulin Polymerization Inhibitors and Mitochondrial Apoptotic Inducers. Organic & Biomolecular Chemistry, 13(2), 436-451. [Link]
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Zhang, H., et al. (2004). Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane (ADAM) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Journal of Medicinal Chemistry, 47(10), 2564–2576. [Link]
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Chibale, K., et al. (2020). Lead Optimization of Second-Generation Acridones as Broad-Spectrum Antimalarials. Journal of Medicinal Chemistry, 63(1), 274–287. [Link]
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A Guide to the Structural and Crystallographic Analysis of Methyl 5-iodo-2-methoxybenzoate
Abstract
This technical guide provides a comprehensive analysis of the synthesis, structural characterization, and single-crystal X-ray crystallography of methyl 5-iodo-2-methoxybenzoate (C₉H₉IO₃). Intended for researchers in materials science, crystallography, and drug development, this document details the experimental protocols from synthesis and crystallization to data collection and structure refinement. We delve into the causality behind the experimental choices, offering field-proven insights into the interpretation of crystallographic data. The guide culminates in a detailed examination of the compound's molecular and supramolecular structure, supported by quantitative data, visual diagrams, and references to authoritative sources.
Introduction
This compound is a key chemical intermediate, notably utilized in the synthesis of novel organic linkers for the creation of Metal-Organic Frameworks (MOFs).[1] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating this arrangement, providing precise data on bond lengths, bond angles, and crystal packing.[2][3][4]
This guide serves as a detailed walkthrough of the crystallographic analysis of this compound. While the compound was a known intermediate, its crystal structure was not reported until later analysis.[1] We will explore the journey from initial synthesis to the final refined crystal structure, providing both the procedural steps and the scientific rationale that underpins a robust crystallographic study.
Synthesis and Crystallization: From Powder to Perfect Crystal
The successful outcome of a single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal. This section outlines the synthesis of the title compound and the subsequent crystallization method that yielded diffraction-quality single crystals.
Synthesis Protocol
The synthesis of this compound was performed following a modified procedure originally described by Wang et al. (2009).[1] The primary modification involved an increase in the reaction time from 30 to 60 minutes to ensure complete reaction.
-
Rationale: The extension of reaction time is a common optimization step in organic synthesis. It is often employed when monitoring indicates an incomplete reaction, aiming to maximize the yield of the desired product by allowing the reactants more time to interact.
The identity and purity of the synthesized compound were confirmed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, with the resulting spectrum being in good agreement with previously reported data.[1]
Crystallization: The Art of Slow Evaporation
High-quality single crystals suitable for X-ray diffraction were obtained through a simple yet effective technique: slow evaporation.
Experimental Protocol:
-
Dissolution: The purified this compound was dissolved in deuterated chloroform (CDCl₃). This solvent was initially used for the NMR analysis.
-
Evaporation: The NMR tube containing the solution was left undisturbed, allowing the solvent to evaporate slowly under ambient conditions.
-
Crystal Growth: Over time, as the solution became supersaturated, single crystals of the compound formed.
-
Causality: Slow evaporation is a widely used crystallization method because it allows molecules to self-assemble into a highly ordered crystal lattice with minimal defects. The gradual removal of the solvent ensures that the nucleation and growth processes occur slowly, which is crucial for forming large, well-defined single crystals.[2] The choice of CDCl₃ was one of convenience, as the compound was already dissolved for NMR, but its moderate volatility proved suitable for this process.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
SC-XRD is a powerful non-destructive technique that provides precise information about the internal atomic arrangement of a crystalline solid.[3] By analyzing the pattern of diffracted X-rays, one can determine the unit cell dimensions, space group, and the exact position of each atom.
The logical workflow for a single-crystal X-ray diffraction experiment is outlined below.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Data Collection
A suitable single crystal with dimensions of 0.35 × 0.20 × 0.08 mm was selected and mounted for data collection.[1] The experiment was conducted using a Bruker APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[1]
-
Instrumentation Rationale: A CCD (Charge-Coupled Device) detector allows for the efficient collection of a large number of reflections over a wide range of reciprocal space. Molybdenum is a common X-ray source for small-molecule crystallography as its wavelength provides good resolution for typical unit cell sizes. Data collection at a specific temperature (in this case, room temperature) is crucial as thermal motion can affect the diffraction pattern.
An absorption correction was applied using the multi-scan method (SADABS).[1]
-
Why is this necessary? As X-rays pass through the crystal, they are absorbed. The amount of absorption depends on the path length, which varies with the crystal's shape and orientation. An absorption correction is essential to ensure the accuracy of the measured reflection intensities.
Structure Solution and Refinement
The collected diffraction data was processed to solve and refine the crystal structure. This process was carried out using the SHELXTL software suite.[5]
-
Structure Solution: The initial atomic positions were determined ab initio using direct methods with the program SIR92.[1] Direct methods are powerful computational techniques that use statistical relationships between the phases of the reflections to solve the "phase problem" in crystallography.
-
Structure Refinement: The structural model was then refined using a full-matrix least-squares method on F² with SHELXL97, as implemented in the WinGX suite.[1] This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Expert Insight: Refining against F² is now standard practice. It is statistically more robust than refining against F, especially for weak reflections, and provides a more accurate estimation of uncertainties. The full-matrix least-squares method considers correlations between all parameters, making it computationally intensive but providing the most reliable refinement.[6]
Hydrogen atoms were placed in geometrically calculated positions and refined using a "riding model."[1] In this model, the hydrogen atoms are tied to their parent carbon or oxygen atom, which is a standard and reliable approach for locating them from X-ray data.
Results: A Detailed Crystallographic Portrait
The crystallographic analysis yielded a complete and validated structural model for this compound.
Crystal Data and Refinement Parameters
The key crystallographic data and refinement statistics provide a quantitative measure of the quality of the structure determination.
| Parameter | Value | Source |
| Empirical Formula | C₉H₉IO₃ | [1] |
| Formula Weight | 292.06 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Unit Cell Dimensions | a = 4.3378 (7) Å | [1] |
| b = 7.0690 (11) Å | [1] | |
| c = 33.120 (5) Å | [1] | |
| β = 92.727 (2)° | [1] | |
| Volume | 1014.4 (3) ų | [1] |
| Z (Molecules per unit cell) | 4 | [1] |
| Calculated Density | 1.912 Mg/m³ | [1] |
| Absorption Coefficient (μ) | 3.13 mm⁻¹ | [1] |
| Reflections Collected | 7578 | [1] |
| Independent Reflections | 2064 [R(int) = 0.018] | [1] |
| Goodness-of-fit (S) on F² | 1.17 | [1] |
| Final R indices [I > 2σ(I)] | R1 = 0.033, wR2 = 0.079 | [1] |
| R indices (all data) | R1 = 0.034, wR2 = 0.080 | [1] |
| CCDC Deposition Number | 992130 | [1] |
-
Interpreting the Quality Factors: The low R(int) value indicates good agreement between symmetry-equivalent reflections. The final R1 value of 0.033 is indicative of a high-quality refinement. The Goodness-of-fit (S) value is close to 1, suggesting that the model accurately fits the data and the weighting scheme is appropriate.
Molecular Structure
The asymmetric unit of the crystal contains one molecule of this compound.[1] The molecule is nearly planar, with the maximum deviation from the plane of the benzene ring being 0.229 (5) Å for the methyl carboxylate carbon atom.[1][7]
The molecular structure reveals that the methoxy and methyl carboxylate groups are oriented away from each other.[1][7] This conformation is sterically favorable, minimizing repulsion between these two groups. A theoretical 180° rotation around the C1-C7 bond would place these groups closer together, which is not an energetically favorable configuration in the solid state.[1]
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The Synthetic Cornerstone: Unlocking Therapeutic Potential with Methyl 5-iodo-2-methoxybenzoate
An In-depth Technical Guide for Medicinal Chemists
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical building blocks, Methyl 5-iodo-2-methoxybenzoate has emerged as a particularly versatile and powerful intermediate. Its unique substitution pattern—an activating methoxy group, a strategically placed iodo moiety, and a modifiable methyl ester—renders it an ideal starting point for the synthesis of complex molecules with diverse pharmacological activities. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering insights into its synthetic utility and showcasing its role in the creation of potent therapeutic agents.
PART 1: The Molecular Logic of a Privileged Scaffold
This compound is more than just a simple aromatic compound; its inherent electronic and steric properties make it a highly valuable tool for medicinal chemists. The interplay of its functional groups provides a logical foundation for its widespread use.
-
The Iodide: This heavy halogen is the linchpin of the molecule's reactivity. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. This allows for the facile introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, enabling extensive exploration of the chemical space around the core structure.
-
The Methoxy Group: Positioned ortho to the ester, the methoxy group is an electron-donating group that activates the aromatic ring, influencing its reactivity and the orientation of incoming substituents. Its presence can also have a profound impact on the conformational preferences and metabolic stability of the final drug molecule.
-
The Methyl Ester: This group provides a convenient handle for further chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, opening up another avenue for derivatization.
This strategic combination of functional groups allows for a modular and convergent approach to the synthesis of complex molecular architectures, a key advantage in the iterative process of drug design and optimization.
PART 2: Synthetic Pathways and Methodologies
The true power of this compound lies in its synthetic tractability. Below are detailed protocols for its synthesis and its application in key, field-proven reactions that are cornerstones of medicinal chemistry.
Synthesis of this compound
The most common and efficient synthesis of this compound starts from the commercially available 5-iodosalicylic acid. The methylation of both the phenolic hydroxyl and the carboxylic acid can be achieved in a single step.
Protocol 1: Phase-Transfer Catalyzed Methylation [1]
This method offers high yields and avoids the use of hazardous reagents like diazomethane.
-
Dissolution: Dissolve 5-iodosalicylic acid (1 equivalent) in dichloromethane.
-
Catalyst Addition: Add tetrabutylammonium bromide (0.1 equivalents) as a phase-transfer catalyst.
-
Base and Methylating Agent: Add an aqueous solution of sodium hydroxide (4 equivalents), followed by the dropwise addition of dimethyl sulfate (3 equivalents).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 48-53 hours.
-
Work-up and Purification: After completion, quench the reaction with 1 N HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Protocol 2: Methylation using Potassium Carbonate and Dimethyl Sulfate [2]
An alternative method that is also widely used.
-
Suspension: Suspend 5-iodosalicylic acid (1 equivalent) and anhydrous potassium carbonate (4 equivalents) in acetone.
-
Methylating Agent: Add dimethyl sulfate (4 equivalents) to the suspension.
-
Reaction: Reflux the mixture for 24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography.
Key Synthetic Applications
The iodide atom on the aromatic ring is the key to unlocking a vast array of structural diversity through palladium-catalyzed cross-coupling reactions.
Workflow: Palladium-Catalyzed Cross-Coupling Reactions
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Protocol 3: Suzuki Coupling for Biaryl Synthesis [3]
This reaction is instrumental in creating carbon-carbon bonds between aromatic rings, a common motif in many drug molecules.
-
Reaction Setup: In a microwave vial, add this compound (1 equivalent), the desired arylboronic acid (1.3 equivalents), potassium carbonate (2.5 equivalents), palladium acetate (0.03 equivalents), and triphenylphosphine (0.15 equivalents).
-
Solvent and Degassing: Add dry toluene and degas the mixture by bubbling nitrogen through it for 10-15 minutes.
-
Reaction: Seal the vial and heat it in a microwave reactor at 160°C for 5-7 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Reduction to a Primary Alcohol [4]
The methyl ester can be selectively reduced to a primary alcohol, providing a different functional group for further elaboration.
-
Reaction Setup: Dissolve this compound (1 equivalent) in dry dichloromethane and cool the solution to 0°C in an ice bath.
-
Reducing Agent: Add diisobutylaluminium hydride (DIBAL-H) (2 equivalents, 1.0 M solution in hexanes) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. Extract the product with dichloromethane, wash the combined organic layers with brine, dry, and concentrate. Purify the resulting alcohol by column chromatography.
PART 3: Case Studies in Drug Discovery
The true measure of a building block's value is its successful application in the synthesis of biologically active molecules. This compound has played a pivotal role in several drug discovery programs.
Case Study 1: Anti-HIV Alkenyldiarylmethanes (ADAMs)
This compound is a key precursor in the synthesis of Alkenyldiarylmethanes (ADAMs), a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[1][2] The iodo-substituent is crucial for the Stille cross-coupling reaction that forms the central olefinic linkage of the ADAM pharmacophore.
Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition
Caption: Mechanism of action of ADAM NNRTIs.
The synthesis of these compounds often involves a Stille coupling between a vinylstannane and an aryl iodide, such as a derivative of this compound.[2] The flexibility of this approach allows for the systematic modification of the aromatic rings to optimize antiviral activity and pharmacokinetic properties.
Case Study 2: Antimalarial Acridones
In the fight against malaria, new drugs with novel mechanisms of action are urgently needed. This compound has been utilized in the synthesis of second-generation acridone derivatives that exhibit potent antimalarial activity.[5][6] The synthetic route involves a Buchwald-Hartwig cross-coupling reaction followed by an acid-mediated cyclization to form the acridone core.
| Acridone Derivative | Substitution on Ring-A | Modification at Ring-B | Antimalarial Activity (IC50) |
| Derivative A | Di-substituted | Aryloxy | Potent |
| Derivative B | Di-substituted | Arylamino | Potent |
This table is a generalized representation based on the findings in the cited literature.
Case Study 3: Anticancer Phenstatin/Isocombretastatin-Chalcone Conjugates
This compound serves as a starting material for the synthesis of chalcone-based anticancer agents that act as tubulin polymerization inhibitors.[4] These compounds induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death in cancer cells. The synthesis involves the reduction of the methyl ester to an alcohol, followed by a series of steps to construct the chalcone scaffold. The resulting compounds have shown promising cytotoxicity against various human breast cancer cell lines.[4]
Conclusion
This compound is a testament to the power of strategic molecular design. Its unique combination of functional groups provides a robust and versatile platform for the synthesis of a wide range of complex and biologically active molecules. From anti-HIV and antimalarial agents to potential cancer therapeutics, this humble building block has proven its worth time and again in the challenging arena of medicinal chemistry. As researchers continue to push the boundaries of drug discovery, the applications of this compound are sure to expand, solidifying its status as a cornerstone of the modern synthetic chemist's toolkit.
References
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Deng, B. L., et al. (2005). Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane (ADAM) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Journal of Medicinal Chemistry. Available at: [Link]
-
Cushman, M., et al. (2008). Solid-Phase Synthesis of the Alkenyldiarylmethane (ADAM) Series of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. The Journal of Organic Chemistry. Available at: [Link]
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Various Authors. (N.D.). Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
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Wipf, P. (2012). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt. Available at: [Link]
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Inaoka, D. K., et al. (2020). Lead Optimization of Second-Generation Acridones as Broad-Spectrum Antimalarials. ACS Publications. Available at: [Link]
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Various Authors. (2016). Microwave Energy: A Potential and Efficient Source of Energy in Pharmaceutical Chemistry. Open Access Journals - Research and Reviews. Available at: [Link]
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- Various Authors. (2005). Melanocortin-4 receptor binding compounds and methods of use thereof. Google Patents.
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Inaoka, D. K., et al. (2020). Lead Optimization of Second-Generation Acridones as Broad-Spectrum Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Dhobaib, S. A. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. Available at: [Link]
-
Al-Dhobaib, S. A. (2024). Mini-Review on Sodium Benzoate: Its Uses, Adverse Effects, and Environmental Impact as a Pharmaceutical Product. ChemRxiv. Available at: [Link]
-
Piper, P. W. (2018). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. ResearchGate. Available at: [Link]
-
Shahmohammadi, M., et al. (2016). An Overview on the Effects of Sodium Benzoate as a Preservative in Food Products. Biotechnology and Health Sciences. Available at: [Link]
-
Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Methodological & Application
Application Note: Suzuki-Miyaura Coupling of Methyl 5-iodo-2-methoxybenzoate with Arylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with remarkable efficiency and versatility.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is particularly powerful for the construction of biaryl and substituted aromatic systems—scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This application note provides a detailed guide to the Suzuki-Miyaura coupling of Methyl 5-iodo-2-methoxybenzoate, a versatile building block frequently employed in the synthesis of complex molecules for drug discovery and materials science.[4][5] The presence of an iodo group provides a highly reactive site for coupling, while the methoxy and methyl ester functionalities offer handles for further synthetic transformations. We will delve into the reaction mechanism, optimization of key parameters, a detailed experimental protocol, and a troubleshooting guide to empower researchers in achieving successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. This process universally involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) species into the carbon-iodine bond of this compound. This step forms a square planar Palladium(II) intermediate. The high reactivity of aryl iodides makes this the most favorable halide for this initial step.[6]
-
Transmetalation: This is arguably the most crucial and complex step. A base is required to activate the arylboronic acid, converting it into a more nucleophilic boronate species (-B(OR)₃⁻).[7][8] This boronate then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired biaryl product through a new C-C bond. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][6]
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Application Notes & Protocols: Sonogashira Coupling of Methyl 5-iodo-2-methoxybenzoate with Terminal Alkynes
Abstract
The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction's prevalence in the synthesis of pharmaceuticals, natural products, and advanced organic materials stems from its typically mild reaction conditions and broad functional group tolerance.[1][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of "Methyl 5-iodo-2-methoxybenzoate" with various terminal alkynes. Due to the high reactivity of the carbon-iodine bond, aryl iodides like this compound are excellent substrates for this transformation, often enabling the reaction to proceed with high efficiency at room temperature.[5][6] This document will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer troubleshooting guidance to ensure successful implementation.
Scientific Foundation: The Sonogashira Reaction
First reported by Kenkichi Sonogashira in 1975, this reaction utilizes a dual catalytic system, typically involving a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[1][7] The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (in this case, this compound) to form a Pd(II) complex.[5] This is often the rate-limiting step.[1]
-
Transmetalation: A copper acetylide, formed in the concurrent copper cycle, transfers the alkyne group to the Pd(II) complex.[5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]
The Copper Cycle: Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[1][5] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be an issue in the presence of oxygen.[5][8]
Diagram: The Dual Catalytic Cycle of the Sonogashira Reaction
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Design & Protocols
Materials and Reagents
-
Aryl Halide: this compound
-
Terminal Alkynes: e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene
-
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂][1]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI)
-
Bases: Triethylamine (Et₃N), Diisopropylamine (DIPA)[8]
-
Solvents: Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
General Protocol for Sonogashira Coupling
This protocol provides a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[5]
Reaction Setup Workflow
Caption: General workflow for a Sonogashira coupling experiment.
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (0.025-0.10 eq) under a stream of inert gas.[9]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[8]
-
Reagent Addition: Add the anhydrous solvent (e.g., THF) via syringe, followed by the sequential addition of the amine base (e.g., triethylamine, 2.0-7.0 eq) and the terminal alkyne (1.1-1.5 eq) while stirring.[6][9]
-
Reaction: Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide often allows the reaction to proceed without heating.[6][8]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.[8]
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.[6] Filter the mixture through a pad of Celite® to remove the catalyst residues and insoluble salts. Wash the organic phase with saturated aqueous ammonium chloride solution and brine.[5][6]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5] Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]
Representative Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. Note that these are representative and may require optimization for specific substrates and scales.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 12 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | 4 | Et₃N | THF | RT | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | DIPA | DMF | RT | 12 | 88-98 |
| 4 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | 2 | Et₃N | THF/Et₃N (2:1) | 50 | 6 | >90 |
Causality and Optimization: A Deeper Dive
Choice of Aryl Halide: The reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[6][8] this compound is highly reactive due to the carbon-iodine bond, making it an ideal substrate for mild reaction conditions.[5]
Catalyst System:
-
Palladium Source: Both Pd(0) complexes like Pd(PPh₃)₄ and Pd(II) complexes such as Pd(PPh₃)₂Cl₂ are effective.[1] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[1]
-
Ligands: The choice of phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly impact catalyst stability and activity.[1][7] Bulky, electron-rich ligands can promote the oxidative addition step.[10]
-
Copper Co-catalyst: CuI is crucial for activating the terminal alkyne and increasing the reaction rate, allowing for milder conditions.[1] However, its presence can lead to the undesirable Glaser homocoupling, especially if oxygen is not rigorously excluded.[8] For sensitive substrates, a copper-free protocol may be advantageous.[8]
Base and Solvent:
-
Base: An amine base like triethylamine or diisopropylamine is required to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[8][11]
-
Solvent: The reaction environment is critical. Anhydrous and anaerobic conditions are crucial to prevent catalyst degradation and side reactions.[2][8] Degassing the solvent is a critical step.[8]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reactivity | Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere.[8] | Use fresh, high-purity catalysts and reagents. Ensure rigorous exclusion of oxygen and moisture by properly degassing solvents and using a robust inert gas setup.[8] |
| Formation of Black Precipitate (Palladium Black) | Decomposition of the palladium catalyst.[8] | This can be caused by impurities or an inappropriate solvent choice. Using fresh, high-purity reagents and solvents can help. Some anecdotal evidence suggests THF might promote this.[8][12] |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen.[8] | Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas throughout the reaction. Consider a copper-free protocol if the problem persists.[8] |
| Incomplete Consumption of Starting Material | Insufficient reaction time or temperature; Low catalyst loading. | Increase the reaction time or gently heat the mixture (e.g., to 40-50 °C). A slight increase in catalyst loading may also be beneficial. |
Applications in Drug Discovery
The Sonogashira coupling is a cornerstone in medicinal chemistry for constructing complex molecular architectures.[4][13] The ability to link aromatic systems with alkynyl functionalities is crucial for synthesizing a wide range of biologically active compounds and their derivatives.[3][13] This reaction has been employed in the synthesis of drugs like Tazarotene (for psoriasis and acne) and Altinicline (a nicotinic receptor agonist).[1] The products derived from coupling this compound can serve as versatile intermediates for further elaboration into novel pharmaceutical agents.
References
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Sonogashira coupling - Wikipedia. Available at: [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. Available at: [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
Sonogashira Coupling | NROChemistry. Available at: [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. Available at: [Link]
-
Selected examples of ligands used in decarboxylative Sonogashira coupling. Available at: [Link]
-
Sonogashira Coupling - Organic Synthesis. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. Available at: [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]
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Application Notes and Protocols: Heck Reaction Conditions for "Methyl 5-iodo-2-methoxybenzoate" and Alkenes
Introduction: The Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This powerful transformation has become indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures from readily available precursors.[4][5] The reaction's value lies in its broad functional group tolerance and its ability to create substituted alkenes, which are prevalent motifs in bioactive compounds.[4][6] This guide provides a detailed examination of the Heck reaction, focusing on the coupling of Methyl 5-iodo-2-methoxybenzoate, an electron-rich aryl iodide, with both electron-deficient and electron-rich alkenes. We will delve into the mechanistic underpinnings, explore the critical reaction parameters, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Palladium Catalytic Cycle
The broadly accepted mechanism for the Heck reaction operates through a Pd(0)/Pd(II) catalytic cycle.[1][3][7] The cycle is initiated by the oxidative addition of the aryl halide to a low-valent Pd(0) species, forming an organopalladium(II) complex.[3] This is followed by coordination and migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the desired substituted alkene and a hydrido-palladium(II) species.[1][3] Finally, a base is required to regenerate the active Pd(0) catalyst, completing the cycle.[8][9]
The reactivity of the aryl halide is a critical factor, with the rate of oxidative addition generally following the trend I > OTf > Br >> Cl.[3] this compound, possessing a highly labile carbon-iodine bond, is an excellent substrate for this reaction.
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The Versatile Toolkit of a Privileged Scaffold: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-iodo-2-methoxybenzoate
Introduction: Unlocking Molecular Complexity with a Strategic Building Block
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a transformative and indispensable tool in this endeavor, enabling the construction of complex molecular architectures from readily accessible precursors.[1][2] This guide focuses on a particularly valuable building block, Methyl 5-iodo-2-methoxybenzoate , and its application in a suite of palladium-catalyzed cross-coupling reactions.
The strategic placement of the iodo group at the 5-position, meta to the electron-donating methoxy group and para to the electron-withdrawing methyl ester, imparts a unique reactivity profile to this aromatic scaffold. This substitution pattern makes it an ideal substrate for a variety of coupling reactions, leading to a diverse array of functionalized benzoate derivatives. These products serve as crucial intermediates in the synthesis of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials such as Metal-Organic Frameworks (MOFs).[3] For instance, the derivatization of this core structure is a key step in creating bespoke organic linkers for novel MOFs with tailored properties.[3]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic underpinnings and practical application of this compound in several key palladium-catalyzed cross-coupling reactions. We will delve into detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering insights into the causality behind experimental choices to empower you to confidently apply these powerful synthetic methods in your own research.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the elegant and powerful palladium catalytic cycle. While the specifics can vary depending on the reaction type, the fundamental steps remain consistent and provide a framework for understanding and optimizing these reactions.[1][4]
"Pd(0)Ln" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(Ln)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-R(Ln)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-R" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)Ln" -> "Ar-Pd(II)-X(Ln)" [label="Oxidative Addition\n(Ar-I)"]; "Ar-Pd(II)-X(Ln)" -> "Ar-Pd(II)-R(Ln)" [label="Transmetalation (e.g., Suzuki, Stille)\nor Migratory Insertion (Heck)"]; "Ar-Pd(II)-R(Ln)" -> "Ar-R" [label="Reductive Elimination"]; "Ar-R" -> "Pd(0)Ln" [label="Catalyst\nRegeneration"]; }
Figure 1: Generalized Palladium Catalytic Cycle1. Oxidative Addition: The cycle initiates with the reaction of a low-valent palladium(0) species with the aryl iodide (this compound). The palladium atom inserts itself into the carbon-iodine bond, a typically rate-determining step, to form a square planar palladium(II) intermediate.[5]
2. Transmetalation or Migratory Insertion:
-
In reactions like the Suzuki-Miyaura and Stille couplings, a nucleophilic organometallic reagent (organoboron or organotin compound, respectively) undergoes transmetalation, where the organic group is transferred to the palladium center, displacing the halide.[4]
-
In the Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion into the aryl-palladium bond.[2]
-
For the Buchwald-Hartwig amination , the amine coordinates to the palladium, and after deprotonation by a base, it is poised for reductive elimination.[5]
3. Reductive Elimination: This is the final bond-forming step where the two organic fragments on the palladium center couple and are expelled as the desired product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Understanding these fundamental steps is crucial for troubleshooting and optimizing reactions. For instance, the choice of ligands, which coordinate to the palladium center, can profoundly influence the rates of each step, and thus the overall efficiency of the reaction.[4]
Application Notes and Protocols
The following sections provide detailed protocols and application notes for five major palladium-catalyzed cross-coupling reactions using this compound as the starting material. These protocols are designed to be robust starting points for your synthetic endeavors.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[4] It is an exceptionally powerful method for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.
Causality in Experimental Design:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is commonly employed. For electron-rich aryl iodides like our substrate, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often beneficial. They accelerate both the oxidative addition and the reductive elimination steps.[3]
-
Base: A base is essential for the transmetalation step, activating the organoboron species. The choice of base can be critical; potassium carbonate (K₂CO₃) is a versatile and common choice, while stronger bases like potassium phosphate (K₃PO₄) can be more effective for less reactive boronic acids.[6]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently used to dissolve both the organic and inorganic reagents.[7]
subgraph "cluster_prep" { label = "Reaction Setup"; style=filled; color="#F1F3F4"; "Reactants" [label="Combine:\n- this compound\n- Arylboronic Acid\n- Base (e.g., K2CO3)"]; "Solvent" [label="Add Solvent\n(e.g., Dioxane/H2O)"]; "Degas" [label="Degas Mixture\n(N2 or Ar bubbling)"]; }
subgraph "cluster_reaction" { label = "Reaction Execution"; style=filled; color="#F1F3F4"; "Catalyst" [label="Add Catalyst System\n(e.g., Pd(OAc)2 + Ligand)"]; "Heat" [label="Heat to Reaction Temp.\n(e.g., 80-100 °C) & Stir"]; "Monitor" [label="Monitor by TLC/LC-MS"]; }
subgraph "cluster_workup" { label = "Work-up & Purification"; style=filled; color="#F1F3F4"; "Quench" [label="Quench with Water"]; "Extract" [label="Extract with\nOrganic Solvent"]; "Purify" [label="Purify by Column\nChromatography"]; }
"Reactants" -> "Solvent" -> "Degas" -> "Catalyst" -> "Heat" -> "Monitor" -> "Quench" -> "Extract" -> "Purify"; }
Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (0.2 M concentration relative to the aryl iodide).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 2-12 | Good to Excellent[7] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | Good to Excellent[4] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 80 | 12 | Moderate to Excellent[4] |
Heck Reaction: Formation of Substituted Alkenes
The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[2] This reaction is particularly useful for synthesizing stilbenes and cinnamates, which are important structural motifs in natural products and pharmaceuticals.
Causality in Experimental Design:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.[8]
-
Ligand: While some Heck reactions can proceed without a phosphine ligand (ligand-free conditions), the addition of a ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can improve catalyst stability and reactivity.[2]
-
Base: An organic base, such as triethylamine (NEt₃), is typically used to neutralize the hydriodic acid (HI) generated during the catalytic cycle.[2]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.[9]
Detailed Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene or methyl acrylate, 1.2-1.5 equiv.), palladium(II) acetate (1-5 mol%), and a phosphine ligand such as PPh₃ (2-10 mol%).
-
Solvent and Base Addition: Add a suitable solvent like DMF and triethylamine (2.0 equiv.).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | NEt₃ | DMF | 110 | 16-24 | Good[9] |
| Methyl Acrylate | Pd(OAc)₂ (2 mol%) | NaOAc | DMA | 120 | 12-24 | Good to Excellent[10][11] |
| n-Butyl Acrylate | Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%) | K₂CO₃ | NMP | 120-140 | 4-8 | Good to Excellent[12] |
Sonogashira Coupling: Access to Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[13] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst. Copper-free protocols have also been developed to avoid potential issues with copper contamination.[14][15]
Causality in Experimental Design:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are commonly used palladium sources.[16]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequent co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]
-
Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), serves to deprotonate the terminal alkyne and neutralize the HI byproduct.[13]
-
Solvent: Solvents like THF or DMF are typically used.[16]
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent such as THF, followed by the amine base (e.g., NEt₃, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor its progress by TLC.
-
Work-up: Once complete, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | NEt₃ | THF | RT-50 | 2-6 | High[16] |
| 1-Hexyne | Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%) | DIPA | Toluene | RT | 6-8 | Good to High[16] |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (2 mol%) / CuI (4 mol%) | NEt₃ | THF | RT | 3-5 | High[16] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[5] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules.
Causality in Experimental Design:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are state-of-the-art and enable the coupling of a wide range of amines with high efficiency.[10] A palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is used in conjunction with the ligand.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base.[5]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically employed.[17]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst or a mixture of the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 equiv.), and the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | 12-24 | Good to Excellent[10] |
| Morpholine | Pd₂(dba)₃ (1.5 mol%) / RuPhos (3 mol%) | K₃PO₄ | Dioxane | 100 | 12-24 | Good to Excellent[10] |
| Benzylamine | Pd(OAc)₂ (2 mol%) / BrettPhos (4 mol%) | Cs₂CO₃ | t-BuOH | 110 | 12-24 | Good to Excellent[10] |
Stille Coupling: Utilizing Organostannanes
The Stille coupling involves the reaction of an organostannane with an organic electrophile.[18] While the toxicity of organotin compounds is a concern, the reaction is highly valued for its tolerance of a wide range of functional groups and its insensitivity to the presence of water.
Causality in Experimental Design:
-
Catalyst: Pd(PPh₃)₄ is a highly effective and commonly used catalyst for the Stille reaction.[19]
-
Organostannane: A variety of organostannanes can be used, including vinyl-, aryl-, and heteroarylstannanes. The reactivity of the transferable group generally follows the order: alkynyl > vinyl > aryl > alkyl.[18]
-
Additives: In some cases, additives like copper(I) iodide or lithium chloride can accelerate the transmetalation step.
-
Solvent: Aprotic solvents such as THF, toluene, or DMF are typically used.[19]
Detailed Experimental Protocol: Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in an anhydrous solvent like toluene or THF.
-
Reagent Addition: Add the organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 equiv.).
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-110 °C) and stir. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction and dilute with an organic solvent. To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF), stirring vigorously for 1-2 hours, which precipitates the tin salts.
-
Purification: Filter the mixture through Celite®, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ (5 mol%) | Toluene | 110 | 12 | Good to Excellent[19] |
| Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ (3 mol%) | DMF | 100 | 12-24 | Good[18] |
| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5 mol%) | THF | 80 | 12-18 | Good[19] |
Conclusion
This compound is a versatile and valuable substrate for a range of palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties make it an excellent candidate for constructing diverse and complex molecular architectures. The protocols provided in this guide offer robust starting points for the synthesis of biaryls, substituted alkenes, arylalkynes, and arylamines. As with any chemical reaction, optimization of the conditions—particularly the choice of ligand, base, and solvent—may be necessary to achieve the best results for a specific substrate combination. By understanding the fundamental principles of the palladium catalytic cycle and the rationale behind the experimental design, researchers can effectively harness the power of these transformative reactions to advance their synthetic goals in drug discovery and materials science.
References
- Google AI. (2025). Role of palladium catalyst in cross-coupling reactions.
- Wikipedia. (n.d.). Heck reaction.
- National Center for Biotechnology Information. (n.d.). 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid.
- BenchChem. (2025). Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate.
- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (n.d.).
- ResearchGate. (n.d.). (PDF) 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid.
- National Center for Biotechnology Information. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (n.d.).
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- National Center for Biotechnology Information. (n.d.). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
- Wikipedia. (n.d.). Stille reaction.
- National Center for Biotechnology Information. (n.d.). This compound.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- PubMed. (n.d.). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols: Stille Coupling of 2-Butyl-5-iodofuran with Organostannanes.
Sources
- 1. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
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- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 7. benchchem.com [benchchem.com]
- 8. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 9. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Synthesis of biphenyl derivatives using "Methyl 5-iodo-2-methoxybenzoate"
An Application Guide to the Synthesis of Biphenyl Derivatives Utilizing Methyl 5-iodo-2-methoxybenzoate
Abstract
The biphenyl moiety is a cornerstone in modern chemistry, forming the structural backbone of numerous pharmaceuticals, advanced materials, and agrochemicals.[1] Its prevalence is due to the unique structural rigidity and electronic properties conferred by the two connected phenyl rings, which are crucial for molecular recognition and function. This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of biphenyl derivatives using this compound, a versatile and highly reactive building block. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-tested protocols, and offer expert insights to ensure successful and reproducible outcomes.
The Strategic Importance of Biphenyls and this compound
Biphenyl derivatives are integral to a wide array of applications. In the pharmaceutical industry, they are found in anti-inflammatory agents, antihypertensives, and anti-cancer drugs. Their utility also extends to materials science, where they are essential components of Organic Light-Emitting Diodes (OLEDs) and liquid crystals.
This compound serves as an excellent starting material for accessing these complex structures. The presence of the iodide group provides a highly reactive site for transition metal-catalyzed cross-coupling reactions, which are the most efficient methods for constructing the C-C bond that defines the biphenyl scaffold.[2][3] The methoxy and methyl ester functionalities offer additional points for diversification, allowing for the fine-tuning of the final molecule's properties.
Mechanistic Foundations of Biphenyl Synthesis: A Focus on Cross-Coupling
The formation of a C(sp²)-C(sp²) bond between two aromatic rings is most effectively achieved through transition metal catalysis, particularly with palladium. The general catalytic cycle for these reactions, such as the Suzuki, Stille, and Heck couplings, provides a framework for understanding the critical parameters of each protocol.
The Palladium Catalytic Cycle
The universally accepted mechanism for these cross-coupling reactions involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. The high reactivity of the C-I bond makes this step particularly efficient.
-
Transmetalation: The second aromatic partner, typically an organoboron (Suzuki) or organotin (Stille) compound, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst.
Caption: General Palladium Cross-Coupling Cycle
Comparative Overview of Key Synthetic Protocols
Several named reactions can be employed to synthesize biphenyls from this compound. The choice of method often depends on the desired substrate scope, functional group tolerance, and concerns about reagent toxicity.
| Reaction | Coupling Partner | Catalyst/Metal | Advantages | Disadvantages |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst, Base | Mild conditions, high functional group tolerance, commercially available reagents, low toxicity of boron byproducts.[1][4][5] | Can be sensitive to steric hindrance; base selection is critical. |
| Stille | Organostannane | Pd Catalyst | Tolerant of a wide variety of functional groups; stannanes are often stable.[6][7][8] | High toxicity of tin reagents and byproducts requires careful handling and purification.[6][7] |
| Ullmann | Self-coupling or with another Aryl Halide | Copper (often stoichiometric) | Classic method, effective for symmetrical biphenyls, can be cost-effective.[9][10][11][12] | Requires high temperatures, often has limited scope for unsymmetrical products.[12] |
| Heck | Alkene | Pd Catalyst, Base | Forms a C-C bond with an alkene, leading to styrenyl derivatives rather than biphenyls directly.[3][13][14][15][16] | Not a direct biphenyl synthesis. |
| Sonogashira | Terminal Alkyne | Pd/Cu Co-catalyst, Base | Forms a C-C bond with an alkyne, leading to aryl-alkyne products.[17][18][19][20] | Not a direct biphenyl synthesis. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of Methyl 2'-methoxy-5'-methyl-4-(trifluoromethyl)biphenyl-2-carboxylate.
Caption: Suzuki-Miyaura Coupling Experimental Workflow
Materials and Reagents:
| Reagent | CAS No. | M.W. | Amount (Example) | Moles (Example) |
| This compound | 24884-72-7 | 292.07 | 292 mg | 1.0 mmol |
| (4-(Trifluoromethyl)phenyl)boronic acid | 128796-39-4 | 189.93 | 228 mg | 1.2 mmol |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 35 mg | 0.03 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 mmol |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 ratio). Degassing the solvents (e.g., by sparging with argon for 30 minutes) is essential to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Protocol 2: Ullmann Homocoupling for Symmetrical Biphenyl Synthesis
This protocol describes the synthesis of Dimethyl 4,4'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate.
Caption: Ullmann Homocoupling Reaction Scheme
Materials and Reagents:
| Reagent | CAS No. | M.W. | Amount (Example) | Moles (Example) |
| This compound | 24884-72-7 | 292.07 | 584 mg | 2.0 mmol |
| Copper powder, activated | 7440-50-8 | 63.55 | 254 mg | 4.0 mmol |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | - |
Procedure:
-
Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq) and activated copper powder (2.0 eq).
-
Solvent and Reaction: Add anhydrous DMF and heat the mixture to reflux (approx. 153 °C) or higher temperatures (up to 200 °C) under an inert atmosphere. The high temperature is necessary to drive the reaction.[12]
-
Monitoring: Monitor the disappearance of the starting material by TLC. The reaction can be slow, often requiring 24-48 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the copper residues, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash extensively with water to remove the DMF, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to obtain the symmetrical biphenyl product. This compound is a known organic linker for creating Metal-Organic Frameworks (MOFs).[2]
Safety and Handling
Proper laboratory safety practices are paramount when performing these syntheses.
-
This compound: This compound is a solid and should be handled in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21] Avoid inhalation of dust and contact with skin and eyes.[21][22][23][24]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid creating dust.
-
Solvents: Dioxane is a suspected carcinogen, and DMF is a reproductive toxin. Handle these solvents exclusively in a fume hood.
-
Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[21][23]
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a wide range of biphenyl derivatives. Through robust and well-understood methods like the Suzuki-Miyaura and Ullmann couplings, researchers can efficiently construct the biphenyl core. By understanding the underlying mechanisms and adhering to detailed, validated protocols, scientists can leverage this key intermediate to advance research in drug discovery, materials science, and beyond.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling [organic-chemistry.org]
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- 10. researchgate.net [researchgate.net]
- 11. Interfacial electric fields catalyze Ullmann coupling reactions on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. rsc.org [rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
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Application Notes and Protocols for the Synthesis of a Dicarboxylic Acid MOF Linker from Methyl 5-iodo-2-methoxybenzoate
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1][2][3][4][5] The judicious selection and synthesis of these organic linkers are paramount as their structure and functionality ultimately dictate the physicochemical properties of the resulting MOF, such as pore size, surface area, and catalytic activity.[2][6] This guide provides a comprehensive experimental procedure for the synthesis of a dicarboxylic acid-based MOF linker, commencing from the commercially available starting material, Methyl 5-iodo-2-methoxybenzoate.[7] This particular starting material offers a versatile platform for introducing functionality through well-established cross-coupling reactions.
The synthetic strategy involves a two-step process: 1) A palladium-catalyzed cross-coupling reaction to introduce a second aromatic ring, and 2) Saponification of the methyl esters to yield the final dicarboxylic acid linker. This document will detail the protocols for the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes, followed by the hydrolysis of the ester groups.[8][9][10] The rationale behind the choice of reagents and reaction conditions will be discussed to provide a deeper understanding of the synthetic process.
Synthetic Strategy Overview
The overall synthetic route from this compound to the target dicarboxylic acid linker is depicted below. The key transformations are a Sonogashira coupling reaction followed by a hydrolysis step.
Caption: General workflow for the synthesis of the dicarboxylic acid MOF linker.
Experimental Protocols
Part 1: Sonogashira Coupling of this compound
The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of C(sp²)-C(sp) bonds.[8][9][11] In this protocol, we will couple this compound with a suitable terminal alkyne. For the purpose of this guide, we will use phenylacetylene as a representative coupling partner.
Reaction Scheme:
2.1.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₉H₉IO₃ | 306.07 | 1.0 | 1.0 |
| Phenylacetylene | C₈H₆ | 102.14 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) iodide | CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 10 mL | - |
2.1.2. Step-by-Step Protocol
-
Inert Atmosphere Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 306 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 10 minutes to allow for the dissolution of the solids and formation of the active catalytic species.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the reaction mixture using a syringe.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure Methyl 2-methoxy-5-(phenylethynyl)benzoate.
Part 2: Hydrolysis of the Di-ester to the Dicarboxylic Acid Linker
The final step in the synthesis is the hydrolysis of the methyl ester groups to the corresponding carboxylic acids. This is a standard saponification reaction using a strong base.[12][13]
Reaction Scheme:
2.2.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2-methoxy-5-(phenylethynyl)benzoate | C₁₇H₁₄O₃ | 266.29 | 1.0 | 1.0 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 5.0 | 5.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - |
| Water (H₂O) | H₂O | 18.02 | 5 mL | - |
| Hydrochloric acid (HCl), 1 M | HCl | 36.46 | As needed | - |
2.2.2. Step-by-Step Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve Methyl 2-methoxy-5-(phenylethynyl)benzoate (1.0 mmol, 266 mg) in a mixture of tetrahydrofuran (10 mL) and water (5 mL).
-
Base Addition: Add sodium hydroxide (5.0 mmol, 200 mg) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 70 °C) and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Acidification: After cooling the reaction mixture to room temperature, remove the THF under reduced pressure. Dilute the remaining aqueous solution with 10 mL of water.
-
Precipitation: Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid. A precipitate of the dicarboxylic acid should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. Dry the solid in a vacuum oven at 60 °C to yield the final dicarboxylic acid linker. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.
Characterization
The structure and purity of the synthesized linker should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of the intermediate and the final product. The disappearance of the methyl ester singlet in the ¹H NMR spectrum of the final product is a key indicator of successful hydrolysis.[14][15][16][17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecules. The appearance of a broad O-H stretch and the shift of the C=O stretch are characteristic of the carboxylic acid formation.
Causality Behind Experimental Choices
-
Catalyst System in Sonogashira Coupling: The use of a palladium catalyst, such as PdCl₂(PPh₃)₂, is standard for Sonogashira reactions.[19] The copper(I) iodide co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
-
Base in Sonogashira Coupling: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and also scavenges the hydrogen halide byproduct formed during the reaction.[19]
-
Solvent Choice: Anhydrous THF is a good solvent for the Sonogashira coupling as it dissolves the reactants and catalysts and is relatively inert under the reaction conditions. The THF/water mixture in the hydrolysis step ensures the solubility of both the organic ester and the inorganic base.
-
Hydrolysis Conditions: The use of a strong base like NaOH and elevated temperatures are necessary to drive the saponification of the sterically hindered methyl ester to completion.[12][13] Acidification is required to protonate the carboxylate salt and precipitate the final dicarboxylic acid product.
Logical Relationships in the Synthesis
The success of this synthetic procedure relies on a logical sequence of reactions and careful control of reaction conditions.
Caption: Logical dependencies in the synthesis of the MOF linker.
Conclusion
This guide provides a detailed and well-rationalized experimental procedure for the synthesis of a dicarboxylic acid MOF linker from this compound. By following these protocols, researchers can reliably produce high-purity linkers for the development of novel Metal-Organic Frameworks. The successful synthesis and characterization of these organic building blocks are a critical first step in the rational design and construction of MOFs with tailored properties for various applications, including gas storage, separation, and catalysis.
References
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- Lucier, B. E. G., Chen, S., & Huang, Y. (2017). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. Accounts of Chemical Research, 50(12), 3147-3156.
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- Lucier, B. E. G., Chen, S., & Huang, Y. (2017).
- Benci, S., et al. (2020). A close view of the organic linker in a MOF: structural insights from a combined 1H NMR relaxometry and computational investigation. Physical Chemistry Chemical Physics, 22(34), 19044-19053.
- Al-Janabi, G. H. M., et al. (2024). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 13(8), e202300249.
- Mondal, J., et al. (2019). Synthesis of a palladium based MOF via an effective post-synthetic modification approach and its catalytic activity towards Heck type coupling reactions. Inorganic Chemistry Frontiers, 6(10), 2733-2740.
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- ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various...
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- Ghavami, M., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
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- ResearchGate. (n.d.). Various carboxylic acid linkers used for MOF synthesis and a common...
- Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(3), 747–752.
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- Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 44(8), 3345–3351.
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Application Note: A Protocol for the Synthesis of Substituted Benzophenones Utilizing Methyl 5-iodo-2-methoxybenzoate via Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling
Abstract
Substituted benzophenones are a privileged structural motif in medicinal chemistry and materials science, serving as crucial pharmacophores and photoactive cores. Their synthesis often requires robust and versatile methods that allow for precise control over substitution patterns. This guide details the strategic application of Methyl 5-iodo-2-methoxybenzoate as a key building block for the synthesis of complex benzophenones. We present a detailed protocol for a palladium-catalyzed carbonylative Suzuki-Miyaura cross-coupling reaction, a powerful one-pot method for constructing the benzophenone core. This document provides researchers, chemists, and drug development professionals with the foundational principles, a step-by-step experimental protocol, and critical insights for reaction optimization.
Introduction: The Strategic Importance of Substituted Benzophenones
The benzophenone framework is integral to a vast array of functional molecules. In drug discovery, it is found in agents targeting various biological pathways, while in materials science, its photochemical properties are harnessed in photopolymerization initiators and UV-stabilizers. The efficacy of these molecules is highly dependent on the nature and position of substituents on the aromatic rings. Consequently, synthetic methodologies that enable the convergent and flexible assembly of highly functionalized benzophenones are in high demand.[1] Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthesis, offering unparalleled efficiency in forming carbon-carbon bonds under mild conditions.[1][2] This application note focuses on leveraging these advanced catalytic systems with a versatile, pre-functionalized starting material: this compound.
The Building Block: this compound
This compound (C₉H₉IO₃) is a highly valuable intermediate in organic synthesis.[3][4] Its utility stems from a combination of structural features:
-
Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. This high reactivity allows for facile oxidative addition to the Pd(0) catalyst, often under milder conditions than those required for the corresponding bromides or chlorides.[5]
-
Ortho-Methoxy Group: The methoxy group, positioned ortho to the ester, exerts a significant electronic and steric influence, which can be exploited to control regioselectivity in subsequent transformations.
-
Para-Ester Functionality: The methyl ester group at the para-position relative to the iodide serves as a versatile handle for post-coupling modifications, such as hydrolysis to a carboxylic acid, amidation, or reduction.
The planar nature of the molecule, with the methyl groups oriented away from each other, contributes to its predictable reactivity in catalytic cycles.[3][4]
Reaction Principle: The Carbonylative Suzuki-Miyaura Coupling
To directly construct the benzophenone core from this compound, a carbonylative Suzuki-Miyaura reaction is an exceptionally efficient strategy. This reaction uniquely combines three components in a single, palladium-catalyzed step: the aryl iodide (this compound), an arylboronic acid, and carbon monoxide (CO). The result is the formation of a diaryl ketone, the core of the benzophenone structure.
The catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
CO Insertion: Carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the palladium-aryl bond, forming an aroyl-palladium(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments (the aroyl group and the newly transferred aryl group) couple and are eliminated from the palladium center, forming the final benzophenone product and regenerating the active Pd(0) catalyst.[6]
Experimental Protocol: Synthesis of Methyl 2-methoxy-5-(4-methylbenzoyl)benzoate
This protocol describes a representative synthesis using 4-methylphenylboronic acid as the coupling partner. It is based on established procedures for palladium-catalyzed carbonylative couplings of aryl iodides.[7][8]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 248847-27-4 | 292.07 | 1.0 | 292 mg |
| 4-Methylphenylboronic acid | 5720-05-8 | 135.96 | 1.5 | 204 mg |
| Palladium(II) acetate [Pd(OAc)₂] | 3375-31-3 | 224.50 | 0.02 (2 mol%) | 4.5 mg |
| SPhos | 657408-07-6 | 410.53 | 0.04 (4 mol%) | 16.4 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 | 276 mg |
| Toluene, anhydrous | 108-88-3 | 92.14 | - | 10 mL |
| Carbon Monoxide (CO) gas | 630-08-0 | 28.01 | - | Balloon/Cylinder |
Procedure
-
Vessel Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (292 mg, 1.0 mmol), 4-methylphenylboronic acid (204 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Carbon Monoxide Purge: Purge the reaction mixture by bubbling carbon monoxide gas from a balloon or regulated cylinder through the solution for 5-10 minutes.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C. Maintain a positive pressure of carbon monoxide (e.g., via a CO-filled balloon) and stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 2-methoxy-5-(4-methylbenzoyl)benzoate.
Optimization and Data Presentation
The success of the carbonylative Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The choice of ligand is particularly critical; it must stabilize the palladium catalyst while promoting the desired reaction steps and suppressing side reactions like direct (non-carbonylative) Suzuki coupling. The following table provides a starting point for optimization, with expected yields extrapolated from analogous systems.[7][8]
Table 1: Representative Conditions for Reaction Optimization
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | CO Pressure | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 1 atm | 75-85 |
| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane | 110 | 1 atm | 60-70 |
| 3 | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | DMF | 90 | 1 atm | 80-90 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF | 80 | 3 atm | 70-80 |
Troubleshooting and Key Considerations
-
Competitive Non-Carbonylative Coupling: If the direct Suzuki coupling product (a biaryl) is observed, it indicates that CO insertion is slow relative to transmetalation. This can often be addressed by increasing the CO pressure, lowering the reaction temperature, or choosing a more electron-rich phosphine ligand.
-
Catalyst Decomposition: The formation of palladium black is a sign of catalyst decomposition. Ensure all reagents and solvents are anhydrous and the system is rigorously maintained under an inert atmosphere. Using more robust ligands like biarylphosphines (e.g., SPhos, XPhos) can also enhance catalyst stability.[2]
-
Reagent Purity: The quality of the boronic acid is crucial. Impurities can lead to lower yields and the formation of byproducts. Use high-purity boronic acids or recrystallize them if necessary.
Conclusion
This compound is a superb starting material for the synthesis of highly substituted benzophenones. The palladium-catalyzed carbonylative Suzuki-Miyaura coupling provides a direct, efficient, and modular route to these valuable compounds from readily available starting materials. This method offers significant advantages for constructing molecular libraries in drug discovery and developing novel functional materials, allowing for the rapid generation of structural diversity around the benzophenone core.[9]
References
- BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling with 5-iodo-2-methyl-2-pentene.
- Xiong-Gao, C. (2024). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis.
- Milliken Chemical. (2024). 2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis.
-
Lundvall, F., Wragg, D. S., Dietzel, P. D. C., & Fjellvåg, H. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462. Available at: [Link]
- Cano, R., et al. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Heck Coupling Reaction of 3,5-Dimethoxy-4'-iodobenzophenone.
-
de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In The Handbook of Homogeneous Hydrogenation. Available at: [Link]
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Lundvall, F., et al. (2014). Methyl 5-iodo-2-meth-oxy-benzoate. PubMed. Available at: [Link]
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Strategic Ligand Selection for the Suzuki-Miyaura Coupling of Methyl 5-iodo-2-methoxybenzoate
An Application Guide
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed examination of ligand selection for the palladium-catalyzed Suzuki-Miyaura coupling of a challenging, yet common, structural motif: Methyl 5-iodo-2-methoxybenzoate. This substrate, featuring an electron-donating ortho-methoxy group and an electron-withdrawing meta-ester, presents unique steric and electronic challenges. We will dissect the role of ancillary ligands in the catalytic cycle, present a rational framework for ligand choice, and provide detailed, actionable protocols for both ligand screening and optimized reaction conditions to empower researchers in pharmaceutical and materials science.
Analysis of the Substrate: this compound
Understanding the substrate is the first step in rational catalyst design. This compound possesses several key features that influence the Suzuki-Miyaura reaction:
-
Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides, readily undergoing oxidative addition to the Pd(0) center. This is often the rate-determining step of the catalytic cycle, and the high reactivity of the iodide facilitates this process.[3]
-
Ortho-Methoxy Group: This group presents a significant steric challenge. Its proximity to the reaction center can hinder the approach of the palladium catalyst and slow down subsequent steps, particularly the reductive elimination that forms the final product.
-
Electronic Effects: The methoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring. This can slow the initial oxidative addition step. Conversely, the methyl ester is an electron-withdrawing group, which can help activate the ring towards oxidative addition. The interplay of these electronics requires a carefully balanced catalyst system.
Given these features, the primary challenge is not the initial activation of the C-I bond, but rather overcoming the steric hindrance imposed by the ortho-substituent to ensure efficient transmetalation and, critically, a rapid final reductive elimination step to turn over the catalyst effectively.
The Role of the Ligand in the Catalytic Cycle
The ancillary ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is not a mere spectator. It is intimately involved in every stage of the catalytic cycle, modulating the steric and electronic properties of the palladium center to achieve high catalytic activity.[1][4]
The three key steps are:
-
Oxidative Addition: A low-coordinate, electron-rich Pd(0) complex attacks the aryl iodide, forming a Pd(II) intermediate. Electron-rich ligands accelerate this step by increasing the electron density on the palladium, making it more nucleophilic.[1][3]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is often accelerated by sterically bulky ligands, which promote the formation of the desired product by destabilizing the palladium intermediate.[2][6]
Caption: Figure 1: The Ligand-Modulated Suzuki-Miyaura Catalytic Cycle
A Curated Ligand Toolbox: From Classical to Modern
For a substrate like this compound, where steric hindrance is a primary concern, the choice of ligand is critical. Bulky, electron-rich monodentate ligands are typically the most effective.[7]
| Ligand Class | Example(s) | Key Characteristics | Suitability for this compound |
| Triarylphosphines | PPh₃ (Triphenylphosphine) | Inexpensive, air-stable, moderate bulk. | Low. Often too slow for sterically hindered or electron-rich substrates, leading to low yields or catalyst decomposition.[8] |
| Trialkylphosphines | P(t-Bu)₃ (Tri-tert-butylphosphine) | Very electron-rich and sterically demanding. Air-sensitive. | Moderate to High. The combination of bulk and electron-donating ability can be effective. A good starting point for screening.[5] |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Exceptionally bulky and electron-rich. Promote fast reductive elimination. Form highly active monoligated Pd(0) species.[9][10] | Very High. This class is the gold standard for challenging substrates.[2][10] XPhos and SPhos are excellent first choices for this coupling.[10][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIPr | Strong σ-donors (more so than phosphines) and sterically tunable. Form very stable Pd-complexes.[1][12][13] | Very High. An excellent alternative to phosphines. The strong Pd-NHC bond can lead to highly stable and active catalysts, even at low loadings.[14] |
Experimental Protocols
Protocol 1: Ligand Screening Workflow
This protocol outlines a general procedure for efficiently screening a panel of ligands (e.g., P(t-Bu)₃, SPhos, XPhos, IPr) to identify the optimal conditions.
Caption: Figure 2: Experimental Workflow for Ligand Screening
Step-by-Step Procedure:
-
Preparation: To an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[15]
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst oxidation.[7]
-
Catalyst/Ligand Addition: In a separate flask, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the ligand in degassed solvent. For most Buchwald ligands and NHCs, a 1:2 Pd:Ligand ratio is standard. For pre-formed catalysts (e.g., XPhos Pd G3), this step is simplified. Add the appropriate amount of catalyst solution to each reaction vial via syringe (typically 1-2 mol% Pd).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O (10:1), Toluene, or 2-MeTHF) to each vial to achieve a concentration of ~0.1 M with respect to the limiting reagent.[15]
-
Reaction: Place the vials in a preheated heating block or oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine conversion.
-
Workup & Analysis: Once a reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Determine the yield of the desired product by ¹H NMR using an internal standard.
Protocol 2: Optimized Procedure Using a Buchwald Ligand
This protocol is a robust starting point for a preparative scale reaction, utilizing a highly effective dialkylbiaryl phosphine ligand.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.3 equiv.)
-
XPhos Pd G3 (buchwald precatalyst, 0.02 equiv., 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv.)
-
2-Methyltetrahydrofuran (2-MeTHF) / H₂O (10:1 mixture, degassed)
Procedure:
-
To an oven-dried round-bottom flask equipped with a stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with Argon three times.
-
Under a positive pressure of Argon, add the XPhos Pd G3 precatalyst.
-
Add the degassed 2-MeTHF/H₂O solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is often complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (EtOAc).
-
Filter the mixture through a short plug of silica gel, washing with additional EtOAc.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Ligand is not suitable for the substrate. | 1. Ensure rigorous degassing of solvents and use of a robust precatalyst.[7]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[9]3. Screen a panel of more sterically demanding and electron-rich ligands (e.g., Buchwald-type or NHCs).[7] |
| Protodeboronation | 1. Presence of water with a strong base.2. Reaction temperature is too high or time is too long. | 1. Use a milder base like KF or K₂CO₃, or switch to anhydrous conditions.[7]2. Use a more active catalyst system to lower the required temperature and reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, leading to Pd(II) species.2. Inefficient transmetalation/reductive elimination. | 1. Improve inert atmosphere technique.[16]2. Use a bulkier ligand to promote faster reductive elimination relative to side reactions. |
| Stalled Reaction | Catalyst deactivation or inhibition. | Increase catalyst loading slightly (e.g., from 2% to 4%) or switch to a more robust ligand class like NHCs. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the rational selection of an ancillary ligand. While the aryl iodide facilitates initial oxidative addition, the ortho-methoxy group necessitates the use of sterically bulky and electron-rich ligands to promote the crucial reductive elimination step. Modern dialkylbiaryl phosphines (Buchwald ligands) and N-heterocyclic carbenes (NHCs) have proven to be the most effective classes of ligands for this and other challenging substrates. By employing a systematic screening approach and understanding the mechanistic role of the ligand, researchers can rapidly identify optimal conditions, minimize side reactions, and achieve high yields of desired biaryl products, accelerating discovery in chemical synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. reddit.com [reddit.com]
- 12. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgchemres.org [orgchemres.org]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Optimal Base Selection in Sonogashira Reactions of Methyl 5-iodo-2-methoxybenzoate
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] A critical, yet often nuanced, parameter governing the success of the Sonogashira reaction is the choice of base. The base plays a multifaceted role, primarily to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the hydrogen halide byproduct generated during the catalytic cycle.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of a base for the Sonogashira coupling involving a specific and challenging substrate: Methyl 5-iodo-2-methoxybenzoate . This substrate presents a unique combination of electronic and steric factors that necessitate a careful consideration of the base to achieve optimal reaction outcomes.
Substrate Analysis: this compound
The reactivity of this compound in a Sonogashira coupling is influenced by two key structural features:
-
Electron-Donating Methoxy Group: The ortho-methoxy group is strongly electron-donating, which can increase the electron density at the carbon bearing the iodine. This can, in some cases, slow down the rate-determining oxidative addition step of the palladium catalyst to the aryl iodide.[5]
-
Potentially Coordinating Methyl Ester: The methyl ester group, while electron-withdrawing, can potentially coordinate to the metal centers of the catalysts, influencing their reactivity.
-
Steric Hindrance: The ortho-substituent, although not excessively bulky, can introduce a degree of steric hindrance around the reaction center, which may impact the approach of the bulky palladium catalyst and the acetylide.[6]
Given these characteristics, the selection of an appropriate base is paramount to ensure efficient deprotonation of the alkyne without promoting side reactions or catalyst deactivation.
The Critical Role of the Base: Mechanistic Insights
The base is a pivotal component of the Sonogashira reaction, participating in key steps of the catalytic cycle. Its primary functions are:
-
Alkyne Deprotonation: The base removes the acidic proton from the terminal alkyne to generate the corresponding acetylide anion. In the presence of a copper(I) co-catalyst, this leads to the formation of a copper acetylide, which is the active nucleophile in the transmetalation step.[4][7]
-
HX Scavenging: The reaction generates a hydrogen halide (HI in this case) as a byproduct. The base neutralizes this acid, preventing side reactions and catalyst deactivation.[3]
The choice between different types of bases—typically amines or inorganic bases—can significantly impact reaction kinetics and yields.
Diagram of the Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.
Comparative Analysis of Common Bases
The selection of an appropriate base is often a balance between its basicity (pKa of its conjugate acid), steric bulk, and coordinating ability. For the coupling of this compound, both amine and inorganic bases can be considered.
| Base | Structure | pKa of Conjugate Acid (in DMSO) | Key Characteristics & Considerations |
| Triethylamine (TEA) | Et₃N | ~9.0[8] | Commonly used, moderately strong, and readily available. Can sometimes lead to side reactions with highly activated substrates. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | i-Pr₂NEt | ~8.5[8] | Sterically hindered, non-nucleophilic base. Often a good choice to minimize side reactions. |
| Piperidine | C₅H₁₁N | ~11.2 | A more basic secondary amine. Can be effective but may also act as a ligand. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | C₉H₁₆N₂ | ~13.5 | A strong, non-nucleophilic amidine base. Useful for less reactive substrates or in copper-free protocols. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | N/A | An inorganic base, often used in copper-free systems or with specific ligands. Requires a polar solvent for solubility. |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | N/A | A stronger inorganic base than K₂CO₃. Often effective in challenging couplings. |
Note: pKa values can vary depending on the solvent.[9]
Recommended Protocols for Sonogashira Coupling of this compound
Based on the analysis of the substrate, two primary protocols are proposed: a standard copper-catalyzed reaction with a common amine base and a copper-free alternative with a stronger, bulkier base.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol utilizes a standard palladium/copper co-catalyst system with triethylamine as the base. It is a good starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Experimental Workflow:
Caption: Step-by-step workflow for the copper-catalyzed Sonogashira reaction.
Detailed Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 292 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous and degassed THF (5 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if the standard method results in significant alkyne homocoupling (Glaser coupling) or if copper contamination of the final product is a concern.[10] The use of a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) is often beneficial in copper-free systems.[11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF or 1,4-dioxane)
Experimental Workflow:
Caption: Step-by-step workflow for the copper-free Sonogashira reaction.
Detailed Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 292 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and PPh₃ (0.06 mmol, 15.7 mg).
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous and degassed DMF (5 mL) and diisopropylethylamine (3.0 mmol, 0.52 mL) via syringe.
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the terminal alkyne (1.5 mmol).
-
Heat the reaction mixture to 90 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst, poor quality base, presence of oxygen, insufficient temperature. | Use fresh catalyst and distilled amine base. Ensure proper degassing of solvents. Increase the reaction temperature.[12][13] |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen, high copper concentration. | Ensure rigorous exclusion of air. Switch to a copper-free protocol.[11] |
| Incomplete Reaction | Insufficiently basic conditions, steric hindrance. | Try a stronger base like DBU or an inorganic base like Cs₂CO₃. Consider a more active palladium catalyst or ligand system. |
| Dehalogenation of Starting Material | Certain bases and reaction conditions can promote this side reaction. | Use a less basic amine or switch to an inorganic base. Lowering the reaction temperature may also help. |
Conclusion
The successful Sonogashira coupling of this compound is highly dependent on the judicious selection of the base. For routine synthesis, a standard copper-catalyzed protocol with triethylamine offers a reliable starting point. However, for challenging couplings or when side reactions are prevalent, a copper-free approach with a sterically hindered, non-nucleophilic base such as diisopropylethylamine is a valuable alternative. Researchers should consider the electronic and steric properties of their specific alkyne coupling partner when optimizing the reaction conditions. The protocols and troubleshooting guide provided herein offer a comprehensive framework for achieving high yields and purity in the synthesis of valuable alkyne-substituted benzoate derivatives.
References
- The Crucial Role of the Base in Sonogashira Coupling: A Compar
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: [Link])
-
Sonogashira cross-coupling reaction - YouTube. (URL: [Link])
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])
-
Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])
-
Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])
-
Copper-free Sonogashira coupling - The chemical reaction database. (URL: [Link])
-
Effect of different bases in the Sonogashira reaction a | Download Table - ResearchGate. (URL: [Link])
-
Proposed mechanism involving amines for the copper-free Sonogashira reaction. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])
-
Sonogashira coupling between aryl iodides and aromatic/ aliphatic alkynes a | Download Table - ResearchGate. (URL: [Link])
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (URL: [Link])
-
N,N-Diisopropylethylamine - Wikipedia. (URL: [Link])
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (URL: [Link])
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (URL: [Link])
-
Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PubMed Central. (URL: [Link])
-
Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides - R Discovery. (URL: [Link])
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (URL: [Link])
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (URL: [Link])
-
Would there be a reason to use diisopropylamine instead of triethylaminr as your base?. (URL: [Link])
-
. (URL: [Link])
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of Biphenyls from Methyl 5-iodo-2-methoxybenzoate
Introduction: The Strategic Importance of Biphenyl Scaffolds and the Challenges of Scale-Up
Biphenyl derivatives are privileged structural motifs in medicinal chemistry, materials science, and agrochemicals.[1] Their unique conformational properties and ability to modulate biological targets have led to their incorporation into numerous marketed drugs. The synthesis of these compounds, particularly at an industrial scale, presents a unique set of challenges that necessitate robust, efficient, and economically viable methodologies. This application note provides a detailed guide for the scale-up synthesis of biphenyl compounds, using methyl 5-iodo-2-methoxybenzoate as a key starting material. This intermediate is particularly valuable for the synthesis of complex organic linkers for Metal-Organic Frameworks (MOFs) and other functional materials.[2]
This document will explore the practical application of palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling due to its mild reaction conditions, broad functional group tolerance, and the use of environmentally benign organoboron reagents.[3][4] We will also briefly discuss the Stille coupling as a viable alternative. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and field-proven practical advice to navigate the complexities of scaling up these critical transformations.
Choosing the Right Path: A Comparative Overview of Coupling Strategies
The formation of the biaryl bond is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. For the scale-up synthesis starting from this compound, two primary methods stand out: the Suzuki-Miyaura coupling and the Stille coupling.
| Coupling Reaction | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Suzuki-Miyaura Coupling | - Commercially available and diverse boronic acids.- Mild reaction conditions.- Environmentally benign boronic acid byproducts.- High functional group tolerance.[3] | - Potential for protodeboronation of the boronic acid.[5]- Base sensitivity of some substrates. |
| Stille Coupling | - Organotin reagents are stable and can be purified.- Excellent functional group tolerance.[6]- Insensitive to the presence of water. | - Toxicity of organotin reagents and byproducts.[7]- Stoichiometric tin waste. |
Given the significant environmental and safety concerns associated with organotin compounds, the Suzuki-Miyaura coupling is the preferred method for the industrial-scale synthesis of biphenyls and will be the primary focus of this guide.
The Heart of the Transformation: The Suzuki-Miyaura Coupling Mechanism
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is paramount for troubleshooting and process optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The reactivity of the aryl halide is crucial, with the order being I > Br > Cl.[8]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is often the rate-limiting step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biphenyl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Detailed Protocol for Scale-Up Suzuki-Miyaura Coupling
This protocol provides a general yet detailed procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid on a multi-gram to kilogram scale.
Reagents and Equipment
-
Reactor: Glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Starting Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) (0.01 - 1 mol%) or a pre-catalyst like PdCl₂(dppf) (0.01 - 1 mol%).
-
Ligand: A phosphine ligand such as SPhos, XPhos, or triphenylphosphine (PPh₃) (0.02 - 2 mol%). The choice of ligand is critical and can significantly impact reaction efficiency.[9][10]
-
Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents).
-
Solvent: A suitable solvent system such as toluene, 2-methyltetrahydrofuran (2-MeTHF), or a mixture of an organic solvent and water (e.g., Toluene/Water, Dioxane/Water).[11][12]
-
Inert Gas: High-purity nitrogen or argon.
Experimental Workflow
Caption: General workflow for the scale-up Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been thoroughly purged with nitrogen to establish an inert atmosphere.[13]
-
Charging of Solids: Charge the reactor with this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand under a positive pressure of nitrogen.
-
Solvent Addition: Add the degassed solvent(s) to the reactor via a pump or addition funnel. If a biphasic system is used, the water should also be degassed.
-
Reaction: Begin stirring and slowly heat the reaction mixture to the desired temperature (typically 80-110 °C). The optimal temperature will depend on the specific substrates and solvent system used.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. If the product is soluble in the organic phase, separate the layers. Extract the aqueous layer with the organic solvent to recover any remaining product.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography.[14][15]
-
Isolation: Isolate the pure biphenyl product by filtration and dry it under vacuum.
Key Considerations for Successful Scale-Up
Scaling up a chemical reaction is not merely about increasing the quantities of reagents. Several factors must be carefully considered to ensure a safe, efficient, and reproducible process.
-
Catalyst and Ligand Selection: For large-scale reactions, minimizing the catalyst loading is crucial for economic viability and to reduce residual palladium in the final product.[16] The use of highly active ligands, such as biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can significantly improve catalyst turnover numbers.[9][17]
-
Solvent Choice: The choice of solvent can dramatically affect reaction rates, yields, and impurity profiles.[18][19] While traditional solvents like dioxane and THF are effective, greener alternatives such as 2-MeTHF are gaining traction in industrial settings.[5] The solubility of all reactants and the product should be considered.
-
Base Selection: The strength and solubility of the base are critical. Stronger bases like cesium carbonate can be effective for less reactive substrates, while milder bases like potassium carbonate are often sufficient and more economical.[20] The use of aqueous base solutions can facilitate the reaction and simplify work-up.
-
Temperature Control: Exothermic events can be a significant safety concern during scale-up. Careful monitoring and control of the reaction temperature are essential.
-
Mixing: Efficient mixing is crucial to ensure homogeneity, particularly in heterogeneous reaction mixtures. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.
-
Purification Strategy: At scale, purification by chromatography can be expensive and time-consuming.[21] Developing a robust crystallization procedure is often the most practical and economical approach for isolating the final product in high purity.[22]
Alternative Pathway: The Stille Cross-Coupling
For substrates that are incompatible with the basic conditions of the Suzuki-Miyaura reaction, the Stille coupling offers a valuable alternative. This reaction couples an organotin reagent with an organic halide.[6][23]
The catalytic cycle is analogous to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
While the Stille reaction is highly versatile, the toxicity of organotin compounds necessitates careful handling and waste disposal procedures, making it less favorable for large-scale industrial applications compared to the Suzuki-Miyaura coupling.[7]
Conclusion
The scale-up synthesis of biphenyls from this compound is a critical process for the production of valuable molecules in various industries. The Suzuki-Miyaura cross-coupling reaction stands out as the most practical and environmentally responsible method for this transformation on a large scale. By carefully considering the choice of catalyst, ligand, base, and solvent, and by implementing robust process controls, researchers and chemists can successfully and safely scale up the synthesis of these important compounds. This application note provides a foundational guide, and further process optimization will undoubtedly be required for specific target molecules.
References
-
Chen L, Ren P, Carrow BP. Tri(1-adamantyl)phosphine: Expanding the Boundary of Electron-Releasing Character Available to Organo-phosphorus Compounds. J. Am. Chem. Soc. 2016, 138, 6392–6395. [Link]
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Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]
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Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. 2023. [Link]
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How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
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Biphenyl. Wikipedia. [Link]
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This compound. Acta Crystallographica Section E. 2011. [Link]
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The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Organic Process Research & Development. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemical Science. [Link]
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Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances. 2020. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Frontiers in Chemistry. 2020. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research. [Link]
-
Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. ResearchGate. [Link]
- Synthesis method for biphenyl compound.
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Stille Coupling. OpenOChem Learn. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Synthesis of Biphenyls. ResearchGate. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
- Process for purifying biphenyl.
-
Synthesis of biphenyl with different aryl halides under optimal... ResearchGate. [Link]
- Method for preparing high-purity biphenyl
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
-
Synthesis of a wide range of biphenyl derivatives and symmetrical sulfides, using SnFe2O4@SiO2@P-Pd MNPs as a novel, efficient, green, and reusable catalyst. ResearchGate. [Link]
-
Journal of Molecular Structure. Jadara Research Center. [Link]
-
Introduction: How to Effectively Scale-Up Flash Purification. Biotage. [Link]
-
High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters. 2023. [Link]
-
Nickel-Catalyzed Cross-Coupling of 2- Methoxynaphthalene with Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. Organic Syntheses. [Link]
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Application Notes & Protocols: Strategic One-Pot Syntheses Involving Methyl 5-iodo-2-methoxybenzoate
Introduction: The Strategic Value of One-Pot Reactions and Methyl 5-iodo-2-methoxybenzoate
In modern synthetic chemistry, particularly within drug discovery and development, efficiency is paramount. One-pot synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful strategy to enhance this efficiency. By eliminating the need for intermediate purification steps, one-pot protocols save time, reduce solvent waste, and can lead to higher overall yields. This approach aligns perfectly with the principles of green chemistry and accelerates the generation of molecular diversity for screening campaigns.
This compound is a versatile and highly valuable building block in this context. Its structure features three key functional handles:
-
Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. Its high reactivity allows for milder reaction conditions and selective activation in the presence of other, less reactive halides.
-
Electron-Donating Methoxy Group: The ortho-methoxy group can influence the electronic properties and conformation of the benzene ring and its derivatives. It can also act as a directing group in certain reactions.
-
Methyl Ester: This group provides a convenient handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides, common moieties in pharmaceutical agents.
This guide provides detailed, field-proven protocols for leveraging this compound in sophisticated one-pot sequences. We will move beyond simple, single-step transformations to illustrate how this building block can be used in tandem reactions to rapidly construct complex molecular architectures. The focus will be on explaining the causality behind experimental choices, ensuring each protocol is a self-validating and robust system for the practicing researcher.
Protocol 1: One-Pot Sequential Borylation and Suzuki-Miyaura Cross-Coupling
This protocol details a highly efficient method for coupling this compound with a second aryl halide. The traditional approach would require the synthesis, purification, and storage of a boronic acid or ester derivative. This one-pot method circumvents that necessity, generating the boronate ester in situ before introducing the second coupling partner.
Principle & Rationale
The strategy hinges on the sequential nature of the catalysis. The first step, a Miyaura borylation, converts the highly reactive aryl iodide of this compound into a boronate ester. Upon completion of this transformation, the second aryl halide (typically an aryl bromide or chloride) and a suitable base are added directly to the same reaction vessel. The palladium catalyst, still active, then proceeds to catalyze the Suzuki-Miyaura coupling between the newly formed boronate ester and the second halide.
Why this works:
-
Shared Catalytic System: Both the Miyaura borylation and the Suzuki coupling can be catalyzed by the same palladium-phosphine complex. This avoids the need to add a new catalyst mid-reaction.
-
Staged Reagent Addition: The sequential addition of reagents is critical. The base required for the Suzuki coupling is often added after the borylation is complete, as its presence can interfere with the borylation step or lead to unwanted side reactions.
-
Increased Atom and Step Economy: This approach is a prime example of process intensification, leading to a more streamlined and sustainable synthesis.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Bis(pinacolato)diboron, B₂(pin)₂ (1.1 equiv)
-
Potassium Acetate (KOAc), anhydrous, powdered (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)
-
Aryl Halide (Ar-X, where X = Br or Cl) (1.2 equiv)
-
Aqueous Potassium Carbonate (K₂CO₃), 2M solution (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Step 1: Miyaura Borylation.
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), B₂(pin)₂ (1.1 equiv), powdered KOAc (1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane to achieve a concentration of ~0.2 M with respect to the starting aryl iodide.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Causality Check: The use of a relatively weak base like KOAc is crucial here. It facilitates the borylation without prematurely hydrolyzing the boronate ester or promoting undesired side reactions. Pd(dppf)Cl₂ is a robust catalyst suitable for both borylation and subsequent Suzuki coupling.
-
Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
-
Step 2: Suzuki-Miyaura Coupling.
-
Once the borylation is complete, cool the reaction mixture to room temperature.
-
Add the second Aryl Halide (1.2 equiv) directly to the flask.
-
Add the 2M aqueous solution of K₂CO₃ (3.0 equiv).
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 6-16 hours, or until completion as monitored by LC-MS.
-
Causality Check: A stronger base like K₂CO₃ is now required to activate the boronate ester for the transmetalation step in the Suzuki catalytic cycle. Adding it in an aqueous solution is common and often beneficial for the Suzuki reaction.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary Table
| Parameter | Step 1: Borylation | Step 2: Suzuki Coupling | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Same as Step 1 | Robust catalyst effective for both transformations. |
| Boron Source | B₂(pin)₂ | N/A | Stable, easy-to-handle source of boron. |
| Base | KOAc (anhydrous) | K₂CO₃ (2M aq.) | Weak base for borylation; stronger base needed to activate the boronate ester for Suzuki coupling. |
| Solvent | 1,4-Dioxane | 1,4-Dioxane / Water | Aprotic polar solvent suitable for both steps; water is added with the base for the Suzuki step. |
| Temperature | 80-90 °C | 90-100 °C | Provides sufficient thermal energy for catalytic turnover without significant decomposition. |
Workflow Visualization
Caption: Workflow for One-Pot Borylation/Suzuki Coupling.
Protocol 2: One-Pot Sonogashira Coupling and Annulation for Heterocycle Synthesis
This protocol demonstrates the power of a tandem reaction sequence to rapidly build complex heterocyclic cores. Here, this compound is first coupled with a terminal alkyne bearing a nucleophilic group (e.g., an ortho-amino group). The resulting intermediate, without isolation, is then induced to cyclize onto the alkyne, forming a new ring system.
Principle & Rationale
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between an aryl halide and a terminal alkyne. By choosing an alkyne with a suitably positioned nucleophile (like an -NH₂ or -OH group), the product of the initial coupling is primed for a subsequent intramolecular cyclization (annulation). This cyclization can often be promoted by the same catalytic system or by simply continuing to heat the reaction, sometimes with a change in base or solvent conditions if necessary.
Why this works:
-
Mild Conditions: The Sonogashira reaction can be performed under relatively mild conditions that are tolerant of many functional groups, including the amine needed for the subsequent cyclization.
-
Proximity-Induced Reactivity: Once the alkyne is coupled to the aromatic ring, the nucleophilic group is held in close proximity to the alkyne, facilitating an intramolecular cyclization which is kinetically favored over intermolecular reactions.
-
Versatility: This strategy is a cornerstone of heterocyclic chemistry, enabling the synthesis of indoles, benzofurans, quinolines, and other important scaffolds depending on the nature of the coupling partners.
Experimental Protocol (Example: Synthesis of a Substituted Quinoline)
Materials:
-
This compound (1.0 equiv)
-
2-Ethynylaniline (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N), anhydrous (2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Step 1: Sonogashira Coupling.
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF and anhydrous Et₃N via syringe.
-
Add 2-Ethynylaniline (1.1 equiv) dropwise while stirring.
-
Stir the reaction at room temperature for 2-3 hours.
-
Causality Check: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction. Copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. Triethylamine acts as both the base to deprotonate the alkyne and as a solvent.
-
Monitor the reaction by TLC or LC-MS for the formation of the coupled intermediate.
-
-
Step 2: Intramolecular Annulation.
-
Once the initial coupling is substantially complete, heat the reaction mixture to 100-120 °C.
-
Stir at this temperature for 8-12 hours. The cyclization of the amine onto the alkyne will proceed.
-
Causality Check: The thermal energy provided promotes the nucleophilic attack of the aniline nitrogen onto one of the alkyne carbons (a 6-endo-dig cyclization is common for this type of reaction), leading to the formation of the quinoline ring system after tautomerization.
-
Monitor the conversion of the intermediate to the final heterocyclic product.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Summary Table
| Parameter | Step 1: Sonogashira Coupling | Step 2: Annulation | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | (Residual catalyst) | Standard Sonogashira system; often sufficient to promote cyclization. |
| Coupling Partner | 2-Ethynylaniline | N/A (Intramolecular) | Provides both the alkyne for coupling and the nucleophile for cyclization. |
| Base/Solvent | Et₃N / DMF | Et₃N / DMF | Et₃N deprotonates the alkyne and neutralizes generated HX; DMF is a polar aprotic solvent. |
| Temperature | Room Temperature | 100-120 °C | Coupling occurs at RT; cyclization requires thermal activation. |
Workflow Visualization
Caption: Workflow for One-Pot Sonogashira/Annulation.
References
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (n.d.). National Institutes of Health. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
Methyl 5-iodo-2-methoxybenzoate: A Versatile Aryl Iodide Precursor for Advanced Radiopharmaceutical Synthesis
An Application Guide for Researchers
Abstract
Methyl 5-iodo-2-methoxybenzoate is a readily available and stable chemical intermediate whose utility extends significantly into the synthesis of radiolabeled compounds for molecular imaging.[1][2][3] The presence of an aryl iodide functional group provides a highly versatile reactive handle for the introduction of key positron-emitting (e.g., Carbon-11, Fluorine-18) and gamma-emitting (e.g., Iodine-123) radionuclides.[4][5] This guide provides an in-depth exploration of its application as a precursor in modern radiochemistry, focusing on transition-metal-mediated cross-coupling reactions and multi-step pathways for radiofluorination. We present detailed protocols, mechanistic insights, and workflow diagrams to empower researchers in drug development and nuclear medicine to leverage this precursor for the synthesis of novel radiotracers.
Foundational Concepts: The Strategic Value of an Aryl Iodide Precursor
The efficacy of this compound in radiolabeling stems from the chemical reactivity of the carbon-iodine (C-I) bond on the aromatic ring. This bond is susceptible to a variety of transformations that are foundational to radiopharmaceutical science.
-
Reactivity Hub: The C-I bond is an excellent substrate for oxidative addition to low-valent transition metal catalysts (e.g., Palladium(0)), which initiates the catalytic cycles of powerful cross-coupling reactions.[6] The relative reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl, making aryl iodides the most reactive and often preferred starting material.[7]
-
Precursor for Diverse Radionuclides: While direct radioiodine exchange is possible, the primary utility of this iodo-compound is as a stable precursor for introducing carbon and fluorine radioisotopes.[4] It serves as a linchpin for reactions such as:
-
Stille and Suzuki Couplings: To form new carbon-carbon bonds, enabling the introduction of [¹¹C]methyl groups or larger moieties carrying an [¹⁸F]fluorine atom.[8][9][10]
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, attaching radiolabeled amine groups.[11][12]
-
Advanced Radiofluorination: While direct nucleophilic [¹⁸F]fluorination is difficult on electron-rich arenes, the iodide can be converted into a more reactive precursor, such as a diaryliodonium salt, which readily undergoes radiofluorination.[13][14]
-
The workflow below illustrates the central role of this compound as a branching point for various radiolabeling strategies.
Caption: Strategic pathways for radiolabeling using this compound.
Application & Protocol: [¹¹C]Methylation via Palladium-Catalyzed Stille Coupling
The Stille reaction is a robust method for forming C-C bonds by coupling an organohalide with an organotin compound, catalyzed by palladium.[15][16][17] For radiolabeling, this involves reacting this compound with a [¹¹C]methylstannane reagent, typically synthesized from cyclotron-produced [¹¹C]methyl iodide.[8][10]
Causality & Expertise: The choice of a Stille coupling for [¹¹C]methylation is driven by the high functional group tolerance and the relatively mild reaction conditions.[8][15] The palladium catalyst's role is to facilitate the reaction through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[16] The ligand choice (e.g., electron-rich phosphines) is critical for stabilizing the palladium catalyst and accelerating the rate-limiting transmetalation step.[18]
Caption: Workflow for [¹¹C]methylation using a Stille cross-coupling reaction.
Experimental Protocol: Stille [¹¹C]Methylation
This protocol is a representative methodology and should be adapted and optimized for specific automated synthesis modules.
| Parameter | Description |
| Precursor | This compound (1-3 mg) |
| Radiolabeling Agent | [¹¹C]Methyl Iodide ([¹¹C]CH₃I), trapped from gas phase |
| Key Reagents | Stannane Precursor: Hexamethylditin or Tributyltin chloride/reducing agent Catalyst: Pd₂(dba)₃ or Pd(PPh₃)₄ (0.1-0.5 mg) Ligand: P(o-Tol)₃ (Tris(o-tolyl)phosphine) Additive: CuCl (optional, can accelerate reaction) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Dioxane (200-400 µL) |
| Temperature | 80 - 120 °C |
| Reaction Time | 3 - 7 minutes |
| Purification | Semi-preparative Reverse-Phase HPLC |
Step-by-Step Methodology:
-
Precursor Preparation: In a shielded hot cell, dissolve this compound, the palladium catalyst (e.g., Pd₂(dba)₃), and the ligand (e.g., P(o-Tol)₃) in anhydrous DMF in a sealed reaction vessel.
-
[¹¹C]CH₃I Trapping: Bubble the incoming gaseous [¹¹C]CH₃I from the cyclotron target through the reaction mixture at room temperature until radioactivity trapping is complete (>95%).
-
Stannane Addition: Add the organotin precursor to the vessel. The [¹¹C]methylstannane is often formed in situ.
-
Reaction: Seal the vessel and heat to the specified temperature (e.g., 100 °C) for 5 minutes using a heating block.
-
Quenching & Purification: After heating, cool the vessel rapidly. Quench the reaction with a mobile phase-compatible solvent (e.g., water/acetonitrile mixture). Inject the entire crude reaction mixture onto a semi-preparative HPLC column for purification.
-
Product Formulation: Collect the radioactive peak corresponding to the desired product. Remove the HPLC solvent under a stream of nitrogen with gentle heating. Reformulate the final product in a physiologically compatible solution (e.g., sterile saline with ethanol) for preclinical evaluation.
-
Quality Control: Confirm radiochemical purity and identity using analytical radio-HPLC and radio-TLC.
Application & Protocol: Arylation via Palladium-Catalyzed Suzuki Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, forming a C-C bond between an organohalide and an organoboron compound.[9][19] In radiochemistry, this is exceptionally useful for attaching a pre-synthesized radiolabeled building block to a larger molecule. Here, this compound acts as the electrophilic partner for a radiolabeled boronic acid or ester (e.g., 4-[¹⁸F]fluorophenylboronic acid).
Causality & Expertise: The Suzuki reaction is favored for its operational simplicity, the stability and low toxicity of boronic acid reagents, and its tolerance of aqueous conditions.[7][9] The base is a critical component, as it activates the organoboron species by forming a more nucleophilic "ate" complex, which is essential for the transmetalation step in the palladium catalytic cycle.[6]
Caption: General workflow for Suzuki coupling to produce a radiolabeled biaryl compound.
Experimental Protocol: Suzuki Coupling with a Radiolabeled Boronic Acid
This protocol outlines the coupling of the precursor with a generic radiolabeled boronic acid.
| Parameter | Description |
| Precursor | This compound (1-2 mg) |
| Radiolabeling Agent | Pre-synthesized radiolabeled boronic acid or ester (1.1 - 1.5 equivalents relative to precursor) |
| Key Reagents | Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/SPhos (1-5 mol%) Base: 2M K₂CO₃ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Dioxane, DMF, or Toluene, often with water as a co-solvent. (Total volume 300-500 µL) |
| Temperature | 80 - 110 °C |
| Reaction Time | 10 - 20 minutes |
| Purification | Semi-preparative Reverse-Phase HPLC |
Step-by-Step Methodology:
-
Inert Atmosphere: In a reaction vial, combine this compound and the palladium catalyst. Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Add the solvent (e.g., dioxane), followed by the aqueous base. Finally, add the solution of the pre-synthesized radiolabeled boronic acid.
-
Reaction: Heat the sealed vial in a pre-heated block to the target temperature (e.g., 90 °C) for 15 minutes. Monitor the reaction progress by radio-TLC if possible.
-
Purification: After the reaction, cool the vial, dilute with a suitable solvent, and filter to remove solids. Purify the crude mixture using semi-preparative HPLC.
-
Formulation & QC: Collect the product peak, reformulate into a biocompatible vehicle, and perform all necessary quality control tests (radiochemical purity, specific activity, residual solvent analysis).
Application & Protocol: [¹⁸F]Fluorination via Diaryliodonium Salt Intermediate
Direct nucleophilic radiofluorination of electron-rich or neutral aryl iodides with [¹⁸F]fluoride is generally inefficient. A highly effective strategy is to first convert the aryl iodide into a more reactive diaryliodonium salt.[13][14] These hypervalent iodine compounds are excellent precursors for copper-free radiofluorination, reacting readily with [¹⁸F]fluoride under mild conditions.
Causality & Expertise: The diaryliodonium salt possesses a highly electrophilic ipso-carbon and a good leaving group (the second aryl moiety), making it susceptible to nucleophilic attack by [¹⁸F]fluoride.[14] The reaction is often performed in a polar aprotic solvent like DMSO or acetonitrile to enhance the nucleophilicity of the fluoride ion. A phase-transfer catalyst (e.g., Kryptofix 2.2.2) is essential to sequester the potassium counter-ion and liberate a "naked," highly reactive [¹⁸F]fluoride anion.[20]
Experimental Protocol: Two-Step [¹⁸F]Fluorination
Part A: Synthesis of the Diaryliodonium Salt Precursor
This is a non-radioactive "cold" synthesis step performed beforehand to prepare the immediate precursor for labeling.
| Parameter | Description |
| Starting Material | This compound |
| Key Reagents | Coupling Partner: Trimethylsilyl-benzene or similar arene Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA) or Koser's reagent Acid: Triflic acid or BF₃·OEt₂ |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Purification | Column Chromatography or Recrystallization |
Part B: Nucleophilic [¹⁸F]Radiofluorination
| Parameter | Description |
| Precursor | Diaryliodonium salt from Part A (2-5 mg) |
| Radiolabeling Agent | [¹⁸F]Fluoride, eluted from an anion exchange cartridge |
| Key Reagents | Phase Transfer Catalyst: Kryptofix 2.2.2 (K₂₂₂) Base: K₂CO₃ |
| Solvent | Anhydrous Acetonitrile or DMSO (400-600 µL) |
| Temperature | 80 - 120 °C |
| Reaction Time | 10 - 20 minutes |
| Purification | Solid-Phase Extraction (SPE) followed by semi-preparative HPLC |
Step-by-Step Radiolabeling Methodology:
-
[¹⁸F]Fluoride Preparation: Trap aqueous cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Carefully evaporate the solvent under a stream of nitrogen with gentle heating (e.g., 95 °C) to remove all water. This step is critical for activating the fluoride. Repeat with additions of anhydrous acetonitrile if necessary.
-
Precursor Addition: Dissolve the diaryliodonium salt precursor in anhydrous DMSO or acetonitrile and add it to the dried [¹⁸F]K/K₂₂₂ complex.
-
Reaction: Seal the vessel and heat at 100-110 °C for 15 minutes.
-
Purification: Cool the reaction, dilute with water, and pass the mixture through a C18 SPE cartridge to remove unreacted fluoride and the phase-transfer catalyst. Elute the organic components with acetonitrile and purify via semi-preparative HPLC.
-
Formulation & QC: Process the collected product peak as described in previous protocols, followed by rigorous quality control.
Summary and Comparative Analysis
| Feature | Stille Coupling | Suzuki Coupling | Fluorination (via Iodonium Salt) |
| Radionuclide | ¹¹C | ¹¹C , ¹⁸F (via labeled boronate) | ¹⁸F |
| Key Advantage | High functional group tolerance; direct C-¹¹C bond formation. | Mild conditions; low toxicity of boron reagents; stable precursors.[9] | High radiochemical yields for [¹⁸F]fluorination of non-activated rings. |
| Key Challenge | Toxicity and difficult removal of organotin byproducts.[16] | Requires pre-synthesis of the radiolabeled boronic acid. | Requires a separate, non-radioactive synthesis step to prepare the iodonium salt precursor. |
| Typical RCY | 20 - 60% (decay-corrected) | 30 - 70% (decay-corrected) | 40 - 80% (decay-corrected) |
| Typical Time | 3 - 7 min | 10 - 20 min | 10 - 20 min |
Conclusion
This compound stands out as a strategically valuable and versatile precursor in the field of radiopharmaceutical sciences. Its aryl iodide moiety serves as a robust anchor point for a suite of powerful, modern radiolabeling reactions. By understanding the principles of transition-metal catalysis and precursor activation, researchers can effectively utilize this compound to synthesize a wide array of novel radiotracers labeled with clinically relevant radionuclides. The protocols and insights provided herein offer a solid foundation for both methods development and routine production in academic and industrial drug discovery settings.
References
-
Kabalka, G. W., Akula, M. R., & Zhang, J. (2002). Synthesis of Radioiodinated Aryl Iodides via Boronate Precursors. Nuclear Medicine and Biology, 29(8), 841–843. [Link]
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Fayzullin, R. R., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(23), 11565–11612. [Link]
-
Kim, D. W., et al. (2021). Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide. Scientific Reports, 11(1), 13621. [Link]
-
Procopiou, P. A., et al. (2014). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Molecules, 19(7), 9416–9446. [Link]
-
Fayzullin, R. R., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Touré, B. B., & Hall, D. G. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6849–6869. [Link]
-
Kniess, T. (2017). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Pharmaceuticals, 10(4), 85. [Link]
- GE Healthcare. (2011). Radioiodination method.
-
Krasikova, R. N. (2019). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 20(14), 3494. [Link]
-
Zhang, X., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 924442. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Mossine, A. V., et al. (2023). On the Risk of 18F-Regioisomer Formation in the Copper-Free Radiofluorination of Aryliodonium Precursors. ACS Omega, 8(49), 46976–46985. [Link]
-
Grokipedia. (n.d.). Stille reaction. Grokipedia. [Link]
-
Wikipedia contributors. (2023). Stille reaction. Wikipedia. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Vantourout, J. C., et al. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 139(13), 4779–4782. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Singh, I., & Heemstra, J. M. (2018). Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. Methods in Molecular Biology, 1649, 391-403. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Krasikova, R. N. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(22), 13789. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Moravek. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
- Wilson, A. A., et al. (2000). Method for the synthesis of radiolabeled compounds.
-
Fiksdahl, A., et al. (2012). Methyl 5-iodo-2-meth-oxy-benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o787. [Link]
-
Fiksdahl, A., et al. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(3), o787. [Link]
- Wilson, A. A., et al. (2007). Method for the synthesis of radiolabeled compounds.
-
Bongarzone, S., et al. (2017). Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. Current Radiopharmaceuticals, 10(1), 16-27. [Link]
-
Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 16(1), 119. [Link]
-
Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 60(2), 121-134. [Link]
-
Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. [Link]
-
Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]
-
Wychem. (n.d.). This compound. Wychem. [Link]
Sources
- 1. Methyl 5-iodo-2-meth-oxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Call Wychem 01440 820338 [wychem.com]
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- 10. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the Risk of 18F-Regioisomer Formation in the Copper-Free Radiofluorination of Aryliodonium Precursors - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Stille reaction - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Methyl 5-iodo-2-methoxybenzoate
Welcome to the technical support center for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and process development professionals working with Methyl 5-iodo-2-methoxybenzoate , an electron-rich aryl iodide. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and rationally optimize your catalyst loading for improved yield, purity, and efficiency.
Frequently Asked Questions (FAQs): Core Concepts
Q1: Why is optimizing catalyst loading so critical for the Suzuki coupling of this compound?
Optimizing catalyst loading is a crucial exercise in balancing reaction rate, yield, and cost. For a highly reactive substrate like an aryl iodide, it's a common misconception that more catalyst is always better.
-
Economic Viability: Palladium catalysts and their associated ligands are expensive. Minimizing the catalyst loading directly reduces the cost of synthesis, a critical factor in drug development and large-scale production.
-
Minimizing Side Reactions: Excessive catalyst concentrations can sometimes accelerate undesired pathways. High local concentrations of palladium can lead to the formation of inactive palladium black or promote side reactions like homocoupling of the boronic acid partner.[1]
-
Product Purity: Reducing the amount of catalyst simplifies downstream purification, as there is less residual palladium to remove from the final product. This is particularly important in pharmaceutical applications where stringent limits on heavy metal contamination are in place.
The high turnover rates achievable with modern palladium catalysts mean that very low loadings (down to ppm levels in some cases) can be effective, making optimization a worthwhile endeavor.[2]
Q2: How do the electronic properties of this compound influence the reaction?
This compound has two key features that dictate its reactivity:
-
The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds, making the oxidative addition step of the catalytic cycle exceptionally fast.[2] This is the first and often rate-limiting step for less reactive halides like chlorides.[1]
-
The Methoxy Group (-OCH₃): This is a strong electron-donating group, which increases the electron density of the aromatic ring. While this property can make the oxidative addition step slightly slower compared to an electron-poor aryl iodide, its primary impact is on the overall reactivity profile and potential side reactions. The electron-rich nature of the substrate necessitates a well-chosen ligand to facilitate the final, product-forming reductive elimination step.[3]
Q3: What are the go-to catalyst systems (precatalyst + ligand) for this type of substrate?
For electron-rich aryl iodides, the catalyst system must be robust and highly active. The choice of ligand is paramount.[3]
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.[4] These Pd(II) and Pd(0) sources enter the catalytic cycle to form the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands are generally the most effective. They promote the crucial oxidative addition and reductive elimination steps and help stabilize the active monoligated palladium catalyst.[3][5]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for this type of transformation. They are designed to create a sterically hindered yet highly active catalytic center, which is effective for coupling even challenging substrates.[5]
-
Traditional Ligands: While [Pd(PPh₃)₄] is a classic catalyst, it can exhibit poor turnover with aryl iodides under certain conditions, particularly at lower temperatures, due to the stability of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[6]
-
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific experimental issues you may encounter.
Q4: My reaction shows low or no conversion. What are the first things to check related to the catalyst?
When faced with a stalled or low-yielding reaction, a systematic approach is key.
-
Catalyst Deactivation (Palladium Black):
-
Observation: You see a black precipitate forming in the reaction flask.
-
Cause: The active Pd(0) catalyst has agglomerated into inactive palladium black. This often happens if the ligand is unable to sufficiently stabilize the catalytic species.
-
Solution: Increase the ligand-to-palladium ratio. A typical starting point is a 1:2 Pd:Ligand ratio, but increasing it to 1:4 can sometimes help. Ensure your reaction is rigorously degassed, as oxygen can degrade both the catalyst and phosphine ligands.[1]
-
-
Halide Inhibition:
-
Observation: The reaction starts but stalls at low-to-moderate conversion.
-
Cause: The iodide anion (I⁻), either from the starting material or the salt byproduct (e.g., NaI), can act as a catalyst poison by strongly coordinating to the palladium center or forming inactive bridged dimers.[1][7] This can hinder the formation of key reactive intermediates.
-
Solution: Solvent choice can play a major role. Switching from a solvent like THF to toluene has been shown to minimize halide inhibition in some systems.[7]
-
-
Inefficient Precatalyst Activation:
-
Cause: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. Sometimes this process is inefficient.
-
Solution: Using a Pd(0) source like Pd₂(dba)₃ can be beneficial. Alternatively, ensuring your reagents and solvents are pure and free of oxidants is critical.
-
Q5: I'm observing significant dehalogenation of my this compound. How do I prevent this?
-
Observation: Mass spectrometry or GC analysis shows a significant peak corresponding to Methyl 2-methoxybenzoate (the starting material with iodine replaced by hydrogen).
-
Cause: This side reaction, known as hydrodehalogenation, occurs when the palladium-aryl intermediate undergoes reductive elimination with a hydride source instead of the boronic acid partner.[1] The hydride can originate from the solvent (e.g., alcohols) or certain bases.
-
Solutions:
-
Choice of Base: Use a non-hydridic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides if dehalogenation is an issue.
-
Solvent Purity: Ensure solvents are anhydrous and peroxide-free.
-
Optimize Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling.
-
Q6: Homocoupling of my boronic acid is the major byproduct. What catalyst-related adjustments can I make?
-
Observation: You isolate a significant amount of the biaryl product derived from the coupling of two boronic acid molecules.
-
Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1] Oxygen can facilitate the homocoupling pathway and also degrade the phosphine ligands, leading to less efficient catalysis.
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture (solvents, reagents) is thoroughly degassed before adding the catalyst. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or to use several freeze-pump-thaw cycles.
-
Control Catalyst Addition: Add the palladium catalyst and ligand to the reaction mixture under a positive pressure of inert gas.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce the amount of available Pd(II) that might initiate homocoupling.
-
Data Presentation & Visualization
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Component | Recommendation | Typical Range | Rationale |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 0.5 - 2.0 mol% | Common, reliable sources of palladium for in situ catalyst generation.[4] |
| Ligand | SPhos | 1.0 - 4.0 mol% | A bulky, electron-rich ligand ideal for electron-rich aryl iodides.[5] |
| Pd:Ligand Ratio | 1:2 to 1:2.2 | 1:1 to 1:4 | A slight excess of ligand ensures catalyst stability and prevents formation of palladium black.[3] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equiv. | Effective bases for activating the boronic acid; less likely to cause base-sensitive functional group degradation.[8] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | 5:1 to 10:1 ratio | Biphasic systems effectively dissolve both organic reactants and the inorganic base.[9][10] |
| Temperature | 80 - 110 °C | Room Temp - 120 °C | Aryl iodides are highly reactive, often requiring only moderate heat to achieve full conversion.[11] |
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Preventing homocoupling byproducts in "Methyl 5-iodo-2-methoxybenzoate" Suzuki reactions
Technical Support Center: Suzuki Coupling Reactions
Introduction
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions involving substrates like Methyl 5-iodo-2-methoxybenzoate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the common side reaction of homocoupling.
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a prevalent side reaction where two molecules of the same coupling partner react to form a symmetrical byproduct. In the case of Suzuki reactions, this most commonly involves two molecules of the organoboron reagent (e.g., boronic acid) coupling to form a symmetrical biaryl.[1] This is highly undesirable as it consumes valuable starting material, reduces the yield of the desired cross-coupled product, and significantly complicates the purification process due to the structural similarity between the homocoupled byproduct and the target molecule.[2]
Q2: What are the primary mechanistic causes of boronic acid homocoupling?
A2: The primary causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[5] These Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0), which can re-enter the catalytic cycle.[3][4] Using a Pd(II) precatalyst (like Pd(OAc)₂) without ensuring its efficient initial reduction to Pd(0) can also directly promote this unwanted pathway.[1]
Q3: Can the aryl halide ("this compound") also undergo homocoupling?
A3: While less common than boronic acid homocoupling, the homocoupling of aryl halides can occur, typically through different mechanisms. This is generally not the primary concern under standard Suzuki conditions but can be influenced by the choice of ligand and the electronic properties of the substrate. For a reactive substrate like an aryl iodide, the main focus remains on preventing boronic acid homocoupling.
Q4: How does the choice of palladium catalyst influence homocoupling?
A4: The choice of catalyst is critical. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the need for an in-situ reduction step, potentially minimizing the amount of active Pd(II) available for homocoupling.[6] However, some Pd(0) sources can be unstable.[7] Modern palladium precatalysts, such as Buchwald's palladacycles (e.g., XPhos Pd G3/G4) or PEPPSI-type catalysts, are often preferred because they are designed for the clean and efficient generation of the active, monoligated L₁Pd(0) species, which favors the desired cross-coupling pathway.[7][8]
Q5: What is the role of ligands in suppressing this side reaction?
A5: Ligands play a crucial role. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like PCy₃) are highly effective at preventing homocoupling.[6][9] These ligands stabilize the monoligated Pd(0) intermediate, accelerate the rate-limiting oxidative addition step with the aryl halide, and promote the final reductive elimination step to form the desired product.[8] By making the main catalytic cycle more efficient, they help it outcompete the undesired homocoupling pathway.[6]
Part 2: Troubleshooting Guide: High Homocoupling Byproduct Formation
This guide provides a systematic approach to diagnosing and solving issues with excessive homocoupling in your Suzuki reaction involving this compound.
Problem: Analysis of my crude reaction mixture (TLC, LC-MS, NMR) shows a significant amount of a symmetrical biaryl byproduct derived from my boronic acid coupling partner.
Workflow for Troubleshooting Homocoupling
Detailed Solutions
1. Rigorous Oxygen Exclusion (Most Critical Step)
-
Causality: Dissolved oxygen is a primary culprit, oxidizing the active Pd(0) catalyst to Pd(II), which directly mediates homocoupling.[1][4] Even trace amounts of oxygen can have a significant impact.[10]
-
Actionable Protocol:
-
Degas Solvents: Before use, thoroughly degas all solvents (including water if used) by sparging with an inert gas (Nitrogen or Argon) for at least 30 minutes.[11] For more rigorous degassing, especially for larger scales, use the freeze-pump-thaw technique (3 cycles).[11]
-
Inert Atmosphere: Assemble your reaction vessel (e.g., a Schlenk flask) and ensure all reagents are added under a positive pressure of inert gas. Evacuate and backfill the flask with inert gas three times before adding the solvent and catalyst.
-
2. Evaluate and Optimize the Catalyst System
-
Causality: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its incomplete reduction to Pd(0) leaves Pd(II) species available to catalyze homocoupling.[1][3]
-
Actionable Protocol:
-
Switch to a Pd(0) Source: Consider using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Use a Modern Precatalyst: For more robust and reproducible results, employ a modern palladacycle precatalyst like XPhos Pd G3 or SPhos Pd G2. These are air-stable and designed to cleanly generate the highly active monoligated Pd(0) species in solution, which strongly favors the desired cross-coupling pathway.[8]
-
Ligand Choice: If you are not using a pre-formed catalyst, ensure you are using a suitable ligand. For an electron-rich substrate like this compound, a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is highly recommended over simpler ligands like PPh₃.[8]
-
3. Optimize General Reaction Parameters
-
Causality: Temperature, base, and solvent all influence the relative rates of cross-coupling versus homocoupling. Higher temperatures can sometimes accelerate side reactions more than the desired reaction.[11] The base is crucial for activating the boronic acid, but its strength and solubility can impact the reaction outcome.[12][13]
-
Actionable Protocol:
-
Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Try starting at 80 °C and only increase if the reaction is sluggish.
-
Base Selection: While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes be more effective, especially with more challenging substrates. Ensure the base is finely powdered to maximize surface area.
-
Solvent Choice: Aprotic solvents such as 1,4-dioxane, toluene, or THF are generally effective at minimizing homocoupling.[11] Often, a mixture of an organic solvent with a small amount of water is needed to dissolve the inorganic base.[11]
-
4. Modify Reagent Addition and Stoichiometry
-
Causality: The instantaneous concentration of the boronic acid can influence the rate of the bimolecular homocoupling reaction.
-
Actionable Protocol:
-
Slow Addition: Add the boronic acid solution slowly via a syringe pump over the course of an hour to the reaction mixture containing the aryl iodide and catalyst. This keeps the boronic acid concentration low, disfavoring homocoupling.[11]
-
Adjust Stoichiometry: Use a slight excess of the aryl halide (this compound), for instance, 1.05 equivalents relative to the boronic acid. This ensures the palladium catalyst preferentially undergoes oxidative addition with the halide.[11]
-
Part 3: Recommended Experimental Protocol
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.
-
Add the XPhos Pd G3 catalyst.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this process three times.
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water to form a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water).
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Conditions for Analogous Suzuki Couplings
| Aryl Halide Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | J. Am. Chem. Soc. 2008, 130, 6686-6687 |
| 4-Iodoacetophenone | Pd₂(dba)₃ (1.5) | XPhos | K₃PO₄ | Dioxane | 80 | 92 | Org. Lett. 2003, 5, 4231-4234 |
| Methyl 4-iodobenzoate | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 88 | Synlett 2005, 14, 2249-2252 |
Part 4: Mechanistic Visualization
The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.
References
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2007). Organic Process Research & Development. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in Sonogashira coupling of "Methyl 5-iodo-2-methoxybenzoate"
Topic: Troubleshooting Low Yields in the Sonogashira Coupling of "Methyl 5-iodo-2-methoxybenzoate"
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed to provide in-depth troubleshooting strategies and practical advice for researchers encountering low yields specifically with This compound . As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you navigate the complexities of this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the Sonogashira coupling.
Q1: What are the fundamental components of a Sonogashira coupling reaction?
A1: A standard Sonogashira coupling requires an aryl or vinyl halide (in this case, this compound), a terminal alkyne, a palladium catalyst (often a Pd(0) complex), and typically a copper(I) co-catalyst.[1] A base, usually an amine like triethylamine or diisopropylamine, is also essential to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[1][2]
Q2: My reaction isn't working at all. What are the first things I should check?
A2: For a complete reaction failure, the primary suspects are the integrity of your catalysts, the quality of your reagents, and the reaction atmosphere.[1] Ensure your palladium and copper catalysts are active and not degraded. It is critical to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen), as oxygen can lead to the undesirable Glaser-Hay homocoupling of the alkyne and can also deactivate the Pd(0) catalyst.[1][3]
Q3: I'm observing a black precipitate in my reaction flask. What is it and is it a problem?
A3: The formation of a black precipitate, known as "palladium black," is a strong indicator of the decomposition and agglomeration of your palladium catalyst.[3] This is highly detrimental to the reaction as it removes the active catalyst from the solution. This can be caused by impurities in the reagents, an inappropriate choice of solvent, or excessively high temperatures.[3] Using fresh, high-purity reagents and carefully controlling the temperature can help prevent this.
Q4: What is the expected reactivity for this compound?
A4: The reactivity of the aryl halide is a crucial factor in the Sonogashira coupling. The general trend for reactivity is I > OTf > Br > Cl.[1][4] As an aryl iodide, this compound is considered a highly reactive substrate, and coupling reactions should ideally proceed under mild conditions, often at room temperature.[2][5]
Q5: Is the copper co-catalyst always necessary?
A5: No, copper-free Sonogashira protocols are well-established and often preferred to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[1][2][6][7] These copper-free reactions may require different ligands or reaction conditions to achieve high efficiency.[1]
In-Depth Troubleshooting Guide for Low Yields
Experiencing low yields with a seemingly straightforward substrate like this compound can be frustrating. This section provides a systematic approach to identify and resolve the underlying issues.
Issue 1: Catalyst System Inefficiency
The heart of the Sonogashira coupling is its catalytic system. Low yields are frequently traced back to issues with the palladium catalyst or the copper co-catalyst.
Question: My yield is consistently low despite using a standard catalyst like Pd(PPh₃)₂Cl₂. What could be wrong with my catalyst system?
Answer: While this compound is an activated substrate, several factors related to the catalyst can lead to poor performance.
-
Palladium Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst such as Pd(PPh₃)₂Cl₂, it must be efficiently reduced to Pd(0) in situ.[2][3] Incomplete reduction can be a major bottleneck. Furthermore, the Pd(0) catalyst is sensitive to air and can decompose if not handled under strictly inert conditions.[3]
-
Recommendation: Use a fresh, high-quality palladium source. Consider using a direct Pd(0) source like Pd(PPh₃)₄ to bypass the in situ reduction step. Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[3]
-
-
Copper Co-catalyst Integrity: Copper(I) iodide (CuI) is prone to oxidation to inactive Cu(II) species, which can be detrimental to the reaction.
-
Recommendation: Use CuI from a freshly opened bottle. If the CuI appears discolored (greenish or brownish instead of off-white), its quality is suspect.
-
-
Ligand Choice: The methoxy group on your substrate is electron-donating, which can sometimes make the reductive elimination step slower. While standard triphenylphosphine ligands are often sufficient for aryl iodides, more challenging substrates can benefit from tailored ligands.
-
Recommendation: For electron-rich aryl halides, employing more electron-rich and bulky phosphine ligands can sometimes enhance catalyst stability and turnover.[8] However, for a reactive iodide, this is typically a secondary optimization step if other troubleshooting fails.
-
Issue 2: Sub-Optimal Reaction Conditions
The reaction environment, including the solvent, base, and temperature, plays a pivotal role in the success of the Sonogashira coupling.
Question: I've confirmed my catalysts are active, but my yields are still poor. How can I optimize the reaction conditions for this compound?
Answer: Optimizing the reaction environment is the next logical step.
-
Inert Atmosphere: This cannot be overstated. Oxygen is detrimental. It promotes the Glaser-Hay homocoupling of the alkyne, a major competing side reaction, and it can oxidize and deactivate your Pd(0) catalyst.[3][8]
-
Recommendation: Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction glassware under a stream of inert gas.
-
-
Solvent Selection: The solvent must be able to dissolve all reactants. Common choices include THF, DMF, and toluene.[3] However, the solvent can also influence the reaction rate.
-
Recommendation: While THF and toluene are good starting points, consider that DMF has been reported to slow down some Sonogashira reactions.[3] For your specific substrate, a solvent screen may be beneficial if yields are stubbornly low. The solvent must be anhydrous, as water can interfere with the reaction.
-
-
Base Selection and Quality: An amine base is typically used to deprotonate the terminal alkyne.[4] The choice and quality of the base are critical.
-
Temperature Control: Given the high reactivity of aryl iodides, the reaction should proceed efficiently at room temperature.[2][5]
-
Recommendation: Start the reaction at room temperature. Unnecessary heating can accelerate catalyst decomposition, leading to the formation of palladium black.[3] Only consider gentle heating (e.g., 40-50 °C) if the reaction is sluggish after confirming all other parameters are optimized.
-
Issue 3: Competing Side Reactions
Low yields of the desired product can also be due to the prevalence of one or more side reactions.
Question: I'm observing significant amounts of a byproduct that appears to be a dimer of my starting alkyne. How can I suppress this?
Answer: The formation of alkyne dimers is a classic side reaction in copper-mediated Sonogashira couplings, known as the Glaser-Hay coupling.[3][8]
-
Strictly Anaerobic Conditions: As mentioned, oxygen is a key promoter of this side reaction.[3] Rigorous exclusion of air is the first line of defense.
-
Reduce Copper Loading: Minimizing the amount of CuI can help reduce the rate of homocoupling.[3]
-
Slow Alkyne Addition: Adding the alkyne slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]
-
Switch to a Copper-Free Protocol: If homocoupling is a persistent and significant issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[3][7] This completely eliminates the primary pathway for Glaser coupling.
Visualizing the Process
To better understand the reaction and the troubleshooting logic, the following diagrams are provided.
Catalytic Cycles
Caption: Catalytic cycles in the Sonogashira coupling.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a robust starting point for the coupling of this compound.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF (to achieve a 0.1 M concentration with respect to the aryl iodide).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the organic phase with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser-Hay homocoupling is a significant issue.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to achieve a 0.1 M concentration) and anhydrous, degassed diisopropylamine (3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction and Workup: Follow steps 5-7 from Protocol 1. Note that copper-free reactions may sometimes require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.
Summary of Key Parameters
| Parameter | Recommendation for this compound | Common Pitfall |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) or Pd(PPh₃)₄ (3 mol%) | Decomposition (palladium black) due to oxygen or impurities.[3] |
| Copper Co-Catalyst | CuI (4 mol%) (if used) | Oxidation to inactive Cu(II); promotes Glaser coupling.[3] |
| Base | Triethylamine or Diisopropylamine (3 eq) | Presence of water or oxidation products.[3] |
| Solvent | Anhydrous, degassed THF or Toluene | Presence of oxygen or water.[3] |
| Temperature | Room Temperature | Unnecessary heating can cause catalyst decomposition.[3] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen promotes catalyst deactivation and side reactions.[3][8] |
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters. [Link]
-
PubMed. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
The chemical reaction database. Copper-free Sonogashira coupling. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Dehalogenation of Methyl 5-iodo-2-methoxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-iodo-2-methoxybenzoate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common challenge encountered during cross-coupling reactions with this substrate: dehalogenation. As an electron-rich aryl iodide, this compound is particularly susceptible to this undesired side reaction, which can significantly lower the yield of your target molecule. This resource will equip you with the knowledge to diagnose, mitigate, and prevent dehalogenation, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry where the aryl halide (in this case, this compound) is reduced, and the iodine atom is replaced by a hydrogen atom. This results in the formation of methyl 2-methoxybenzoate as a byproduct, which reduces the overall yield of the desired cross-coupled product and can complicate purification.
Q2: Why is this compound particularly prone to dehalogenation?
A2: There are two primary reasons for the heightened susceptibility of this substrate:
-
The Halogen: The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl). This makes aryl iodides highly reactive in the oxidative addition step of the catalytic cycle, but also more prone to undesired side reactions like dehalogenation.
-
Electronic Effects: The methoxy group (-OCH₃) at the ortho position is a strong electron-donating group. This increases the electron density on the aromatic ring, which can, in some cases, facilitate the dehalogenation pathway.
Q3: What is the primary mechanistic cause of dehalogenation?
A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can occur through several pathways, including the reaction of the palladium catalyst with bases, solvents (like alcohols), or even trace amounts of water. Once formed, this Pd-H species can participate in a competing reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-I), leading to the dehalogenated product (Ar-H) and regenerating the Pd(0) catalyst.
Troubleshooting Guide
Here we address specific issues you might be encountering in your experiments with this compound.
Issue 1: My primary product is the dehalogenated methyl 2-methoxybenzoate in my Suzuki-Miyaura coupling.
This is a classic case of the dehalogenation pathway outcompeting the desired cross-coupling. Here’s how to troubleshoot:
-
The Ligand is Key: The choice of phosphine ligand is critical. For electron-rich aryl iodides, bulky, electron-rich ligands are often the solution. These ligands promote the reductive elimination of the desired product, which can outpace the dehalogenation side reaction.
-
Recommendation: Switch from less bulky ligands like PPh₃ to more sterically demanding and electron-rich biaryl phosphine ligands such as SPhos , XPhos , or RuPhos . These have a proven track record in suppressing dehalogenation.
-
-
Base Selection and Strength: The base can be a source of hydrides or promote the formation of Pd-H species.
-
Recommendation: Avoid strong alkoxide bases like sodium tert-butoxide if possible, as they can be a source of hydrides. Instead, screen weaker inorganic bases like K₃PO₄ , K₂CO₃ , or Cs₂CO₃ . These are generally less prone to inducing dehalogenation.
-
-
Solvent Purity and Choice: Solvents can be a hidden source of water or act as hydride donors.
-
Recommendation: Use anhydrous, aprotic solvents like toluene , dioxane , or THF . Ensure they are properly dried and degassed. Avoid alcohol-based solvents if dehalogenation is a significant issue.
-
-
Temperature Control: Higher temperatures can sometimes accelerate dehalogenation more than the desired coupling.
-
Recommendation: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the ratio of the desired product to the dehalogenated byproduct.
-
Issue 2: I'm observing significant dehalogenation in my Sonogashira coupling with a terminal alkyne.
Sonogashira couplings are also susceptible to dehalogenation, especially with highly reactive aryl iodides.
-
Copper Co-catalyst: The traditional Sonogashira protocol uses a copper(I) co-catalyst. While effective, it can sometimes contribute to side reactions.
-
Recommendation: Consider a "copper-free" Sonogashira protocol. These often employ a palladium catalyst with a suitable phosphine ligand and an amine base. For electron-rich aryl iodides, this can sometimes provide a cleaner reaction profile.
-
-
Amine Base: The amine base is crucial, but an inappropriate choice can exacerbate dehalogenation.
-
Recommendation: Use a bulky amine base like diisopropylethylamine (DIPEA) or piperidine . Ensure the amine is anhydrous and of high purity.
-
-
Catalyst System: As with other cross-couplings, the ligand on the palladium catalyst plays a pivotal role.
-
Recommendation: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a system with a more electron-rich and bulky ligand. A combination of Pd₂(dba)₃ and a ligand like P(t-Bu)₃ can be effective.
-
Issue 3: My Heck reaction is sluggish and produces a lot of the dehalogenated starting material.
The Heck reaction's catalytic cycle also has steps where dehalogenation can occur.
-
Ligand Choice: For the Heck reaction, the ligand influences both the rate of the desired reaction and the propensity for side reactions.
-
Recommendation: Consider using bidentate phosphine ligands like Xantphos or bulky monodentate ligands. These can help stabilize the catalytic species and promote the desired pathway.
-
-
Base and Solvent System: The choice of base and solvent is interdependent.
-
Recommendation: A common and often effective system for Heck reactions is a carbonate base like K₂CO₃ or Cs₂CO₃ in an aprotic polar solvent like DMF or DMAc . However, if dehalogenation is severe, consider switching to a non-polar aprotic solvent like toluene.
-
Data-Driven Recommendations
To provide a clearer picture of how different reaction parameters can influence the outcome, the following table summarizes key considerations for minimizing dehalogenation with this compound.
| Parameter | Recommendation for Minimizing Dehalogenation | Rationale |
| Palladium Catalyst | Use a Pd(0) source like Pd₂(dba)₃ with a specific ligand, or a pre-formed catalyst with a bulky, electron-rich ligand. | Bulky ligands accelerate the reductive elimination step, outcompeting the dehalogenation pathway. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | These ligands are sterically demanding and electron-rich, which favors the desired C-C or C-N bond formation. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker, non-nucleophilic inorganic bases are less likely to generate palladium-hydride species. |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Aprotic solvents are not sources of hydrides and minimize the presence of water, which can contribute to dehalogenation. |
| Temperature | Start at lower temperatures (e.g., 80 °C) and increase only if the reaction is too slow. | Lower temperatures can disfavor the dehalogenation side reaction, which may have a higher activation energy. |
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired cross-coupling catalytic cycle and the competing dehalogenation pathway.
Improving the reaction rate of Heck reactions with electron-rich "Methyl 5-iodo-2-methoxybenzoate"
Technical Support Center: Heck Reaction Optimization
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Mizoroki-Heck reaction, specifically concerning electron-rich and sterically hindered substrates like Methyl 5-iodo-2-methoxybenzoate. Our goal is to provide a framework for troubleshooting and optimization, grounded in mechanistic principles and field-proven methodologies.
Understanding the Core Challenge: The "Deactivated" Substrate
The primary hurdle with a substrate like this compound lies in its electronic properties. The methoxy group (-OCH₃) is a strong electron-donating group, which increases the electron density on the aromatic ring. This enrichment makes the aryl iodide "deactivated" towards the initial, and often rate-limiting, step of the Heck catalytic cycle: the oxidative addition of the aryl-iodide bond to the Pd(0) catalyst.[1][2] A more electron-rich aryl halide is less electrophilic, rendering this crucial C-I bond insertion step sluggish.[1][3][4]
This guide will walk you through the key parameters to adjust to overcome this activation barrier.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound is showing low conversion. What are the most likely causes?
A1: Low conversion with this substrate typically points to an issue with the oxidative addition step. The most common culprits are:
-
Suboptimal Ligand Choice: The ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficiently electron-donating to promote the reaction with a deactivated substrate.[5] The palladium center requires a ligand that can increase its electron density, making it a more potent nucleophile for attacking the C-I bond.[3][4]
-
Inactive Catalyst System: The active catalyst is a Pd(0) species.[2][6] If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) might be inefficient under your current conditions. Furthermore, at the higher temperatures often required, the catalyst can decompose into inactive palladium black.[2][5]
-
Inappropriate Base or Solvent: The base not only neutralizes the HI generated but also plays a role in regenerating the Pd(0) catalyst at the end of the cycle.[2][3] An incorrect choice of base or solvent can hinder this regeneration and affect overall catalyst turnover.[7]
Q2: What is the ideal catalyst and ligand system for activating this compound?
A2: To overcome the electronic deactivation, you must use a ligand that is both electron-rich and sterically bulky .
-
Bulky, Electron-Rich Phosphines: These are the gold standard for challenging Heck reactions.[1] Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃), di(1-adamantyl)-n-butylphosphine, and various biphenyl-based phosphines (e.g., SPhos, XPhos) are highly effective.[5][8][9] Their steric bulk promotes the formation of a coordinatively unsaturated 14-electron Pd(0) complex, which is highly reactive, while their strong electron-donating nature facilitates the oxidative addition.[4]
-
N-Heterocyclic Carbenes (NHCs): These are excellent alternatives to phosphines. Pd-NHC complexes exhibit high thermal stability, which is advantageous for reactions requiring elevated temperatures, and are strong σ-donors, effectively activating the palladium catalyst.[1][5]
For the palladium source, Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts when paired with an appropriate ligand.[8][10]
Q3: How do I select the optimal base and solvent for this specific reaction?
A3: The choice of base and solvent is interdependent and crucial for success.
-
Base Selection:
-
Inorganic Bases: Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective, particularly in polar aprotic solvents. They are robust and generally do not coordinate to the palladium center.
-
Organic Amine Bases: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[6] For particularly stubborn reactions, a hindered amine base like N,N-dicyclohexylmethylamine (Cy₂NMe) has been shown to be exceptionally effective in combination with P(t-Bu)₃.[11]
-
-
Solvent Selection:
For your substrate, a good starting point is an inorganic base like K₂CO₃ in a polar aprotic solvent such as DMF or DMAc.[13]
Q4: I'm observing the formation of side products. What are they and how can they be minimized?
A4: A common side reaction in Heck couplings is olefin isomerization , where the double bond migrates to a different position.[3] This occurs if the desired product does not quickly dissociate from the palladium-hydride intermediate formed after β-hydride elimination.[3]
-
Minimization Strategies:
-
Choice of Ligand: Using bulky monodentate ligands can sometimes suppress isomerization.
-
Additives: The addition of certain salts can facilitate the reductive elimination step, minimizing the lifetime of the intermediate responsible for isomerization.[3]
-
Temperature Control: Avoid excessively high temperatures, as this can promote side reactions. Optimize for the lowest temperature that still provides a reasonable reaction rate.
-
Another potential issue is dehalogenation of the starting material, which can be promoted by certain bases and high temperatures. Careful screening of conditions is the best mitigation strategy.
Troubleshooting and Optimization Workflow
If your reaction is failing, follow this logical workflow to diagnose and solve the issue.
Optimized Starting Protocol
This protocol provides a robust starting point for the Heck coupling of this compound with an alkene like Styrene. Optimization may be required for different alkene partners.[10][13][14]
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (4 mol%) or a 1M solution in toluene
-
Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), P(t-Bu)₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv).
-
Solvent and Alkene Addition: Add anhydrous DMF via syringe to achieve a concentration of ~0.2 M with respect to the aryl iodide. Finally, add the Styrene (1.5 equiv) via syringe.
-
Reaction Execution: Place the sealed flask into a preheated oil bath at 110-120 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours) until the starting aryl iodide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Comparative Data: Condition Screening
The following table summarizes typical outcomes for different catalytic systems based on literature for similar electron-rich aryl halides. Yields are approximate and serve as a guide for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Time (h) | Expected Yield | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 120 | 24 | < 20% | [5] |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMAc | 120 | 18 | 50-70% | [15] |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | DMF | 110 | 8-12 | > 85% | [11] |
| Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Toluene | 110 | 12 | > 90% | [15] |
| Pd-NHC (2) | (self-ligated) | Cs₂CO₃ (2) | Dioxane | 130 | 16 | 75-85% | [1] |
The bolded entry represents the recommended starting protocol.
The Heck Catalytic Cycle: Mechanistic Insight
Understanding the mechanism is key to effective troubleshooting. The slow step for your substrate is highlighted.
References
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2005).
- A New Efficient Palladium Catalyst for Heck Reactions of Deactiv
- Heck Reaction—St
- Heck Reaction. (2023). Chemistry LibreTexts.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck Coupling. (2016). Royal Society of Chemistry.
- Heck reaction. (n.d.). Wikipedia.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry.
- Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.).
- Technical Support Center: Overcoming Low Reactivity of Aryl Chlorides in Heck Reactions. (2025). BenchChem.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
- A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. (2001). Journal of the American Chemical Society.
- Application Notes and Protocols for the Heck Reaction of 5-Iodofuran-2-amine. (2025). BenchChem.
- Heck Reaction. (n.d.). Alfa Chemistry.
- A Comparative Guide to Catalysts for Cross-Coupling with 5-iodo-2-methyl-2-pentene. (2025). BenchChem.
- Application Notes and Protocols for the Heck Coupling Reaction of 3,5-Dimethoxy-4'-iodobenzophenone. (2025). BenchChem.
- Application Note: Heck Reaction Protocol for 3-Iodo-6-methyl-4-nitro-1H-indazole. (2025). BenchChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Catalyst Poisoning in Cross-Coupling Reactions with Iodide Substrates
For Immediate Assistance, Please Review Our Frequently Asked Questions or Proceed to the Detailed Troubleshooting Guides Below.
I. Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with an aryl iodide substrate is sluggish or has completely stalled. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the iodide itself. Iodide anions (I⁻) can bind strongly to the palladium catalyst, forming inactive or less active species.[1][2] This is particularly problematic in certain reactions like Buchwald-Hartwig aminations and some Heck couplings.[1] The accumulation of iodide salt byproducts during the reaction can also inhibit the catalytic cycle.[3][4]
Q2: I observe a black precipitate forming in my reaction mixture. What does this signify?
A2: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition and agglomeration of the active Pd(0) catalyst.[5] This renders the catalyst inactive. This can be caused by several factors including the presence of oxygen, impurities in reagents, or excessively high temperatures.[5]
Q3: Are aryl iodides always problematic substrates in cross-coupling reactions?
A3: Not necessarily. While iodide can be an issue, aryl iodides are often more reactive than the corresponding bromides or chlorides, which can allow for milder reaction conditions. The success of the reaction depends heavily on the specific type of cross-coupling, the choice of ligands, and the reaction conditions.[1] For instance, Suzuki, Stille, and Sonogashira couplings are often less susceptible to iodide inhibition under typical conditions.[1]
Q4: How can I minimize the risk of catalyst poisoning when using iodide substrates?
A4: Key strategies include:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald phosphines) can protect the palladium center and facilitate the catalytic cycle.[1] Bidentate ligands can also be effective by preventing the formation of inactive palladium iodide dimers.[6]
-
Solvent Choice: Using a solvent system in which the iodide byproduct is insoluble can effectively remove it from the reaction medium, preventing catalyst inhibition.[4][7]
-
Additives: The addition of silver salts can scavenge iodide from the reaction mixture, preventing it from poisoning the catalyst.[3]
-
Reaction Conditions: Ensuring a strictly inert atmosphere is crucial to prevent catalyst oxidation.[5] Using high-purity reagents and avoiding excessive temperatures are also critical.[5]
II. In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations to diagnose and resolve common issues encountered when using iodide substrates in cross-coupling reactions.
Guide 1: Diagnosing and Addressing Sluggish or Stalled Reactions
Symptoms:
-
Low conversion of starting material after an extended reaction time.
-
Reaction ceases to progress, as monitored by TLC or LC-MS.
-
No formation of the desired product.
Causality Analysis:
A stalled reaction is often a direct consequence of catalyst deactivation. With iodide substrates, two primary mechanisms are at play:
-
Strong Iodide Binding: Iodide is a "soft" ligand that forms a strong bond with the "soft" palladium catalyst.[1] This strong coordination can inhibit crucial steps in the catalytic cycle.[1]
-
Formation of Inactive Dimers: Iodide can bridge two palladium centers, forming stable, catalytically inactive µ-iodo dimers.[1] This is a significant issue in reactions like the Buchwald-Hartwig amination.[1]
Troubleshooting Workflow:
Experimental Protocols:
Step 1: Ligand Modification
-
Rationale: Sterically hindered, electron-rich ligands can accelerate the reductive elimination step and destabilize palladium-iodide intermediates, thus promoting catalyst turnover.
-
Protocol:
-
Set up parallel reactions to screen a panel of ligands.
-
Replace the current ligand with a bulky biarylphosphine ligand (e.g., SPhos, XPhos) or a trialkylphosphine (e.g., tBu₃P).
-
Maintain all other reaction parameters (temperature, concentration, base) constant.
-
Monitor reaction progress by TLC or LC-MS at regular intervals.
-
Table 1: Recommended Ligand Screening Panel
| Ligand Type | Example | Rationale for Use with Iodides |
| Biaryl Monophosphines | SPhos, XPhos | Steric bulk promotes reductive elimination. |
| Dialkylbiaryl Phosphines | BrettPhos | Effective for challenging aminations.[7] |
| Bidentate Phosphines | BINAP, DPPF | Can prevent inactive dimer formation.[6] |
Step 2: Solvent System Adjustment
-
Rationale: The accumulation of iodide salts (e.g., NaI) in the reaction medium can lead to catalyst inhibition.[4] Switching to a solvent where the iodide salt is insoluble will cause it to precipitate, effectively removing it from the catalytic cycle.[4]
-
Protocol:
-
Identify the iodide salt byproduct of your reaction (e.g., NaI, KI).
-
Consult solubility tables to select a solvent in which this salt has low solubility. For example, a switch from THF to toluene can minimize halide inhibition in Suzuki couplings.[8]
-
Re-run the reaction in the new solvent system.
-
Step 3: Introduction of Additives (Iodide Scavengers)
-
Rationale: Additives like silver salts can precipitate iodide ions as insoluble AgI, preventing them from interacting with the palladium catalyst.[3]
-
Protocol:
-
Add a stoichiometric equivalent (relative to the aryl iodide) of a silver salt such as silver carbonate (Ag₂CO₃) or silver phosphate (Ag₃PO₄) to the reaction mixture at the start of the reaction.
-
Note: Be cautious as silver salts can also have other effects on the reaction. A control experiment without the palladium catalyst should be run to check for background reactivity.
-
Guide 2: Addressing Catalyst Decomposition (Palladium Black Formation)
Symptoms:
-
The reaction mixture turns from a homogeneous solution to a heterogeneous suspension with a black or dark brown precipitate.
-
Rapid cessation of catalytic activity.
Causality Analysis:
Palladium black formation is the result of the Pd(0) catalyst agglomerating into inactive nanoparticles.[5] This is often triggered by:
-
Oxygen Exposure: The Pd(0) species is sensitive to oxidation.[5]
-
Reagent Impurities: Impurities in solvents, bases, or starting materials can poison the catalyst.[5]
-
Thermal Instability: Excessively high temperatures can accelerate catalyst decomposition.[5]
Decomposition Prevention Workflow:
Experimental Protocols:
Protocol 1: Rigorous Exclusion of Oxygen
-
Rationale: Maintaining a strictly anaerobic environment is critical to preserve the active Pd(0) state.[5]
-
Procedure:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (argon or nitrogen).
-
Degas all solvents using one of the following methods:
-
Freeze-Pump-Thaw: Perform at least three cycles for rigorous oxygen removal.
-
Sparging: Bubble a fine stream of argon or nitrogen through the solvent for at least 30 minutes.
-
-
Assemble the reaction vessel under a positive pressure of inert gas. Use septa and cannulation techniques for reagent transfer.
-
Protocol 2: Reagent Purity Check and Purification
-
Rationale: Impurities can act as catalyst poisons.[5] Bases, in particular, can be problematic if they are old or have been improperly stored.
-
Procedure:
-
Use freshly opened bottles of reagents or purify them immediately before use.
-
Base Purification: Distill liquid amine bases (e.g., triethylamine) from calcium hydride. Ensure solid bases (e.g., carbonates, phosphates) are freshly ground and dried.
-
Substrate Purification: If necessary, recrystallize or pass the aryl iodide through a short plug of silica gel to remove polar impurities.
-
Protocol 3: Temperature Optimization
-
Rationale: While heat can increase reaction rates, excessive temperatures can also accelerate catalyst decomposition.[5]
-
Procedure:
-
Set up a series of reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C).
-
Monitor the reactions for both product formation and the appearance of palladium black.
-
Select the lowest temperature that provides a reasonable reaction rate without causing catalyst decomposition.
-
III. Mechanistic Insights: The Role of Iodide in the Catalytic Cycle
Understanding how iodide interferes with the palladium-catalyzed cross-coupling cycle is key to devising effective solutions.
The catalytic cycle generally proceeds via oxidative addition, transmetalation, and reductive elimination.[9][10] Iodide can interfere at several points:
-
Inhibition of Transmetalation: The strong Pd-I bond can make the subsequent transmetalation step less favorable. Studies on Suzuki-Miyaura couplings have shown that halide byproducts can render the transmetalation step reversible, leading to severe reaction inhibition.[8]
-
Formation of Stable Intermediates: After oxidative addition, the resulting Ar-Pd(II)-I complex can be stabilized by the iodide ligand. In some cases, this complex can dimerize to form a highly stable, bridged iodide species that is catalytically inactive.[1][4] This effectively removes the catalyst from the productive cycle.
By selecting appropriate ligands and conditions that either destabilize these iodide-bound species or remove iodide from the solution, the forward momentum of the catalytic cycle can be maintained, leading to a successful cross-coupling reaction.
IV. References
-
Fuentes-Rivera, J. J., Zick, M. E., Düfert, M. A., & Milner, P. J. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1720–1727. [Link]
-
Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work?. r/chemistry. [Link]
-
Kalyani, D., & Sanford, M. S. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 127(49), 17352-17353. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
-
Casado, M. A., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(18), 5864–5872. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. [Link]
-
ResearchGate. (n.d.). The Heck reaction: Mechanistic insights and novel ligands | Request PDF. [Link]
-
H-F & Co. (2025). Catalyst deactivation mechanisms and how to prevent them. [Link]
-
Badsara, S. S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23372–23382. [Link]
-
PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]
-
Springer Nature. (2020). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. [Link]
-
Zhang, Y., et al. (2025). Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives. Organic Letters. [Link]
-
Fengchenchem. (n.d.). Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl. [Link]
-
ACS Publications. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
ResearchGate. (n.d.). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. [Link]
-
ResearchGate. (n.d.). The scope of organoiodides in multicomponent cross‐coupling.[a]. [Link]
-
Reddit. (2024). For the pro's (Suzuki). r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. [Link]
-
Scott, N. C., & Bissember, A. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1729–1734. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
OUCI. (n.d.). The role of iodide promoters and the mechanism of ethylene carbonylation catalyzed by molybdenum hexacarbonyl. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides | Request PDF. [Link]
-
National Institutes of Health. (n.d.). Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. [Link]
-
National Institutes of Health. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
National Institutes of Health. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. [Link]
-
Northwestern Scholars. (n.d.). The role of iodide promoters and the mechanism of ethylene carbonylation catalyzed by molybdenum hexacarbonyl. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jmcct.com [jmcct.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 5-iodo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing cross-coupling reactions involving Methyl 5-iodo-2-methoxybenzoate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of these powerful synthetic transformations. As your Senior Application Scientist, I will explain the causality behind experimental choices to ensure your protocols are self-validating and grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is sluggish or incomplete. How does reaction temperature play a role?
A1: Reaction temperature is a critical parameter in Suzuki-Miyaura couplings. While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition and the formation of side products. For electron-rich aryl iodides like this compound, the optimal temperature is a delicate balance.
-
Too Low: At lower temperatures (e.g., room temperature to 50 °C), the oxidative addition of the aryl iodide to the Pd(0) catalyst can be slow, leading to incomplete conversion.[1][2] This is especially true with less reactive boronic acids or esters.
-
Too High: Conversely, excessively high temperatures (>100-120 °C) can cause the precipitation of palladium black, indicating catalyst decomposition.[3] This is often observed as the reaction mixture turning black. High temperatures can also promote side reactions like protodeboronation of the boronic acid.[4]
A systematic temperature screen is often the most effective approach. Start at a moderate temperature (e.g., 80 °C) and adjust based on reaction monitoring (TLC or LC-MS).
Q2: I'm observing significant homo-coupling of my boronic acid reagent. What is causing this and how can I minimize it?
A2: Homo-coupling, the reaction of two boronic acid molecules to form a biaryl byproduct, is a common side reaction in Suzuki couplings. This is often exacerbated by:
-
High Temperatures: Elevated temperatures can promote the undesired homo-coupling pathway.
-
Base Choice: The type and concentration of the base can influence the rate of homo-coupling.
-
Oxygen: The presence of oxygen can facilitate the oxidative coupling of boronic acids.
To mitigate homo-coupling:
-
Optimize Temperature: As discussed, avoid excessively high temperatures.
-
Degas Thoroughly: Ensure your reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen.
-
Screen Bases: Weaker bases or a stoichiometric amount of a strong base can sometimes reduce homo-coupling.
Q3: For a Buchwald-Hartwig amination with this compound, what is a good starting temperature?
A3: Buchwald-Hartwig aminations are also sensitive to temperature. A good starting point for the coupling of an aryl iodide like this compound with a primary or secondary amine is typically in the range of 80-110 °C.[5][6]
-
Catalyst System: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is the final step in the catalytic cycle.
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
If the reaction is slow, a modest increase in temperature may be beneficial. However, monitor for signs of catalyst deactivation or side product formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Low Reaction Temperature: Insufficient thermal energy for one or more steps in the catalytic cycle. 3. Poorly Soluble Reagents: The base or other reagents are not sufficiently dissolved. | 1. Pre-catalyst Reduction: Ensure proper reduction of the Pd(II) pre-catalyst to Pd(0).[7] 2. Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress. 3. Solvent Choice: Select a solvent that can dissolve all reaction components at the desired temperature.[8] For instance, using a combination of a non-polar solvent like toluene with a more polar co-solvent can sometimes improve solubility. |
| Formation of Palladium Black | 1. Excessively High Temperature: The catalyst is thermally decomposing. 2. Inappropriate Ligand: The ligand is not robust enough to stabilize the palladium catalyst at the reaction temperature. | 1. Lower Temperature: Reduce the reaction temperature. 2. Ligand Screening: Employ more thermally stable ligands, such as bulky biarylphosphine ligands. |
| Side Product Formation (e.g., Protodeiodination, Homo-coupling) | 1. High Temperature: Promotes side reactions. 2. Presence of Water or Protic Solvents: Can lead to protodeboronation or protodeiodination. 3. Incorrect Base: The base may be too strong or too weak for the specific transformation. | 1. Optimize Temperature: Find the lowest effective temperature for the desired transformation. 2. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 3. Base Screening: Experiment with different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
Experimental Protocols & Methodologies
Protocol 1: Temperature Optimization for a Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to optimizing the reaction temperature for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
Reaction Setup: In a series of reaction vials, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Solvent and Base Addition: To each vial, add a 2M aqueous solution of K₂CO₃ (2.0 equiv) and toluene to achieve a final concentration of 0.1 M with respect to the aryl iodide.
-
Degassing: Seal the vials and thoroughly degas the reaction mixtures by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Temperature Screening: Place the vials in separate heating blocks or an oil bath set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Reaction Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the conversion and product formation.
-
Analysis: Compare the results to identify the optimal temperature that provides the highest yield in the shortest time with minimal side product formation.
Data Presentation: Effect of Temperature on Yield
| Temperature (°C) | Time (h) | Conversion (%) | Yield of Desired Product (%) | Notes |
| 60 | 24 | 45 | 40 | Sluggish reaction |
| 80 | 8 | >95 | 92 | Good conversion and yield |
| 100 | 4 | >95 | 88 | Faster reaction, slight increase in byproducts |
| 120 | 2 | >95 | 75 | Significant catalyst decomposition observed |
Note: The data presented in this table is illustrative and will vary depending on the specific coupling partners and reaction conditions.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful optimization.
Caption: Workflow for temperature optimization in a Suzuki-Miyaura coupling.
Expert Insights: The "Why" Behind the "How"
-
Ligand Choice: The role of the ligand cannot be overstated. For electron-rich aryl halides, electron-donating and bulky phosphine ligands are generally preferred.[9] They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.
-
Solvent Effects: The solvent influences reaction rates, product selectivity, and yields.[8] Aprotic solvents like toluene, dioxane, and DMF are common. The choice of solvent can also impact the solubility of the base, which in turn affects the reaction kinetics.
-
Base Selection: The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions. The choice of base can significantly impact the reaction outcome.[10] For Suzuki reactions, inorganic bases like carbonates and phosphates are common, while for Buchwald-Hartwig, stronger alkoxide or amide bases are often necessary.
By systematically evaluating and understanding the interplay of these parameters, particularly reaction temperature, researchers can troubleshoot and optimize their cross-coupling reactions of this compound to achieve high yields and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lead Optimization of Second-Generation Acridones as Broad-Spectrum Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jmcct.com [jmcct.com]
Effect of solvent on the efficiency of Suzuki coupling with "Methyl 5-iodo-2-methoxybenzoate"
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of Methyl 5-iodo-2-methoxybenzoate . Our focus is to elucidate the critical role of the solvent system in achieving high reaction efficiency, addressing specific challenges posed by this electron-rich and moderately hindered substrate.
Introduction: The Challenge of this compound
This compound is a common building block in medicinal chemistry. However, its electronic and steric properties present unique challenges for the Suzuki-Miyaura coupling. The electron-donating methoxy group can slow the rate-determining oxidative addition step.[1][2] Furthermore, the ortho-substituent introduces steric hindrance that can impede subsequent steps in the catalytic cycle.[3] Consequently, suboptimal solvent selection is a frequent cause of low yields, incomplete conversion, and side product formation. This guide offers a framework for rational solvent selection and reaction optimization.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving a low yield. Where should I start troubleshooting the solvent system?
A1: Low yields are often directly linked to the solvent's inability to adequately support all steps of the catalytic cycle. Start by evaluating your current solvent based on three key functions:
-
Solubility of Reagents: All components—the aryl iodide, boronic acid/ester, base, and catalyst—must be sufficiently soluble. Poor solubility of the base is a common issue that prevents the activation of the boronic acid for transmetalation.[4][5]
-
Stabilization of the Catalytic Species: The solvent interacts with the palladium catalyst throughout the cycle. Its polarity and coordinating ability can influence catalyst stability and reactivity.[6][7][8]
-
Compatibility with Reaction Conditions: The solvent must be stable at the required reaction temperature (typically 80-110 °C) and inert to the base and other reagents.[5]
A good starting point for this substrate is a biphasic mixture, such as Toluene/Water or 1,4-Dioxane/Water .[9][10] The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄), facilitating the crucial transmetalation step.[10][11]
Q2: Should I use a polar aprotic, polar protic, or nonpolar solvent? What is the mechanistic reasoning?
A2: The choice is nuanced, as the solvent's properties influence different steps of the catalytic cycle.
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are often the most effective choice.[10] They are excellent at dissolving the organic substrates and the palladium catalyst complex. Solvents like DMF and MeCN are considered "coordinating" and can directly interact with the palladium center, which may alter selectivity and reactivity compared to non-coordinating solvents.[7][8] For an electron-rich substrate like yours, a polar solvent can help stabilize the transition state of the oxidative addition step.[12]
-
Nonpolar Solvents (e.g., Toluene): Toluene is a very common choice, particularly in biphasic systems with water.[9] It offers excellent solubility for organic reagents and is easily degassed. In nonpolar solvents, the active catalyst is often a monophosphine species, [Pd(L)], which can be highly reactive.[6]
-
Polar Protic Solvents (e.g., Alcohols, Water): While often used as a co-solvent with an organic phase, using a high concentration of a protic solvent can be detrimental. Protic solvents can solvate and deactivate the anionic boronate complex (formed by the reaction of the boronic acid with the base), hindering the transmetalation step.[13][14][15] However, a small amount of water is often essential for dissolving inorganic bases like K₃PO₄ or Na₂CO₃.[16][17] In some cases, alcohol/water mixtures have been shown to be effective, but this is highly substrate-dependent.[18]
Recommendation: Start with a polar aprotic solvent like 1,4-Dioxane or THF in a biphasic mixture with water (e.g., 4:1 or 5:1 ratio).[4][10] If solubility of the base is an issue, increasing the water content or switching to a solvent like DMF may help.
Q3: I see significant homocoupling of my boronic acid. Can the solvent choice help minimize this?
A3: Yes. Homocoupling is often promoted by the presence of oxygen or Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from catalyst degradation.[1][5]
Solvent-Related Strategies to Minimize Homocoupling:
-
Thorough Degassing: This is the most critical step. Oxygen dissolved in the solvent will deactivate the active Pd(0) catalyst and promote homocoupling.[4][5] Before adding the catalyst, thoroughly degas your solvent by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Use Anhydrous Solvents: While some water is often necessary for the base, using high-purity, anhydrous organic solvents as your primary medium is crucial to prevent unwanted side reactions.[4]
Q4: My reaction has stalled, and I see unreacted starting material. Could the solvent be the cause?
A4: A stalled reaction often points to catalyst deactivation or a sluggish rate-determining step. The solvent plays a key role in both.
-
Catalyst Deactivation: As mentioned, oxygen in the solvent is a primary culprit. Ensure your degassing procedure is robust.[4][5]
-
Slow Oxidative Addition: For your electron-rich substrate, the initial oxidative addition of the C-I bond to the Pd(0) catalyst can be slow.[1][2] Switching to a more polar solvent system, such as DMF/water or Dioxane/water , can sometimes accelerate this step by stabilizing the polar transition state.[12]
-
Inefficient Transmetalation: This step requires the base to activate the boronic acid. If the base (e.g., K₃PO₄) has poor solubility in your chosen solvent system, transmetalation will be the bottleneck.[5]
-
Troubleshooting Step: If using Toluene, switch to Dioxane/water or THF/water, which are better at dissolving bases. Consider using a stronger, more soluble base like Cs₂CO₃ if weaker bases are ineffective.
-
Data Summary: Solvent System Comparison
The following table provides a general guide for selecting a solvent system for the Suzuki coupling of this compound. Yields are illustrative and highly dependent on other factors like catalyst, ligand, and base.
| Solvent System | Type | Typical Ratio | Advantages | Potential Disadvantages |
| Dioxane / Water | Polar Aprotic / Protic | 4:1 | Excellent general-purpose system; good solubility for reagents and bases.[10] | Dioxane has a high freezing point and is a peroxide former. |
| Toluene / Water | Nonpolar / Protic | 5:1 | High boiling point, easy to degas and make anhydrous. | May have lower solubility for inorganic bases, potentially slowing transmetalation. |
| THF / Water | Polar Aprotic / Protic | 4:1 | Good solvent for many organics; lower boiling point may require sealed vessel. | Can be difficult to make completely anhydrous; peroxide former. |
| DMF / Water | Polar Aprotic / Protic | 5:1 | Highly polar, excellent solvating power for salts.[10] | High boiling point makes removal difficult; potential for ester hydrolysis at high temp. |
| Ethanol / Water | Polar Protic | 3:1 | "Greener" solvent option.[18] | Can slow transmetalation due to boronate solvation; may not be suitable for all substrates.[13][14] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps of the Suzuki coupling. The solvent influences each step, particularly by affecting the solubility of the base required for Transmetalation and stabilizing the palladium intermediates.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yields
Use this decision tree to diagnose and solve issues with your reaction, focusing on solvent-based solutions.
Caption: A workflow diagram for troubleshooting low yields.
Experimental Protocol: A Validated Starting Point
This general procedure is a robust starting point for the Suzuki-Miyaura coupling of this compound and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, HPLC grade)
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition & Degassing: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (e.g., 1 mL). Bubble the inert gas through the stirred solution for an additional 15-20 minutes to ensure thorough deoxygenation.[5]
-
Catalyst Addition: With the reaction mixture under a positive flow of inert gas, add the palladium catalyst.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl iodide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts. The organic phase is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. youtube.com [youtube.com]
- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. quora.com [quora.com]
- 17. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Difficult Heck Reactions with Substituted Aryl Iodides
Welcome to the Technical Support Center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Heck reactions, particularly those involving substituted aryl iodides. The insights provided herein are curated from established literature and extensive field experience to help you navigate the complexities of this powerful C-C bond-forming reaction.
Introduction: The Challenge of Substituted Aryl Iodides
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl halides with alkenes.[1] While aryl iodides are the most reactive class of aryl halides due to the relatively weak C-I bond, their substitution pattern can dramatically influence reaction outcomes.[2][3] Electron-donating or sterically bulky substituents on the aryl ring can significantly impede the reaction, leading to low yields, side product formation, or complete reaction failure. This guide provides a structured approach to troubleshooting these difficult couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Heck reactions with substituted aryl iodides in a practical question-and-answer format.
Q1: My Heck reaction with an electron-rich aryl iodide is sluggish or fails completely. What's the underlying issue and how can I fix it?
A1: This is a classic problem. The increased electron density on the aromatic ring of an electron-rich aryl iodide slows down the rate-determining oxidative addition step of the catalytic cycle.[2] The electron-rich palladium(0) catalyst and the electron-rich aryl iodide experience electronic repulsion, hindering the insertion of the palladium into the carbon-iodine bond.
Troubleshooting Steps:
-
Ligand Selection is Critical: Switch to a more electron-rich and bulky phosphine ligand. Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) can accelerate oxidative addition by increasing the electron density on the palladium center and promoting the dissociation of other ligands.[2]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the high barrier of oxidative addition. Monitor for potential catalyst decomposition at higher temperatures.
-
Consider a Different Palladium Precursor: While Pd(OAc)₂ is common, a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) might be more effective as it doesn't require an in-situ reduction step.[4]
-
Solvent Choice: Highly polar aprotic solvents like DMF, DMA, or NMP can sometimes facilitate the reaction.
Q2: I'm observing a significant amount of a side product where my aryl iodide has been dehalogenated (reductive Heck reaction). How can I prevent this?
A2: The formation of a dehalogenated arene is a result of the reductive Heck pathway. This occurs when the alkylpalladium(II) intermediate, formed after migratory insertion, is intercepted by a hydride source before it can undergo β-hydride elimination to form the desired product.[5]
Troubleshooting Steps:
-
Identify the Hydride Source: Common hydride sources include certain bases (like triethylamine, which can form a palladium-hydride species), solvents, or impurities. If using a formate salt as a base, this is a known hydride donor and will favor the reductive pathway.[5]
-
Optimize the Base: Switch to a non-hydridic base. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium acetate (NaOAc) are generally preferred to suppress the reductive Heck reaction.[1]
-
Increase Alkene Concentration: A higher concentration of the alkene can favor the desired β-hydride elimination pathway by Le Châtelier's principle.
-
Add a Re-oxidant: In some cases, a mild oxidant can help to keep the palladium in a higher oxidation state, disfavoring the pathways that lead to reductive dehalogenation. However, this should be approached with caution as it can interfere with the catalytic cycle.
Q3: My Heck reaction with an ortho-substituted aryl iodide is giving low yields. Is this a steric or electronic effect?
A3: With ortho-substituted aryl iodides, steric hindrance is the primary culprit. The bulky substituent physically blocks the approach of the palladium catalyst to the carbon-iodine bond, significantly slowing down the oxidative addition step.
Troubleshooting Steps:
-
Bulky, Cone-Angle Ligands are Key: Employ bulky monodentate phosphine ligands. The large cone angle of these ligands creates a more open coordination sphere around the palladium, which can better accommodate the sterically demanding aryl iodide. P(t-Bu)₃ and related ligands are excellent choices.
-
Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can help to increase the reaction rate.
-
Elevated Temperatures: As with electron-rich substrates, higher temperatures are often necessary to overcome the steric barrier.
-
Ligandless or N-Heterocyclic Carbene (NHC) Ligands: In some cases, ligandless conditions (often with a palladium salt and a phase-transfer catalyst like TBAB) or the use of N-heterocyclic carbene (NHC) ligands can be effective for sterically hindered substrates.[2] NHCs are strong sigma donors and can form very stable catalysts.[6]
Q4: The regioselectivity of my Heck reaction is poor, giving a mixture of linear and branched products. How can I control this?
A4: Regioselectivity in the Heck reaction is influenced by a complex interplay of steric and electronic factors during the migratory insertion step.[4] For terminal alkenes, arylation typically occurs at the less substituted carbon (linear product). However, the choice of ligand and reaction conditions can alter this preference.
Troubleshooting Steps:
-
Ligand Control: This is the most powerful tool for controlling regioselectivity.
-
For Linear Products: Monodentate phosphine ligands generally favor the formation of the linear product due to steric factors.
-
For Branched Products: Bidentate phosphine ligands, particularly those with a large bite angle (like BINAP), can favor the formation of the branched product, especially when using aryl triflates, which promote a cationic pathway.[4]
-
-
Solvent and Additives: The polarity of the solvent and the presence of certain additives can influence the reaction pathway (neutral vs. cationic), which in turn affects regioselectivity. Experiment with different solvents to find the optimal conditions for your desired isomer.
At-A-Glance Reference Tables
Table 1: Recommended Ligands for Challenging Aryl Iodides
| Aryl Iodide Type | Recommended Ligands | Rationale |
| Electron-Rich | P(t-Bu)₃, XPhos, SPhos | Electron-donating and bulky to accelerate oxidative addition.[2] |
| Electron-Poor | PPh₃, P(o-tol)₃ | Generally less demanding; standard phosphines are often sufficient. |
| Sterically Hindered (ortho-substituted) | P(t-Bu)₃, JohnPhos, RuPhos | Large cone angles accommodate steric bulk. |
| Control of Regioselectivity (Branched) | BINAP, dppf | Bidentate ligands can favor the branched product via a cationic pathway.[4] |
Table 2: Base and Solvent Selection Guide
| Problem to Solve | Recommended Base | Recommended Solvent | Rationale |
| Slow Reaction | K₂CO₃, Cs₂CO₃ | DMF, DMA, NMP | Inorganic bases are generally robust. Polar aprotic solvents can increase reaction rates. |
| Reductive Heck Side Product | K₂CO₃, NaOAc | Acetonitrile, Toluene | Avoid amine bases and formate salts that can act as hydride donors.[5] |
| Poor Solubility | K₃PO₄ | Dioxane, THF | A stronger base may be needed if starting materials or intermediates are poorly soluble. |
Visualizing the Heck Reaction and Troubleshooting
The Catalytic Cycle of the Heck Reaction
Caption: A decision tree for troubleshooting common Heck reaction issues.
Experimental Protocols
General Protocol for a Challenging Heck Reaction (Electron-Rich or Sterically Hindered Aryl Iodide)
This protocol is a starting point and should be optimized for each specific substrate combination. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃ or XPhos) (1.1-2.2 equivalents relative to Pd)
-
Substituted aryl iodide (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Anhydrous inorganic base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base, followed by the aryl iodide and the alkene.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Cacchi, S., & G. Fabrizi. (2011). Reductive Heck Reaction. Topics in Current Chemistry, 302, 185-217.
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Lee, M.-T., Lee, H. M., & Hu, C.-H. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 25(3), 644-651.
- Czako, B. (2013). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Synthesis, 45(15), 2033-2047.
- A Comparative Guide to Phosphine Ligands in Cross-Coupling C
- Li, J., et al. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances, 14, 4930-4935.
- Bhanushali, M., et al. (2015). Heck Reaction—State of the Art.
-
Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substr
- Riente, P., et al. (2014). An E-Factor Minimized Protocol for a Sustainable and Efficient Heck Reaction in Flow. ACS Sustainable Chemistry & Engineering, 2(11), 2541-2547.
-
Heck alkenylation of aryl iodides with alkenic nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Mariampillai, B., et al. (2007).
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Dong, G., et al. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 133(13), 4752-4755.
- Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000.
- Endo, K., et al. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry, 89(5), 3098-3108.
- Reddy, B. V. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 1948-1957.
- Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.
-
The Heck reaction: Mechanistic insights and novel ligands. (n.d.). ResearchGate. Retrieved from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- Barnard, C. F. J. (2022). CHAPTER 11: Heck Reactions. In Palladium-Catalyzed Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 317-353). Royal Society of Chemistry.
- Overman, L. E., & Piatnitski, E. L. (2002). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. Journal of the American Chemical Society, 124(48), 14495-14502.
- Reddy, B. V. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 1948-1957.
- Newman, S. G., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
Sources
Strategies to improve the selectivity of cross-coupling reactions with polyhalogenated substrates
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with polyhalogenated substrates. Achieving site-selectivity in these systems—differentiating between two or more halogen atoms on the same molecule—is a formidable challenge that is critical for the efficient synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you gain precise control over your reaction outcomes.
Core Principles of Selectivity
Understanding the factors that govern which carbon-halogen (C-X) bond reacts is the first step to troubleshooting. Selectivity is not random; it is a result of a delicate interplay between the substrate's intrinsic properties and the reaction conditions you impose. The selectivity-determining step is typically the initial oxidative addition of the palladium catalyst to the C-X bond.[3][4]
-
Inherent C-X Bond Reactivity: In substrates with different halogens, reactivity is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The established trend is C-I > C-Br > C-OTf > C-Cl > C-F .[3][5] The catalyst will preferentially undergo oxidative addition into the weaker, more reactive C-I or C-Br bond.
-
Electronic Effects: The electronic environment of the (hetero)arene core significantly influences the site of oxidative addition.[3] Electron-withdrawing groups can activate a C-X bond by making the carbon atom more electrophilic. In heterocyclic systems like pyridines, positions alpha to the nitrogen (e.g., C2 and C6) are often more electrophilic and thus more reactive.[3][6]
-
Steric Hindrance: The steric environment around a C-X bond can dramatically influence its accessibility to the catalyst. A bulky substituent ortho to a halogen can shield it, directing the catalyst to a less hindered position. This principle is a powerful tool for achieving site-selectivity.[7]
-
Catalyst and Ligand Control: This is where the modern chemist has the most control. By choosing the right catalyst and ligand system, it's possible to override the substrate's inherent reactivity. Bulky, electron-rich ligands can completely invert the "natural" selectivity, forcing the reaction to a previously disfavored site.[8][9] This "catalyst-controlled" approach is a central theme of this guide.[9]
Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with polyhalogenated substrates in a direct Q&A format.
Problem 1: My reaction is not selective. I'm getting a mixture of products from the reaction of two different halogens (e.g., C-Br and C-Cl).
Answer: This issue, known as poor chemoselectivity, arises when the intrinsic reactivity difference between the two C-X bonds is not large enough under your current reaction conditions. The goal is to find conditions that exclusively favor the cleavage of the more reactive bond (typically C-Br over C-Cl).
Causality & Solution Workflow:
-
Lower the Reaction Temperature: Oxidative addition has a specific activation energy. The C-Br bond's activation energy is lower than that of the C-Cl bond. By lowering the temperature, you may provide enough energy to overcome the barrier for C-Br activation while leaving the C-Cl bond intact.
-
Choose a Less Active Catalyst System: Highly active catalysts can be aggressive enough to activate both C-X bonds.
-
Palladium Source: Switch from a highly active precatalyst to a more standard source like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand Choice: If you are using a very electron-rich and bulky ligand (e.g., a Buchwald-type biarylphosphine or a sterically hindered N-heterocyclic carbene (NHC)), consider switching to a less donating ligand like PPh₃. The increased electron density on the palladium center from a highly donating ligand can facilitate the activation of stronger bonds like C-Cl.
-
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. It's possible that the desired mono-coupled product forms initially, but upon prolonged reaction times or elevated temperatures, the second coupling begins to occur.
Problem 2: I have poor site-selectivity between two identical halogens (e.g., 2,4-dibromopyridine is coupling at both C2 and C4).
Answer: This is a classic challenge where the electronic and steric environments of the two C-X bonds are similar. Here, catalyst control is your most powerful tool to differentiate between them.[9]
Causality & Solution Workflow:
-
Leverage Steric Hindrance with Ligands: This is the most effective strategy. The goal is to use a ligand bulky enough to distinguish between the two sites.
-
To Target the Less Hindered Site: Use a sterically demanding ligand. For 2,4-dibromopyridine, the C4 position is less sterically hindered than the C2 position (which is adjacent to the nitrogen). A very bulky ligand (e.g., P(tBu)₃ or a bulky NHC like IPr) will preferentially direct the catalyst to the more accessible C4 position.[8]
-
To Target the More Hindered/Electronically Activated Site: Use a smaller ligand. For 2,4-dibromopyridine, the C2 position is electronically activated by the adjacent nitrogen atom.[3] A smaller ligand like PPh₃ will allow the catalyst to approach this more reactive site, leading to C2 selectivity. Fairlamb et al. demonstrated that for 2,4-dibromopyridine, high PPh₃:Pd ratios (≥3:1) favor C2 selectivity, while lower ratios (≤2.5:1) can lead to atypical C4 selectivity.[8]
-
-
Exploit Solvent Effects: The solvent can influence selectivity by coordinating to the palladium center.[10]
-
Coordinating Solvents (e.g., DMF, DMAc): These can sometimes alter the active catalyst species and invert selectivity.[10]
-
Non-coordinating Solvents (e.g., Toluene, Dioxane): These are standard solvents that are less likely to interfere with the ligand's primary role in directing selectivity.
-
-
Consider "Ligand-Free" Conditions: In some cases, so-called "Jeffery" conditions (a simple palladium salt like Pd(OAc)₂ with a phase-transfer catalyst like a tetraalkylammonium salt) can promote the formation of palladium nanoparticles, which may exhibit different and sometimes higher selectivity than mononuclear species.[8][11]
Problem 3: My reaction won't stop at mono-substitution. I'm getting significant amounts of the di-substituted product.
Answer: This occurs when the second coupling reaction is competitive with, or even faster than, the first. This can happen if the first coupling event activates the second C-X bond, or if the reaction conditions are too harsh.
Causality & Solution Workflow:
-
Reduce Reagent Stoichiometry: Use a slight deficiency of the coupling partner (e.g., 0.8 to 0.95 equivalents of the boronic acid). This ensures there isn't enough of the second reagent to drive the reaction to completion after the first coupling.
-
Lower Temperature and Reduce Time: As soon as the starting material is consumed (as monitored by TLC/LC-MS), quench the reaction. Higher temperatures provide the activation energy needed for the second, often more difficult, coupling.[6][12]
-
Change the Base: A very strong base can sometimes promote the second coupling. Consider switching to a milder base (e.g., from Cs₂CO₃ to K₂CO₃ or K₃PO₄).
-
Analyze Electronic Effects: The introduction of the first group can electronically activate the second position. If the first coupling partner is an electron-donating group, it may make the remaining halogen more susceptible to oxidative addition. Conversely, an electron-withdrawing group may deactivate it. Plan your synthetic route accordingly.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand to control site-selectivity between identical halogens?
A1: Ligand selection is key to overriding a substrate's inherent reactivity.[9][13] The choice depends on the specific steric and electronic properties of your substrate. A general workflow is to screen a small set of ligands with varying properties.
| Ligand Class | Key Feature | Typical Selectivity Outcome | Example |
| Bulky Monodentate Phosphines | Large Cone Angle | Favors the most sterically accessible C-X bond.[7] | P(tBu)₃, SPhos, XPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often bulky | Can favor sterically accessible sites and activate strong C-Cl bonds.[8][11] | IPr, SIPr |
| Standard Monodentate Phosphines | Moderate size & electronics | Often follows the substrate's inherent electronic preference (e.g., C2 on pyridines).[3][14] | PPh₃, P(o-tol)₃ |
| Bidentate Phosphines | Defined Bite Angle | Can switch selectivity away from the default pathway by altering the geometry of the active catalyst.[14][15] | dppf, Xantphos[16] |
Q2: What is the role of the solvent in controlling selectivity?
A2: The solvent is not just a medium for the reaction; it can be an active participant.[17][18] Its primary roles affecting selectivity are:
-
Catalyst Speciation: Polar, coordinating solvents like DMF can coordinate to the palladium center, creating a different active catalyst, Pd(L)(solv), which can have different selectivity than the Pd(L) species that predominates in non-coordinating solvents like toluene.[10]
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates in the catalytic cycle, potentially favoring one reaction pathway over another.[10]
-
Solubility: Ensuring all components, especially the catalyst complex, are fully soluble is critical for consistent results.[17]
Q3: Can I use temperature to control mono- vs. di-arylation?
A3: Yes, temperature is a powerful and often underutilized tool for controlling selectivity.[12] In many cases, the activation energy for the second coupling is higher than the first, especially if the first installed group adds steric bulk.[6]
-
For Mono-arylation: Run the reaction at the lowest possible temperature that still gives a reasonable rate for the first coupling.
-
For Di-arylation: After the first coupling is complete, you may need to increase the temperature to drive the second coupling to completion.[6]
Q4: When should I consider a "ligand-free" system for selective coupling?
A4: A "ligand-free" system, often employing a palladium salt like Pd(OAc)₂ and a phase-transfer agent (e.g., TBAB), can be advantageous in specific situations. These conditions often lead to the formation of palladium nanoparticles, which can have unique catalytic properties.[8][11] Consider this approach when:
-
You are attempting to achieve an "unconventional" selectivity that is disfavored by common ligand-controlled systems.
-
You are working with 2,4- or 2,5-dihalopyridines, where these conditions have been shown to provide exceptional and sometimes inverted site-selectivity.[8]
-
You are looking for a more cost-effective and scalable solution, as it avoids expensive, proprietary ligands.
Visualizing the Process
The Cross-Coupling Catalytic Cycle
The selectivity of the entire reaction is most often determined at the very first step: oxidative addition. The catalyst will preferentially engage with the C-X bond that presents the most kinetically favorable path.
Caption: A decision-making workflow for troubleshooting poor site-selectivity.
References
-
Palani, V., Perea, M. A., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. [Link]
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Palani, V., Perea, M. A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
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Palani, V., Perea, M. A., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [Link]
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Gagnier, S. V., & Larivée, A. (2002). Controlling chemoselectivity in vinyl and allylic C-X bond activation with palladium catalysis: a pK(a)-based electronic switch. Journal of the American Chemical Society, 124(7), 1288-94. [Link]
-
Cresswell, A. J., et al. (2017). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis. [Link]
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Yuen, O. Y., et al. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry, 1005. [Link]
-
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Coley, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
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Palani, V., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
-
Wiley-VCH. (n.d.). New Trends in Cross-Coupling. [Link]
-
Phipps, R. J., et al. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Seoul National University. [Link]
-
Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
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Snieckus, V., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
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Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
-
Li, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Coley, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Li, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Elias, E. K., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]
-
Martins, N., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
-
Beller, M., et al. (2004). Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. ResearchGate. [Link]
-
Procter, D. J., et al. (n.d.). Ketone C–C Bond Activation Meets the Suzuki-Miyaura Cross-coupling. University of Manchester Research Explorer. [Link]
-
Martín, R., & Buchwald, S. L. (2008). An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides. Organic Chemistry Portal. [Link]
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Chen, G., et al. (2012). Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes. PMC. [Link]
-
Weix, D. J., et al. (2015). Transition Metal-Catalyzed Activation of Aliphatic C−X Bonds in Carbon−Carbon Bond Formation. Chemical Reviews. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Hassan, J., et al. (2002). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
Szcześniak, M., et al. (2022). Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives. PubMed. [Link]
-
Garg, N. K., & Weix, D. J. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. ACS Publications. [Link]
-
Semantic Scholar. (n.d.). Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation. [Link]
-
Wang, J.-R., & Manabe, K. (2009). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
-
Quan, Y., et al. (2015). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications. [Link]
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Removal of palladium catalyst residues from "Methyl 5-iodo-2-methoxybenzoate" reaction products
Here is the technical support center with troubleshooting guides and FAQs for the removal of palladium catalyst residues from "Methyl 5-iodo-2-methoxybenzoate" reaction products.
Introduction
Welcome to the technical support guide for the removal of palladium catalyst residues from "this compound" reaction products. Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, but their use necessitates a robust strategy for the removal of residual metal from the final product.[1][2] This is particularly critical in the pharmaceutical industry, where stringent limits on elemental impurities are in place to ensure patient safety.[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides practical, in-depth answers to common questions, detailed troubleshooting guides, and validated protocols to help you achieve the required purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my this compound product?
A1: There are two primary drivers for removing residual palladium:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities.[3] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) of 100 µ g/day via the oral route. This often translates to a concentration limit of 10 ppm in the final drug product.[4][5]
-
Chemical Integrity: Residual palladium can have a detrimental impact on downstream chemistry, potentially catalyzing unwanted side reactions or interfering with subsequent synthetic steps.[1][3] Furthermore, metal impurities are known to cause interference in biological assays, leading to unreliable screening results.[2][6]
Q2: I've just finished a Suzuki coupling to synthesize a derivative of this compound. What are my main options for palladium removal?
A2: You have several effective methods at your disposal. The choice depends on the nature of the palladium species (homogeneous vs. heterogeneous), the scale of your reaction, and the properties of your product. The most common methods include:
-
Adsorption: This involves using a solid material with a high affinity for palladium. The product solution is stirred with the adsorbent (scavenger) and then filtered. This is a highly effective and widely used technique.[7]
-
Metal Scavengers: These are materials like functionalized silica or polymers designed to selectively bind (chelate) palladium.[1][8] Thiol (–SH) and triaminotriazine (TMT) functional groups are particularly effective due to sulfur's high affinity for palladium.[1][9]
-
Activated Carbon: A cost-effective option that can adsorb a wide range of palladium species.[10] However, it can sometimes adsorb the desired product, leading to yield loss.[5][11]
-
-
Filtration: If you used a heterogeneous catalyst like Palladium on Carbon (Pd/C), a simple filtration through a pad of a filter aid like Celite® can remove the bulk of the catalyst.[12] This is often a necessary first step even for homogeneous catalysts, as they can precipitate as palladium black (Pd(0)) during the reaction.[1]
-
Crystallization: Purifying your product by crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[11][13] The efficiency can sometimes be improved by adding ligands that keep the palladium species soluble.[13]
-
Chromatography: Standard column chromatography can separate the product from palladium residues.[12] However, studies have shown that significant levels of palladium can still co-elute with the product, making this method insufficient on its own for achieving very low ppm levels.[6][14][15]
Q3: How do I select the best palladium removal strategy for my specific situation?
A3: The optimal strategy is case-specific. Use the following decision-making workflow to guide your choice.
Caption: Decision logic for selecting a palladium removal strategy.
Troubleshooting Guides
Issue 1: Residual palladium levels remain high (>10 ppm) after initial purification.
-
Potential Cause 1: Incorrect Scavenger Choice. The palladium in your reaction mixture may exist in multiple oxidation states (e.g., Pd(0), Pd(II)) or as different complexes. The chosen scavenger may not be effective against all species present.
-
Troubleshooting Steps:
-
Screen a Broader Range: Test a panel of scavengers with different functional groups. For example, thiol-based scavengers are excellent for Pd(0), while amine-based scavengers can be more effective for certain Pd(II) species.[1] Scavengers based on 2,4,6-trimercaptotriazine (TMT) are often effective against a wide range of palladium species.[16]
-
Consider a Pre-treatment: A mild oxidation or reduction step prior to scavenging can sometimes convert all palladium species into a single, more easily removed form. This must be carefully evaluated for compatibility with your product, "this compound."
-
Optimize Conditions: Scavenging efficiency is dependent on time, temperature, and solvent. Increase the scavenging time (e.g., from 2 hours to 16 hours) or moderately increase the temperature (e.g., to 40-50 °C) to improve kinetics.[16]
-
-
-
Potential Cause 2: Insufficient Scavenger Amount. The capacity of the scavenger may have been exceeded by the amount of palladium in the reaction.
-
Troubleshooting Steps:
-
Increase Scavenger Loading: Double the weight equivalents of the scavenger relative to the theoretical amount of palladium used in the reaction.
-
Perform a Second Treatment: Filter off the first batch of scavenger and treat the filtrate with a fresh portion.
-
-
Issue 2: Low product recovery and significant yield loss after purification.
-
Potential Cause: Non-specific Binding. Your product, "this compound," is being adsorbed onto the purification medium along with the palladium. This is a common issue with activated carbon but can also occur with some scavenger resins.[5][11]
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. A screening experiment can determine the sweet spot between efficient palladium removal and high product recovery.
-
Change the Solvent: The solvent plays a crucial role. A solvent in which your product is highly soluble will minimize its interaction with the solid support. For "this compound," consider solvents like Dichloromethane (DCM), Ethyl Acetate, or Tetrahydrofuran (THF).
-
Wash Thoroughly: After filtering off the adsorbent, wash the filter cake with several portions of fresh solvent to recover any adsorbed product. Combine the washes with the main filtrate.
-
Switch Purification Method: If yield loss remains high, consider an alternative method like crystallization or a liquid-liquid extraction if a suitable biphasic system can be found.
-
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Potential Cause: Variability in the Crude Reaction Mixture. The final state of the palladium catalyst can vary depending on subtle changes in reaction conditions (e.g., temperature, stirring rate, reaction time). This leads to different distributions of soluble, colloidal, and precipitated palladium species in each batch.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure the work-up procedure is identical for every batch before initiating the palladium removal step. This helps to normalize the state of the palladium.
-
Implement a Robust, Broad-Spectrum Method: Instead of a highly optimized but narrow method, choose a strategy that is effective against multiple palladium forms. A combination of Celite filtration followed by treatment with a robust scavenger like Si-TMT is often a reliable approach.[1]
-
Quantify Palladium Before Purification: Use a rapid analytical technique to determine the palladium concentration in the crude material before treatment.[17] This allows you to adjust the amount of scavenger used for each specific batch, ensuring consistency.
-
-
Data & Method Comparison
| Method | Pros | Cons | Best For... |
| Metal Scavengers | High selectivity for Pd, high product recovery, simple filtration removal.[11][18] | Higher cost than activated carbon. | Achieving very low (<5 ppm) Pd levels in high-value products. |
| Activated Carbon | Low cost, effective for many Pd species.[10] | Can cause significant product loss due to non-specific adsorption.[5] | Initial bulk removal of palladium; cost-sensitive processes. |
| Crystallization | Can be highly effective and scalable; combines purification and Pd removal. | Product must be crystalline; Pd may co-crystallize or get trapped in the crystal lattice.[11] | Products that crystallize easily and where Pd species remain in the mother liquor. |
| Chromatography | Separates multiple impurities simultaneously. | Often insufficient for reaching <10 ppm levels alone; can be solvent-intensive.[6][14] | General purification; often requires a subsequent scavenging step for API-grade purity.[6] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger (e.g., ISOLUTE® Si-Thiol)
This protocol assumes a starting crude "this compound" product after an initial aqueous work-up.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., ISOLUTE® Si-Thiol, SiliaMetS Thiol). A typical starting point is 5-10 weight equivalents relative to the mass of palladium charged to the reaction.
-
Stirring: Stir the resulting slurry at room temperature for 4-16 hours. The optimal time should be determined experimentally. Gentle heating (e.g., 40 °C) can accelerate the process.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with 2-3 portions of the fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm it meets the required specification.[13][17]
Caption: Experimental workflow for palladium scavenging.
References
-
Johnson Matthey Technology Review. (2016, October). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Merck/PITT Collaboration. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmTech. [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. [Link]
-
ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily?. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
ACS Publications. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
-
ResearchGate. (2008). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
-
ACS Publications. (2003). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. [Link]
-
ResearchGate. (2022). Residual palladium levels in reaction samples following automated (Biotage) flash chromatography. [Link]
-
ResearchGate. (2010). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]
-
NIH National Center for Biotechnology Information. (2019). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]
-
ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
YouTube. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]
-
ResearchGate. (2019). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. [Link]
-
Royal Society of Chemistry. (2022). Dimethoxytetramethyldisilane: overcoming the limitations of palladium-catalyzed C–H silacyclization of 2-iodobiphenyls. [Link]
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Workup procedures to remove copper salts from Sonogashira reactions of "Methyl 5-iodo-2-methoxybenzoate"
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are utilizing the Sonogashira cross-coupling reaction, specifically with substrates like "Methyl 5-iodo-2-methoxybenzoate," and are encountering challenges with the removal of residual copper salts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification strategies effectively.
The persistence of copper in your final product is a critical issue, as it can interfere with subsequent synthetic steps, compromise the biological activity of your target molecule, and invalidate analytical data. This guide provides a structured, in-depth approach to diagnosing and resolving copper contamination issues through a series of targeted FAQs and troubleshooting protocols.
Troubleshooting Guide: Diagnosing & Resolving Copper Contamination
This section addresses specific, common problems encountered during the workup of Sonogashira reactions.
Problem 1: My isolated product has a distinct green or blue tint. What does this indicate and how do I fix it?
Q: My isolated product, which should be a white or off-white solid, has a distinct green or blue tint. What does this indicate and how do I fix it?
A: A green or blue coloration in your isolated product is a classic indicator of residual copper(I) or copper(II) salt contamination. During the Sonogashira reaction, the Cu(I) co-catalyst can become oxidized to Cu(II), which forms highly colored complexes. Furthermore, your product, likely containing coordinating heteroatoms (e.g., the methoxy and ester groups in this compound), can act as a ligand, tightly binding to these copper species and making them difficult to remove through simple extraction.
-
Incomplete Quenching: The reaction was not properly quenched, leaving active copper species that complex with the product upon workup.
-
Product Chelation: The structure of your product, this compound's coupled derivative, may act as a chelating agent for copper ions.
-
Oxidation: Exposure of the reaction mixture to air during workup can oxidize Cu(I) to the more persistent Cu(II) species.
-
Redissolve the Product: Dissolve the tinted product in a suitable organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).
-
Aqueous Ammonia Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of ammonium hydroxide (NH₄OH, typically 5-10%). The ammonia acts as a strong ligand for copper, forming the highly water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is intensely blue and will be extracted into the aqueous layer.
-
Pro-Tip: Repeat the wash until the aqueous layer is no longer blue. This is a visual confirmation that the bulk of the copper has been removed.
-
-
Ammonium Chloride Wash: Follow the ammonia wash with a wash using a saturated aqueous solution of ammonium chloride (NH₄Cl). This helps to remove any residual ammonia from the organic layer.
-
Brine Wash & Drying: Perform a final wash with saturated aqueous sodium chloride (brine) to remove excess water from the organic layer. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Silica Gel Plug (Optional): If a faint coloration persists, pass the concentrated product (redissolved in a minimal amount of solvent) through a short plug of silica gel. The polar silica can adsorb the final traces of copper complexes.
Problem 2: I observe a gelatinous precipitate or fine solid in my reaction mixture after adding water or acid. What is it?
Q: I observe a gelatinous precipitate or fine solid in my reaction mixture after adding water or acid. What is it and how should I handle it?
A: This insoluble material is often a mixture of copper acetylides and other polymeric copper species. This is particularly common if the reaction is run under conditions that favor the homocoupling of the alkyne starting material (Glaser coupling), which is also catalyzed by copper. These precipitates can complicate extractions and filtration.
Caption: Workflow for removing insoluble copper byproducts.
-
Quench and Complex: Before exposing the reaction to air, add a solution of aqueous ammonium hydroxide directly to the reaction flask. This will both quench the reaction and complex the copper species.
-
Dilute and Filter: Dilute the mixture with your extraction solvent (e.g., EtOAc). Prepare a pad of Celite® (diatomaceous earth) in a Büchner funnel and filter the entire mixture through it. The Celite® will trap the fine, gelatinous precipitates that might otherwise clog filter paper or pass through it.
-
Rinse: Wash the Celite® pad with additional fresh extraction solvent to ensure all of your product is collected in the filtrate.
-
Proceed with Extraction: The resulting filtrate can now be transferred to a separatory funnel for standard aqueous workup as described in Problem 1 .
Frequently Asked Questions (FAQs)
Q1: Why is copper removal so critical in pharmaceutical and materials science applications?
A: Residual copper is considered a genotoxic impurity by regulatory agencies like the FDA. Its presence in an Active Pharmaceutical Ingredient (API) is strictly controlled. In materials science, particularly in organic electronics, trace metal impurities can act as charge traps, severely degrading device performance. Therefore, demonstrating efficient and consistent removal of copper is a mandatory part of process development.
Q2: Are there alternative workup procedures to the ammonia wash?
A: Yes, several alternatives exist, each with specific advantages. The choice depends on the stability of your product and the nature of the impurities.
| Workup Reagent | Mechanism of Action | Advantages | Disadvantages |
| Ammonium Hydroxide | Forms water-soluble [Cu(NH₃)₄]²⁺ complex. | Highly effective, inexpensive, visual endpoint (blue color). | Product must be stable to basic conditions. |
| EDTA (0.5M, pH 7-8) | Strong chelating agent, forms a stable, water-soluble Cu-EDTA complex. | Effective for stubborn cases; works at neutral pH. | More expensive; can be harder to remove EDTA from the aqueous phase. |
| Thiourea | Forms a stable, colorless complex with Cu(I). | Useful for Cu(I) specific removal; avoids oxidation issues. | Thiourea is a suspected carcinogen and requires careful handling. |
| Dithiocarbamates | Forms highly insoluble copper complexes that can be filtered off. | Very high affinity for copper. | Requires an additional filtration step for the precipitate. |
Q3: Can I avoid this problem altogether by using a "copper-free" Sonogashira protocol?
A: Absolutely. The development of copper-free Sonogashira reactions was driven by the challenges of copper removal. These protocols typically rely on more active palladium catalysts or additives that render the copper co-catalyst unnecessary. For a substrate like this compound, a copper-free approach is highly viable and recommended, especially for GMP (Good Manufacturing Practice) applications. However, these methods may require more rigorous exclusion of air and moisture.
Caption: Decision tree for selecting a copper removal workup.
Technical Support Center: GC-MS Analysis of Methyl 5-iodo-2-methoxybenzoate Reactions
Welcome to the technical support center for the analysis of reactions involving Methyl 5-iodo-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in organic synthesis. Here, we address common challenges and questions related to identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS), providing field-proven insights and systematic troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a common aryl iodide used as a substrate in a variety of palladium-catalyzed cross-coupling reactions. These include Suzuki couplings with boronic acids[1], Sonogashira couplings with terminal alkynes[2], and Heck couplings with alkenes[3]. Its synthesis typically involves the methylation of 5-iodosalicylic acid[4][5].
Q2: I see an unexpected peak in my GC chromatogram. What is the first step to identify it?
A2: The first step is a systematic evaluation of your reaction and the GC-MS data. Begin by examining the mass spectrum of the unknown peak. Look for the molecular ion (M+) and characteristic fragmentation patterns. Compare these against the expected structures of potential byproducts, such as unreacted starting materials, homocoupled products, or dehalogenated species. Running a blank and analyzing a standard test mix can help diagnose system contamination or performance issues[6].
Q3: What are the characteristic mass fragments for the parent compound, this compound?
A3: For this compound (MW: 292.07 g/mol ), you should look for the following key ions in its mass spectrum:
-
m/z 292: The molecular ion peak (M+).
-
m/z 261: Loss of a methoxy radical (•OCH₃) from the ester group (M-31).
-
m/z 233: Loss of the carbomethoxy radical (•COOCH₃) to form the 5-iodo-2-methoxyphenyl cation (M-59).
-
m/z 205: Subsequent loss of carbon monoxide (CO) from the m/z 233 fragment.
-
m/z 127: A peak corresponding to I+, which is characteristic of iodine-containing compounds.
Troubleshooting Guide: Common GC-MS Issues & Solutions
This section provides solutions to specific problems you may encounter during the analysis of your reaction mixtures.
Q4: My peaks are tailing, especially for my product and starting material. What is the cause and how do I fix it?
A4: Peak tailing for polar or active compounds is a frequent issue in GC analysis.[7] The primary causes are typically related to activity or contamination within the GC system.
-
Causality: Active sites, often exposed silanol groups (-Si-OH) or acidic/basic residues, in the inlet liner, the front of the GC column, or on particulate matter can cause unwanted secondary interactions with your analytes. This slows down a portion of the analyte molecules as they travel through the system, resulting in a "tail" on the peak.
-
Troubleshooting Steps:
-
Inspect the Inlet Liner: A contaminated liner is the most common culprit[8]. Replace the liner. If the problem persists, consider using a deactivated liner specifically designed for active compounds.
-
Perform Column Maintenance: Non-volatile residues from your sample can accumulate at the head of the column. Trim the first 15-30 cm of the column and reinstall it[6][7].
-
Check for Leaks: A leak in the injector can cause peak shape distortion[8]. Use an electronic leak detector to verify system integrity.
-
Optimize Injection Parameters: An injector temperature that is too low may not properly vaporize high-boiling point compounds, leading to tailing[7]. Ensure the temperature is appropriate for your analytes.
-
Caption: Troubleshooting workflow for poor peak shape.
Q5: I am seeing several small, unexpected peaks throughout my chromatogram, even in my solvent blank. What are these "ghost peaks"?
A5: Ghost peaks are extraneous peaks that are not part of your sample. They are typically the result of contamination somewhere in the system.[6]
-
Causality: The most common sources are septum bleed (degradation products from the inlet septum), contaminated carrier gas, or carryover from a previous, more concentrated injection.
-
Troubleshooting Steps:
-
Septum Contamination: Check the septum for signs of wear or coring. Replace it with a high-quality, low-bleed septum. Ensure the septum purge flow is on and set correctly as per your instrument manual[7].
-
Carrier Gas Purity: Ensure your carrier gas traps (moisture, oxygen, hydrocarbon) are not exhausted. Replace them if necessary[8].
-
Injector Contamination: Clean the injector port. If you suspect carryover, run several solvent blanks to wash the system.
-
Column Bleed: If the ghost peaks appear more prominently at higher temperatures, it may be due to column bleed. This can happen if the column has been damaged by oxygen or is being operated above its maximum temperature limit. Bake out the column at its maximum isothermal temperature (or as recommended by the manufacturer) to condition it[8].
-
Q6: My target product has a very low response, but the starting material peak is still large. What could be causing this apparent low reaction conversion?
A6: While this could genuinely be low conversion, it can also be an analytical artifact, especially if the product is significantly different from the starting material in its chemical properties.
-
Causality:
-
Analyte Degradation: Your product may be thermally labile and degrading in the hot GC inlet.
-
Detector Mismatch: Ensure the detector is appropriate for your analytes. While MS is generally universal, sensitivity can vary.
-
Discrimination in the Inlet: High molecular weight or less volatile compounds may not transfer as efficiently from the inlet to the column, a phenomenon known as inlet discrimination.
-
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Try reducing the injector temperature in increments of 20°C to see if the product response improves, which would suggest thermal degradation.
-
Use a Different Injection Mode: If using splitless injection, ensure the initial oven temperature is low enough to allow for solvent trapping.
-
Check for Active Sites: As with peak tailing, active sites can irreversibly adsorb your product, leading to a loss of signal. Follow the steps in Q4 to address system activity.
-
Verify with another Technique: If possible, confirm the reaction conversion with an alternative method like LC-UV or NMR to rule out an analytical issue.
-
Experimental Protocols & Data Interpretation
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol ensures a clean sample injection, minimizing instrument contamination and matrix effects.
-
Quench the Reaction: At the completion of the reaction, quench it appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Liquid-Liquid Extraction: Extract the crude reaction mixture into an organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.
-
Filtration & Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Dilution: Accurately dissolve a small amount of the crude residue (e.g., 1-2 mg) in a known volume of a high-purity solvent (e.g., 1 mL of ethyl acetate). This dilution is critical to avoid overloading the GC column[7].
-
Final Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into a GC vial to remove any particulate matter.
-
Analysis: Run a solvent blank first to ensure system cleanliness, then inject your sample.
Identifying Common Byproducts in Cross-Coupling Reactions
The following table summarizes potential byproducts from a generic Suzuki coupling reaction of this compound with an arylboronic acid (Ar-B(OH)₂). The principles are applicable to other cross-coupling reactions.
| Compound Name | Expected Structure | Likely Cause | Key GC-MS Identifiers |
| This compound | Starting Material | Incomplete reaction | RI: Baseline M+: 292 Fragments: 261, 233 |
| Methyl 2-methoxybenzoate | Dehalogenated SM | Reductive dehalogenation | RI: < Baseline M+: 166 Fragments: 135, 107 |
| 5-Iodo-2-methoxybenzoic acid | Hydrolyzed SM | Water in reaction | RI: > Baseline (may need derivatization) M+: 278 Fragments: 261, 233 |
| Methyl 4-methoxy-[1,1'-biphenyl]-3-carboxylate | Desired Product | Successful coupling | RI: > Baseline M+: Varies Fragments: Varies |
| Biphenyl (Ar-Ar) | Homocoupled Partner | Boronic acid decomposition | RI: Varies M+: Varies Fragments: Varies |
| Methyl 5,5'-bis(2-methoxybenzoate) | Homocoupled SM | Glaser-type coupling | RI: >> Baseline M+: 330 Fragments: 299, 271 |
Note: Retention Index (RI) is relative to the starting material. Actual retention times will vary based on your specific GC method.
Caption: A systematic workflow for unknown peak identification.
References
- 1. rroij.com [rroij.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational and synthetic studies towards improving rescinnamine as an inducer of MSH2-dependent apoptosis in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 5. Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane (ADAM) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Enhancing the stability of organoboron reagents in Suzuki reactions with "Methyl 5-iodo-2-methoxybenzoate"
Topic: Enhancing the Stability of Organoboron Reagents in Suzuki Reactions with "Methyl 5-iodo-2-methoxybenzoate"
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions, with a specific focus on the coupling of various organoboron reagents with the electron-rich and sterically relevant substrate, This compound . Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemistry to empower you to overcome common challenges, particularly those related to the stability of the organoboron coupling partner.
Section 1: Understanding Organoboron Reagent Instability
The success of a Suzuki-Miyaura reaction is fundamentally dependent on the integrity of the organoboron reagent. While often depicted as stable, these compounds are susceptible to several degradation pathways that can significantly lower your reaction yield and lead to complex product mixtures. Understanding these pathways is the first step toward effective troubleshooting.[1][2]
Key Degradation Pathways:
-
Protodeboronation: This is the most common failure mode, involving the cleavage of the C–B bond and its replacement with a C–H bond.[1][3] This process is often catalyzed by residual acid or base and is exacerbated by heat and the presence of protic solvents, including water.[3][4] Electron-deficient and certain heteroaryl boronic acids are particularly prone to this side reaction.[1][5]
-
Oxidation: The empty p-orbital on the boron atom makes it susceptible to attack by oxidizing agents, including atmospheric oxygen.[6] This leads to the formation of a phenol (from an arylboronic acid) and boric acid, consuming your starting material.[1][4][6]
-
Trimerization (Boroxine Formation): Under anhydrous conditions or upon heating, three molecules of a boronic acid can undergo dehydration to form a stable six-membered cyclic anhydride called a boroxine.[1][2] While this is often a reversible process, it can complicate reaction stoichiometry and affect the rate of transmetalation.[2]
Section 2: Troubleshooting Guide for Reactions with this compound
This section is formatted to address specific problems you might encounter in the lab.
Scenario 1: Low to No Conversion of Starting Materials
-
Question: I've set up my Suzuki reaction with this compound and an arylboronic acid, but I'm recovering mostly unreacted starting materials. What's the likely cause?
-
Answer & Troubleshooting Steps: This issue often points to problems with catalyst activity or the transmetalation step.
-
Verify Catalyst and Ligand Integrity:
-
Cause: Palladium catalysts, particularly Pd(II) precatalysts, can degrade, and phosphine ligands are notoriously sensitive to oxidation.[5]
-
Solution: Use fresh catalysts and ligands. Ensure they have been stored under an inert atmosphere. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions are sufficient to reduce it to the active Pd(0) state. For an electron-rich substrate like yours, a highly active pre-catalyst or a robust ligand such as SPhos or XPhos may be beneficial.[7]
-
-
Assess the Base:
-
Cause: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[7][8] An incorrect or weak base will stall the catalytic cycle.
-
Solution: For couplings with aryl iodides, a range of bases can be effective. Potassium carbonate (K₂CO₃) is a common starting point.[7] However, for more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[9] Ensure the base is finely powdered and dry.
-
-
Check for Boronic Acid Degradation:
-
Cause: If the boronic acid has degraded via protodeboronation before the reaction commences, there is no nucleophilic partner for the coupling.
-
Solution: Use your boronic acid as fresh as possible. Consider using a more stable derivative from the outset (see Section 3).
-
-
Scenario 2: Significant Protodeboronation of the Boronic Acid
-
Question: My reaction yields are low, and I've identified a significant amount of the arene byproduct corresponding to my boronic acid. How can I prevent this?
-
Answer & Troubleshooting Steps: Protodeboronation is a clear sign that your boronic acid is unstable under the reaction conditions.
-
Switch to a More Stable Boron Reagent:
-
Cause: The inherent instability of the boronic acid is the root cause.
-
Solution: This is the most robust solution. Convert the boronic acid to a more stable form. Excellent alternatives include:
-
Pinacol Esters: These are significantly more stable to chromatography and less prone to protodeboronation.[10][11]
-
Organotrifluoroborates (K[R-BF₃]): These salts are highly stable crystalline solids that slowly release the boronic acid under basic, aqueous conditions, keeping the instantaneous concentration low and minimizing side reactions.[12]
-
MIDA Boronates: These are exceptionally stable and can be used in iterative cross-coupling strategies.[10]
-
-
-
Optimize Reaction Conditions:
-
Cause: Water and harsh basic conditions can accelerate protodeboronation.[3]
-
Solution: While many Suzuki protocols use aqueous bases, consider using anhydrous conditions with a suitable base like potassium fluoride (KF).[13] If using an aqueous base, ensure it is thoroughly deoxygenated. Lowering the reaction temperature and shortening the reaction time can also help minimize the exposure of the sensitive reagent to harsh conditions.
-
-
Scenario 3: Formation of Homocoupled Byproducts (Biaryl)
-
Question: I'm observing the formation of a biaryl byproduct derived from the homocoupling of my boronic acid. What causes this and how can I stop it?
-
Answer & Troubleshooting Steps: Homocoupling is typically promoted by the presence of oxygen or an excess of Pd(II) species.[7]
-
Ensure Rigorous Exclusion of Oxygen:
-
Cause: Oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Solution: Your solvent must be thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions. The reaction vessel should be purged with an inert gas before adding reagents.
-
-
Use a Pd(0) Catalyst Source:
-
Cause: If the reduction of a Pd(II) precatalyst to Pd(0) is slow or incomplete, the remaining Pd(II) can promote homocoupling.
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. Alternatively, ensure your ligand and conditions are optimized for the efficient in-situ reduction of your Pd(II) precatalyst.
-
-
Section 3: FAQs - Enhancing Organoboron Reagent Stability
-
Q1: What is the best way to store boronic acids?
-
A1: Boronic acids should be stored in a cool, dry place, preferably in a desiccator.[14][15] For long-term storage, refrigeration is recommended.[15] To prevent oxidation, storing them under an inert atmosphere (e.g., in a nitrogen-filled glovebox or a sealed container backfilled with argon) is best practice.[15]
-
-
Q2: Are boronic esters always better than boronic acids?
-
A2: Boronic esters, particularly pinacol and MIDA esters, offer superior stability against protodeboronation and oxidation, making them easier to handle, purify, and store.[2][10] They are often the reagent of choice for complex syntheses or when using particularly unstable boronic acids (e.g., 2-pyridyl boronic acid).[11] However, the transmetalation step with boronic esters can be slower as they must first hydrolyze to the active boronic acid species in the presence of the aqueous base.[10]
-
-
Q3: How do I choose between a pinacol ester and a trifluoroborate salt?
-
A3: The choice depends on your specific needs.
-
Pinacol esters are excellent for their stability and are soluble in common organic solvents, making them easy to work with in standard anhydrous Suzuki conditions.[10]
-
Potassium organotrifluoroborates are highly stable, often crystalline solids that are easy to handle in air.[12] Their key advantage is their slow release of the boronic acid in the reaction mixture, which is ideal for minimizing side reactions like protodeboronation.[4][12] They generally require aqueous basic conditions to facilitate this release.
-
-
-
Q4: Can I use a boronic acid that has turned into a boroxine?
-
A4: Yes. The formation of boroxines is a reversible dehydration process.[2] The presence of a protic solvent and base in the Suzuki reaction mixture will typically hydrolyze the boroxine back to the monomeric boronic acid, allowing the reaction to proceed. However, the presence of boroxine complicates accurate massing of the reagent, so using 1.2-1.5 equivalents is standard practice to account for this and other potential impurities.
-
Section 4: Optimized Protocol and Visual Guides
Recommended Starting Protocol for Suzuki Coupling
This protocol is a robust starting point for the coupling of an arylboronic acid with This compound . Optimization may be required based on the specific boronic acid used.
| Component | Amount | Moles (mmol) | Molar Equiv. |
| This compound | 292 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 4.5 mg | 0.02 | 0.02 |
| SPhos | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ (finely ground) | 424 mg | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous, degassed) | 4 mL | - | - |
| Water (degassed) | 1 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) (0.02 equiv.) and the ligand (e.g., SPhos) (0.04 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water).[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Workflow and Diagrams
To further clarify the concepts discussed, the following diagrams illustrate key processes.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(23), 5838-5842. Retrieved from [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(10), 4569-4580. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1294. Retrieved from [Link]
-
Li, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020739118. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Palladium Catalysts for Cross-Coupling Reaction [mdpi.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
Flow Chemistry Technical Support Center: Optimizing Reactions with Methyl 5-iodo-2-methoxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert insights and practical troubleshooting advice for optimizing continuous flow reactions involving Methyl 5-iodo-2-methoxybenzoate. As a versatile building block in pharmaceutical synthesis, its reactivity in flow systems—particularly in palladium-catalyzed cross-coupling reactions—offers significant advantages in terms of speed, safety, and scalability.[1][2] This document is structured to address common challenges and frequently asked questions, enabling you to harness the full potential of flow chemistry for your specific application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries when transitioning reactions involving this compound from batch to flow.
Q1: What are the primary advantages of using flow chemistry for reactions with an aryl iodide like this compound?
A: The primary advantages stem from superior control over reaction parameters, leading to enhanced safety, efficiency, and product quality.[3]
-
Enhanced Heat Transfer: Flow reactors, with their high surface-area-to-volume ratio, allow for near-instantaneous heating or cooling.[4] This is critical for managing the exotherms of rapid, kinetically controlled reactions like Suzuki or Sonogashira couplings, preventing the formation of thermal degradation byproducts.
-
Precise Residence Time Control: Unlike batch "reaction time," flow chemistry allows for precise control over the time reagents spend in the heated reaction zone (residence time).[5] This minimizes the formation of impurities from over-reaction and ensures high conversion.[6]
-
Improved Safety: The small internal volume of a flow reactor significantly reduces the quantity of hazardous material present at any given moment, such as organometallic intermediates or reagents under high pressure/temperature.[7][8]
-
Rapid Optimization: Automated flow systems enable high-throughput screening of reaction conditions (temperature, pressure, stoichiometry, residence time), drastically accelerating process optimization compared to sequential batch experiments.[8][9]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for a flow cross-coupling reaction?
A: The choice depends on the specific reaction, desired scale, and purification strategy.
-
Homogeneous Catalysts (e.g., Pd(PPh₃)₄) are often more active and require lower temperatures. However, the catalyst remains in the product stream, necessitating downstream purification to remove residual palladium, which is a major concern in pharmaceutical applications.
-
Heterogeneous Catalysts (e.g., Pd/C or other supported Pd catalysts) are packed into a column or cartridge (a "packed-bed reactor").[9] This design offers a significant advantage: the product flows through the catalyst bed, emerging free of the palladium catalyst, which simplifies purification immensely.[10] However, these systems can be susceptible to catalyst deactivation (leaching) and may require higher temperatures or pressures to achieve comparable activity.[10] For aryl iodides like this compound, which are highly reactive, heterogeneous systems are often very effective.[10][11]
Q3: What is Residence Time Distribution (RTD), and why is it more critical than simple "reaction time" in a flow reactor?
A: In an ideal "plug flow" reactor, all molecules would spend the exact same amount of time passing through. In reality, factors like friction at the reactor walls and diffusion cause some molecules to move faster and some slower. This spread of transit times is the Residence Time Distribution (RTD).[6][12]
This is critical because a broad RTD means that while the average residence time might be optimal (e.g., 10 minutes), a portion of the material may exit in 5 minutes (leading to incomplete conversion) while another portion exits after 15 minutes (risking byproduct formation).[6] In batch, all molecules experience the same reaction time. Understanding and minimizing RTD is key to achieving the high selectivity and consistency that flow chemistry promises.[13][14]
Q4: My reaction involves a base like K₃PO₄ or Na₂CO₃. How does this affect my flow setup?
A: The use of inorganic bases is one of the most common sources of problems in flow chemistry, specifically reactor clogging. These salts often have poor solubility in the organic solvents used for cross-coupling reactions (e.g., THF, Dioxane). As the reaction proceeds, the salt can precipitate and block the narrow channels of the reactor or the back-pressure regulator.[15] Strategies to mitigate this are covered extensively in the Troubleshooting Guide below.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and solving common issues encountered during the optimization of flow reactions with this compound.
Problem 1: Reactor Clogging or Rapid Pressure Increase
This is the most frequent failure mode in continuous flow processing, especially for cross-coupling reactions that generate inorganic salt byproducts.
-
Causality: The primary cause is the precipitation of solids. This can be the inorganic base (e.g., K₃PO₄), the boronate salt byproduct (in Suzuki couplings), or even the product itself if it has low solubility in the reaction solvent. In the narrow channels of a typical tubular reactor, even small amounts of precipitate can aggregate and cause a blockage.[15][16]
-
Solutions & Protocols:
-
Solvent System Modification:
-
Increase Polarity: Add a co-solvent like NMP, DMAc, or water to improve the solubility of inorganic salts. This must be balanced against the stability of the catalyst and reagents.
-
Phase-Transfer Catalyst: For biphasic systems (e.g., organic/aqueous), add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction at the interface without requiring high solubility of the base in the organic phase.
-
-
Use a Soluble Organic Base: Replace inorganic bases with soluble organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), if compatible with the reaction chemistry.[17]
-
Reactor Design:
-
Increase Tube Diameter: Switching from 1/16" OD tubing (e.g., 0.5-1.0 mm ID) to 1/8" OD tubing can prevent blockages from small particulates.
-
Utilize Agitated Reactors: For persistent slurry issues, specialized reactors like continuously stirred tank reactors (CSTRs) in cascade or agitated cell reactors (ACRs) are designed to handle solids without clogging.[18] These systems use mechanical agitation to keep solids suspended.[15]
-
-
Apply External Forces: In some cases, applying ultrasound to the reactor tubing can help break up agglomerates and prevent them from settling and causing a blockage.
-
-
Self-Validating Check: After implementing a change, run the system with solvent for an extended period to confirm pressure stability before re-introducing the reagents. A stable pressure baseline is a key indicator that the physical blockage risk has been mitigated.
Problem 2: Low Conversion or Incomplete Reaction
Your product stream contains a significant amount of unreacted this compound.
-
Causality: Insufficient energy or time for the reaction to reach completion. In flow chemistry, this usually points to three factors: residence time, temperature, or poor mixing.
-
Solutions & Protocols:
-
Increase Residence Time: This is the most direct solution. You can achieve this by either decreasing the flow rate of the pumps or increasing the reactor volume (using a longer coil of tubing).[5][6] The high reactivity of aryl iodides means that even a modest increase can have a large effect.
-
Increase Temperature: Flow reactors allow for "superheating" solvents above their atmospheric boiling points by applying back pressure.[8] Safely increasing the temperature by 10-20 °C can dramatically increase the reaction rate.
-
Improve Mixing: If reagents are not intimately mixed before entering the heated reactor, the reaction will be inefficient. Ensure you are using an effective T-mixer or static mixer at the point where the reagent streams combine. For multiphasic reactions, efficient mixing is even more critical.[4]
-
Check Reagent Stoichiometry: In flow, stoichiometry is controlled by the relative flow rates and concentrations of the reagent solutions.[5] Verify your pump flow rates are accurate and that the concentrations of your stock solutions are correct.
-
Problem 3: Formation of Impurities & Side-Products (e.g., Homocoupling)
The reaction is proceeding, but selectivity is poor, with byproducts like the homocoupling of the boronic acid (in Suzuki reactions) or dehalogenation of the starting material.
-
Causality: This is often a sign of incorrect reaction conditions or catalyst degradation. Homocoupling, for instance, can be favored by high temperatures or the presence of oxygen. Catalyst decomposition can lead to non-selective pathways.
-
Solutions & Protocols:
-
Optimize Temperature: While higher temperatures increase conversion, they can also accelerate side reactions. Perform a temperature screen (e.g., from 80 °C to 140 °C in 10 °C increments) to find the optimal balance between conversion and selectivity.
-
Degas Reagents: Thoroughly degas all solvents and reagent solutions before introducing them to the pumps. Oxygen can damage palladium catalysts and promote undesirable side reactions like the Glaser coupling of terminal alkynes in Sonogashira reactions.[17][19]
-
Screen Catalyst and Ligand: The choice of palladium source and ligand is crucial for selectivity.[20] For a Suzuki reaction, switching from a general-purpose catalyst like Pd(PPh₃)₄ to one with a more specialized ligand (e.g., a biarylphosphine ligand) can suppress homocoupling.
-
Adjust Residence Time: A residence time that is too long can lead to product degradation or further reaction into undesired species.[6] Once high conversion is achieved, try reducing the residence time to see if selectivity improves.
-
Problem 4: Inconsistent Results / Poor Reproducibility
Running the same reaction under identical setpoints gives different results from day to day.
-
Causality: This points to an uncontrolled variable in the system. Common culprits include inconsistent pump performance, temperature fluctuations, or degradation of stock solutions.
-
Solutions & Protocols:
-
Calibrate Pumps: Regularly calibrate your HPLC pumps to ensure the flow rates are accurate and stable over time. Inconsistent flow directly impacts residence time and stoichiometry.
-
Use a Back-Pressure Regulator (BPR): A BPR maintains a constant pressure in the reactor, which prevents solvent outgassing and ensures stable flow, especially when operating at elevated temperatures.
-
Prepare Fresh Reagent Solutions: Organometallic reagents, especially boronic acids and organolithiums, can degrade over time when in solution. Prepare stock solutions fresh daily for maximum consistency.
-
Ensure Steady State: Before collecting any product for analysis, allow the flow reactor to run for at least 3-5 residence times. This ensures the system has reached a "steady state" where the conditions and concentrations inside the reactor are stable.[5]
-
Section 3: Example Optimization Workflow: Suzuki-Miyaura Coupling
This section provides a practical, step-by-step methodology for optimizing the palladium-catalyzed Suzuki-Miyaura coupling of this compound with Phenylboronic acid.
Reaction: this compound + Phenylboronic Acid → Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Experimental Protocol
-
Reagent Preparation (Degas all solvents):
-
Solution A: Prepare a 0.1 M solution of this compound and a 0.002 M solution of Pd(PPh₃)₄ catalyst in 1,4-Dioxane.
-
Solution B: Prepare a 0.15 M solution of Phenylboronic acid and a 0.3 M solution of K₃PO₄ in a 3:1 mixture of 1,4-Dioxane:Water. Note: If solubility is an issue, switch to an alternative base or solvent system as described in the troubleshooting guide.
-
-
System Setup:
-
Pump Solution A and Solution B through two separate HPLC pumps connected to a T-mixer.
-
Connect the mixer outlet to the inlet of a coiled reactor (e.g., 10 mL PFA tubing).
-
Submerge the reactor coil in a heated oil bath or column heater.
-
Connect the reactor outlet to a back-pressure regulator (BPR) set to 10 bar (approx. 150 psi) to enable superheating.
-
The BPR outlet leads to a collection vial.
-
-
Optimization Run:
-
Set the initial conditions (e.g., Temp: 100 °C, Total Flow Rate: 1.0 mL/min).
-
Allow the system to reach steady state (approx. 30 minutes for a 10 mL reactor).
-
Collect a sample for a defined period (e.g., 5 minutes).
-
Quench the collected sample and analyze by LC-MS or GC-MS to determine conversion and selectivity.
-
Systematically vary one parameter at a time as outlined in the table below, allowing the system to re-stabilize before collecting each new sample.
-
Data Presentation: Optimization Parameters Table
| Parameter | Range to Investigate | Rationale |
| Temperature | 80 - 140 °C | Balances reaction rate against potential for byproduct formation.[20] |
| Residence Time (τ) | 5 - 20 min | Determines the extent of conversion. Calculated as Reactor Volume / Total Flow Rate.[5] |
| Stoichiometry (Boronic Acid) | 1.1 - 2.0 eq. | Ensures complete consumption of the aryl iodide; excess can be wasteful. |
| Base Equivalents | 2.0 - 4.0 eq. | Crucial for the transmetalation step; excess can cause solubility issues. |
| Catalyst Loading | 0.5 - 5 mol% | Optimizes cost versus reaction efficiency. |
Mandatory Visualization: Diagrams
Diagram 1: General Troubleshooting Workflow
This diagram illustrates the logical process for diagnosing and solving issues in a flow chemistry setup.
A logical workflow for troubleshooting common flow chemistry issues.
Diagram 2: Suzuki Coupling Experimental Workflow
This diagram shows the physical setup for the example Suzuki coupling optimization.
Schematic of the continuous flow setup for Suzuki-Miyaura coupling.
References
-
Stoli Chem. (2023). Scaling up continuous flow chemistry. [Link]
-
AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. [Link]
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Baxendale Group. (n.d.). Back Pressure Regulation of Slurry-Forming Reactions in Continuous Flow. [Link]
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Stoli Chem. (2021). How residence time affects product quality in flow chemistry. [Link]
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Lab Unlimited. (n.d.). 7 Things to Keep in Mind When Adopting Flow Chemistry. [Link]
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AM Technology. (n.d.). Solids and Slurries Handling in Flow Reactors. [Link]
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H.E.L Group. (2023). What are the pitfalls of flow chemistry according to academics and industry professionals?[Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
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ACS Publications. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
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Manetco. (2025). Simplifying scale-up with continuous flow chemistry and microfluidics. [Link]
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Organic Chemistry Portal. (n.d.). Flow Chemistry. [Link]
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Unlocking Flow Chemistry. (n.d.). Characterising flow reactors. [Link]
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Chemistry For Everyone. (2025). What Is RTD In Chemical Reaction Engineering?[Link]
-
ACS Publications. (2019). The Influence of Residence Time Distribution on Continuous-Flow Polymerization. [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. [Link]
-
iris.unina.it. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Semantic Scholar. (2011). Continuous Flow Processing of Slurries: Evaluation of an Agitated Cell Reactor. [Link]
-
Taylor & Francis eBooks. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flows. [Link]
-
Semantic Scholar. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
ChemistryViews. (2010). Continuous Flow Reactor for Coupling Reactions. [Link]
-
YouTube. (2022). How to handle solids in flow chemistry and why it is a problem. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Baxendale Group. (2011). Continuous Flow Processing of Slurries: Evaluation of an Agitated Cell Reactor. [Link]
-
PMC. (n.d.). Lead Optimization of Second-Generation Acridones as Broad-Spectrum Antimalarials. [Link]
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Europe PMC. (n.d.). Lead Optimization of Second-Generation Acridones as Broad-Spectrum Antimalarials. [Link]
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Validation & Comparative
A Researcher's Guide to the Reactivity of Halo-Substituted Benzoates in Cross-Coupling Chemistry
Comparing Methyl 5-iodo-2-methoxybenzoate with its Bromo and Chloro Analogs
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. Aryl halides are cornerstone substrates in this field, serving as robust electrophilic partners. Among them, substituted methoxybenzoates are valuable building blocks for pharmaceuticals and advanced materials. This guide provides an in-depth comparison of the reactivity of this compound and its corresponding bromo and chloro analogs. Understanding the nuanced differences in their performance is critical for reaction design, catalyst selection, and overall synthetic strategy, enabling researchers to transition from sluggish, low-yielding reactions to efficient, high-throughput syntheses.
The Decisive Step: Understanding Oxidative Addition and Bond Strength
The generally accepted reactivity trend for aryl halides in most palladium-catalyzed cross-coupling reactions is I > Br > Cl .[1] This hierarchy is not arbitrary; it is fundamentally rooted in the mechanics of the first and often rate-determining step of the catalytic cycle: oxidative addition .[2][3]
During this step, the low-valent Palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the aryl halide, forming a new Pd(II) complex.[4] The facility of this insertion is directly related to the strength of the C-X bond. Weaker bonds are broken more easily, accelerating the entire catalytic process. The bond dissociation energies (BDEs) for the C-X bond in typical aryl halides follow a clear trend:
-
C-I Bond: ~281 kJ/mol
-
C-Br Bond: ~336 kJ/mol
-
C-Cl Bond: ~401 kJ/mol[5]
The significantly lower BDE of the C-I bond makes aryl iodides, such as this compound, the most reactive substrates in this class. Conversely, the formidable strength of the C-Cl bond renders aryl chlorides the most challenging to activate, often necessitating specialized catalysts and more forcing reaction conditions.[6][7]
Caption: Generalized catalytic cycle for Suzuki coupling, highlighting the critical oxidative addition step.
Performance in Key Cross-Coupling Reactions
The theoretical reactivity trend (I > Br > Cl) manifests directly in experimental outcomes. Below, we compare the expected performance of Methyl 5-halo-2-methoxybenzoate analogs in three workhorse cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is arguably the most widely used cross-coupling reaction.[3] The choice of halide has profound implications for reaction conditions.
| Parameter | This compound | Methyl 5-bromo-2-methoxybenzoate | Methyl 5-chloro-2-methoxybenzoate |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Typical Temp. | Room Temp to 60 °C | 70 °C to 100 °C | 90 °C to 120 °C |
| Reaction Time | 1 - 4 hours | 4 - 16 hours | 12 - 24 hours |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 3 - 10 mol% |
| Ligand Choice | Standard (e.g., PPh₃) | Standard or Bulky (e.g., SPhos) | Requires Bulky/Electron-Rich Ligands (e.g., XPhos, RuPhos) |
| Typical Yield | >90% | 80-95% | 60-85% (highly condition dependent) |
Field Insights:
-
The iodo analog is ideal for delicate substrates where mild conditions are paramount. Its high reactivity allows for low catalyst loadings and temperatures, preserving sensitive functional groups.
-
The bromo analog represents a practical balance between reactivity and cost. It is significantly more reactive than the chloro analog and couples reliably with a broader range of boronic acids under standard conditions.[8][9]
-
The chloro analog is the most cost-effective starting material for large-scale synthesis but demands rigorous optimization. Success hinges on using advanced, electron-rich, and sterically hindered phosphine ligands that promote the difficult oxidative addition step.[10]
Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[11] The reactivity trend remains consistent, dictating the feasibility and stereoselectivity of the coupling.
| Parameter | This compound | Methyl 5-bromo-2-methoxybenzoate | Methyl 5-chloro-2-methoxybenzoate |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Typical Temp. | 80 - 100 °C | 100 - 120 °C | 120 - 150 °C |
| Reaction Time | 2 - 6 hours | 8 - 18 hours | 18 - 36 hours |
| Catalyst System | Pd(OAc)₂ with PPh₃ | Pd(OAc)₂ with P(o-tol)₃ | Pd precatalyst with bulky phosphines (e.g., P(t-Bu)₃) or NHC ligands |
| Typical Yield | >85% | 75-90% | <70%, often with side reactions |
Field Insights:
-
Aryl iodides and bromides are the standard substrates for Heck reactions.[12][13] They provide reliable conversions and high selectivity for the desired trans product.
-
Aryl chlorides are notoriously difficult substrates for the Heck reaction.[14] Their use often requires high temperatures and specialized, expensive catalyst systems to achieve moderate yields. For many applications, converting the chloro-analog to a bromo or iodo derivative first is a more practical strategy.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in medicinal chemistry. While the general reactivity trend holds, aryl iodides can sometimes introduce complications.
| Parameter | This compound | Methyl 5-bromo-2-methoxybenzoate | Methyl 5-chloro-2-methoxybenzoate |
| Relative Reactivity | High (with caveats) | High (often optimal) | Lowest |
| Typical Temp. | 80 - 100 °C | 90 - 110 °C | 100 - 130 °C |
| Reaction Time | 4 - 12 hours | 2 - 10 hours | 12 - 24 hours |
| Catalyst System | Pd₂ (dba)₃ with bulky biarylphosphine ligands (e.g., Xantphos) | Pd precatalysts with bulky biarylphosphine ligands (e.g., RuPhos) | G3/G4 Palladacycle precatalysts with highly active ligands (e.g., AdBrettPhos) |
| Typical Yield | 70-90% | >95% | 70-90% |
Field Insights:
-
Interestingly, while aryl iodides undergo rapid oxidative addition, the resulting iodide-ligated palladium complexes can be less reactive or prone to forming inactive catalyst species in the Buchwald-Hartwig amination.[15][16]
-
For this reason, aryl bromides are often considered the "sweet spot" for Buchwald-Hartwig amination, offering a combination of high reactivity and clean, efficient catalytic turnover.[16][17]
-
As with other couplings, aryl chlorides require the most advanced and active catalyst systems, typically employing sophisticated palladacycle precatalysts and specialized ligands developed by the Buchwald group.[4][18]
Experimental Protocols: A Comparative Suzuki Coupling Workflow
To illustrate the practical differences, here are three tailored protocols for the Suzuki-Miyaura coupling of each analog with phenylboronic acid.
Caption: A standardized workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: this compound (High Reactivity)
-
Rationale: The high reactivity of the C-I bond allows for mild conditions and a simple, inexpensive catalyst system.
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add degassed solvents: Toluene (8 mL) and Water (2 mL).
-
Heat the reaction mixture to 60 °C and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours .
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Methyl 5-bromo-2-methoxybenzoate (Intermediate Reactivity)
-
Rationale: The stronger C-Br bond requires more thermal energy and a slightly more robust catalyst system to achieve an efficient reaction rate.
-
To a dry Schlenk flask, add Methyl 5-bromo-2-methoxybenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Place the flask under an inert atmosphere.
-
Add degassed 1,4-Dioxane (10 mL) and Water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours .
-
Follow steps 7-8 from Protocol 1 for workup and purification.
Protocol 3: Methyl 5-chloro-2-methoxybenzoate (Low Reactivity)
-
Rationale: The inert C-Cl bond requires a highly active catalyst system, a strong base, and higher temperatures to force the rate-limiting oxidative addition step.
-
To a dry Schlenk flask, add Methyl 5-chloro-2-methoxybenzoate (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (3.0 mmol).
-
In a glovebox, add a pre-catalyst such as XPhos Pd G3 (0.05 mmol, 5 mol%).
-
Seal the flask, remove from the glovebox, and place under an inert atmosphere.
-
Add anhydrous, degassed t-Amyl alcohol (10 mL).
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction by LC-MS. The reaction may require 12-24 hours for full conversion.
-
Follow steps 7-8 from Protocol 1 for workup and purification.
Conclusion and Strategic Recommendations
The reactivity of Methyl 5-halo-2-methoxybenzoate analogs in palladium-catalyzed cross-coupling follows the clear and predictable trend: Iodo > Bromo > Chloro . This is dictated primarily by the carbon-halogen bond dissociation energy, which governs the efficiency of the rate-limiting oxidative addition step.
-
For maximum reactivity and mild conditions , especially in complex, multi-step syntheses, This compound is the substrate of choice.
-
For a reliable, versatile, and cost-effective option , Methyl 5-bromo-2-methoxybenzoate provides an excellent balance of reactivity and accessibility, serving as the workhorse for many laboratory-scale applications.
-
For large-scale, process chemistry applications where cost is the primary driver , Methyl 5-chloro-2-methoxybenzoate is a viable option, provided that the necessary investment is made in catalyst screening and rigorous optimization of reaction conditions.
By understanding these fundamental principles and their practical consequences, researchers can make informed decisions, streamline their synthetic routes, and ultimately accelerate their research and development goals.
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-
Amatore, C., & Jutand, A. (2000). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes. Organometallics, 19(16), 3153–3160. [Link]
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Luo, Y.-R. (2007). Bond Dissociation Energies. In CRC Handbook of Chemistry and Physics. [Link]
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Gorbunov, D. E., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 5(11), 2842-2849. [Link]
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Fu, Y., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1), 237. [Link]
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Sperotto, E., et al. (2003). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 22(20), 4099–4107. [Link]
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Czaplik, W. M., et al. (2009). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Accounts of Chemical Research, 42(8), 1146–1157. [Link]
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Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Lin, Y., & Houk, K. N. (2010). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Journal of the American Chemical Society, 132(38), 13264–13266. [Link]
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Reich, T. E., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2874–2885. [Link]
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Wang, X., et al. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o462. [Link]
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Speiser, B., & Saveant, J.-M. (1998). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Journal of the Chemical Society, Perkin Transactions 2, (4), 721-726. [Link]
-
Kinzel, T., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1720–1727. [Link]
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]
-
de Vries, J. G. (2013). Modern Heck Reactions. In Modern Carbonyl Olefination. [Link]
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Freedman, A., et al. (1979). Photodissociation of aryl and aryl-alkyl halides at 193 nm: Fragment translational energy distributions. The Journal of Chemical Physics, 71(11), 4501-4510. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Cramer, C. J., & Truhlar, D. G. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(3), 1146–1153. [Link]
-
Saha, D., et al. (2016). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Au-G nanocomposite. Tetrahedron Letters, 57(31), 3469-3473. [Link]
-
Karami, K., et al. (2012). A comparative Suzuki reaction of aryl halides using a new dimeric orthopalladated complex under conventional and microwave irradiation conditions. Applied Organometallic Chemistry, 26(11), 635-639. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Advances in the Heck chemistry of aryl bromides and chlorides. Angewandte Chemie International Edition, 41(22), 4263-4266. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Various Authors. (n.d.). Heck reaction. Wikipedia. [Link]
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Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(40), 9934-9942. [Link]
-
Selvakannan, P. R., et al. (2016). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd-diimine@SBA-15catalyst. ResearchGate. [Link]
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-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Alvarenga, N. L. M., & Mann, J. (1995). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. Journal of the Brazilian Chemical Society, 6(2), 107-110. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of "Methyl 5-iodo-2-methoxybenzoate" using ¹H and ¹³C NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and pharmaceutical quality control.[1][2] This guide provides an in-depth, technical comparison for validating the structure of "Methyl 5-iodo-2-methoxybenzoate," a key intermediate in various synthetic pathways.[3] We will focus on the supreme utility of Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the "why" behind experimental choices and providing a self-validating framework for analysis.
The Imperative of Structural Integrity in Drug Development
In the pharmaceutical industry, every intermediate and final active pharmaceutical ingredient (API) must be rigorously characterized to ensure identity, purity, and stability.[1][2] NMR spectroscopy stands as a principal technique in this endeavor, offering detailed atomic-level information about molecular structure, interactions, and conformation.[2][4] For a molecule like this compound, precise structural confirmation by NMR is critical before its inclusion in multi-step syntheses, where any ambiguity could lead to significant downstream failures and resource expenditure.[2]
Visualizing the Target: this compound
Before delving into the spectral analysis, let's visualize the molecule at the heart of our discussion.
Caption: Structure of this compound.
Part 1: ¹H NMR Spectroscopy - A Proton's Perspective
Proton NMR (¹H NMR) is the first line of attack in structural elucidation, providing information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting patterns), and their relative numbers (integration).[5]
Expected ¹H NMR Spectrum of this compound
For this compound, we anticipate signals in three distinct regions: the aromatic region, and two upfield regions for the methoxy and methyl ester protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H-6 | ~7.9 | Doublet (d) | 1H | Deshielded by the adjacent electron-withdrawing ester group. Split by H-4 (meta-coupling). |
| Aromatic H-4 | ~7.4 | Doublet of doublets (dd) | 1H | Influenced by both the ortho iodine and the para methoxy group. Split by H-3 (ortho-coupling) and H-6 (meta-coupling). |
| Aromatic H-3 | ~6.7 | Doublet (d) | 1H | Shielded by the adjacent electron-donating methoxy group. Split by H-4 (ortho-coupling). |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H | Protons on the methoxy group are chemically equivalent and have no adjacent protons to couple with. |
| Methyl Ester (-COOCH₃) | ~3.8 | Singlet (s) | 3H | Protons on the methyl ester group are chemically equivalent and have no adjacent protons to couple with. |
Note: Predicted chemical shifts are based on general principles of aromatic substitution and may vary slightly based on solvent and experimental conditions.[6][7]
The "Why" Behind the Pattern: Causality in ¹H NMR
-
Chemical Shift: The positions of the aromatic protons are dictated by the electronic effects of the substituents. The electron-donating methoxy group (-OCH₃) shields ortho and para protons, shifting them upfield (lower ppm).[6] Conversely, the electron-withdrawing ester (-COOCH₃) and iodo (-I) groups deshield nearby protons, shifting them downfield (higher ppm).
-
Splitting (Coupling): The splitting pattern is a direct consequence of the through-bond interactions between non-equivalent neighboring protons.[7]
-
Ortho coupling (between protons on adjacent carbons, e.g., H-3 and H-4) is typically larger (7-10 Hz).
-
Meta coupling (between protons separated by one carbon, e.g., H-4 and H-6) is smaller (2-3 Hz).[7]
-
Para coupling is generally too small to be resolved.
-
This predictable interplay of electronic effects and coupling constants provides a robust fingerprint for the substitution pattern on the benzene ring.[8]
Part 2: ¹³C NMR Spectroscopy - The Carbon Skeleton
Carbon-13 NMR provides complementary information, revealing the number of unique carbon environments in the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single line, simplifying the spectrum.[9]
Expected ¹³C NMR Spectrum of this compound
We expect to see nine distinct signals in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~165 | The carbon of the ester carbonyl group is significantly deshielded and appears far downfield.[10] |
| Aromatic C-2 (-OCH₃) | ~158 | Attached to the electronegative oxygen, this carbon is deshielded. |
| Aromatic C-1 (-COOCH₃) | ~124 | The carbon bearing the ester group. |
| Aromatic C-6 | ~141 | Deshielded due to the influence of the adjacent ester group and the iodine at the meta position. |
| Aromatic C-4 | ~132 | Influenced by the adjacent iodine atom. |
| Aromatic C-3 | ~112 | Shielded by the ortho methoxy group. |
| Aromatic C-5 (-I) | ~87 | The carbon directly bonded to iodine experiences a strong shielding effect (heavy atom effect). |
| Methoxy (-OCH₃) | ~57 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| Methyl Ester (-COOCH₃) | ~52 | Typical chemical shift for a methyl ester carbon. |
Note: Predicted chemical shifts are based on typical ranges for substituted benzenes and can be influenced by the solvent.[10][11][12]
The "Why" Behind the Shifts: Causality in ¹³C NMR
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.[10][13]
-
Electronegativity: Carbons bonded to electronegative atoms like oxygen are deshielded and appear at higher ppm values.[10]
-
Hybridization: sp² hybridized carbons (aromatic and carbonyl) appear downfield from sp³ hybridized carbons (methyl groups).
-
Substituent Effects: Electron-donating groups (like -OCH₃) shield the ortho and para carbons, while electron-withdrawing groups (like -COOCH₃) deshield them. The iodine atom has a notable "heavy atom effect," causing the directly attached carbon (C-5) to be significantly shielded and appear at an unusually low chemical shift for an aromatic carbon.
Part 3: Experimental Protocol and Data Acquisition
A self-validating protocol is essential for trustworthy results.
Workflow for NMR Analysis
Caption: A streamlined workflow for NMR-based structural validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized "this compound" product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[14]
-
Ensure the sample is fully dissolved to obtain a homogenous solution.
-
-
Data Acquisition: [14]
-
Use a high-resolution NMR spectrometer (a 400 MHz or higher instrument is recommended for better signal dispersion).
-
¹H NMR Experiment: Acquire a standard one-dimensional proton spectrum. Key parameters to consider are the number of scans (typically 8-16 for sufficient signal-to-noise), a relaxation delay of 1-2 seconds, and a pulse angle of around 30 degrees.
-
¹³C NMR Experiment: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) is often necessary due to the longer relaxation times of carbon nuclei. A greater number of scans will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and apply baseline correction to ensure accurate integration and peak picking.
-
Reference the spectra. For CDCl₃, the residual solvent peak appears at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.[14]
-
Part 4: Comparison with Alternative Analytical Techniques
While NMR is exceptionally powerful, a multi-technique approach provides the most robust structural confirmation.
| Technique | Information Provided | Advantages for This Molecule | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity through coupling, stereochemistry.[15][16] | Unambiguous determination of isomer substitution patterns. Provides a complete structural picture.[17] | Relatively low sensitivity compared to MS. Requires soluble sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₉H₉IO₃, MW: 292.07).[18] The isotopic pattern of iodine is distinctive. | Does not differentiate between isomers (e.g., Methyl 4-iodo-2-methoxybenzoate). Provides no information on atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the ester carbonyl (C=O) stretch (~1730 cm⁻¹) and C-O stretches. | Provides no information on the substitution pattern of the aromatic ring. The spectrum can be complex. |
| X-ray Crystallography | Absolute 3D structure in the solid state.[19] | Provides the definitive solid-state structure and intermolecular packing information.[3] | Requires a suitable single crystal, which can be difficult to grow.[19] The solution-state structure may differ. |
As the table illustrates, while MS and IR can confirm the presence of the correct mass and functional groups, only NMR can definitively and non-destructively elucidate the specific isomeric structure of "this compound" in solution.[19]
Conclusion
The structural validation of "this compound" is most effectively and comprehensively achieved through a combined ¹H and ¹³C NMR analysis. The predictable chemical shifts, integration values, and spin-spin coupling patterns provide a unique spectral fingerprint that allows for unambiguous confirmation of the 1,2,5-substitution pattern on the benzene ring. When supported by mass spectrometry to confirm the molecular weight and IR spectroscopy to verify functional groups, this multi-faceted analytical approach ensures the highest level of scientific integrity, a critical requirement in research and pharmaceutical development.[4][20][21]
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The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics. [Link]
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13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2015). ResearchGate. [Link]
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Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. (2020). IUCrJ. [Link]
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How might you use 13C NMR spectroscopy to differentiate between the possible ortho, meta, and para products... (2023). Pearson. [Link]
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SPECTROSCOPY AND STRUCTURE DETERMINATION. (n.d.). University of Calgary. [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (2002). Wiley. [Link]
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A Senior Application Scientist's Guide to High-Confidence Molecular Weight Confirmation of Novel Benzoate Derivatives
Topic: Mass Spectrometry Analysis for Confirming the Molecular Weight of "Methyl 5-iodo-2-methoxybenzoate" Derivatives
Authored For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.
Introduction: The Analytical Imperative in Novel Drug Discovery
In the landscape of drug discovery and development, the unambiguous characterization of newly synthesized molecular entities is a cornerstone of progress. For a medicinal chemist, confirming that the molecule in the vial is indeed the molecule designed on the screen is a critical, non-negotiable step. This guide addresses a common challenge: the high-confidence confirmation of the molecular weight of a specific class of compounds, "this compound" derivatives. The molecular formula for the parent compound is C9H9IO3, with a monoisotopic mass of approximately 291.96 g/mol [1][2][3].
These compounds, often intermediates in the synthesis of more complex pharmacophores, possess chemical features—an aromatic ring, an ester, a methoxy group, and a heavy halogen (iodine)—that present distinct opportunities and challenges for mass spectrometric analysis. This guide provides a comparative analysis of two primary mass spectrometry workflows, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into the causality behind experimental choices to empower researchers to select and implement the optimal strategy for their specific derivative.
Pillar 1: Selecting the Right Tool for the Job - A Comparative Overview
The choice between GC-MS and LC-MS is fundamental and is dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the analysis of volatile and semi-volatile compounds[4]. For a molecule like this compound, which has a reported melting point between 57-61°C, it is sufficiently volatile for GC analysis[2]. The primary ionization technique used in GC-MS is Electron Ionization (EI), a "hard" ionization method that provides rich structural information through reproducible fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the workhorse for non-volatile, polar, and thermally labile compounds[4]. It is particularly well-suited for derivatives of this compound that may have been functionalized with polar groups, rendering them non-volatile. The most common ionization source for this application is Electrospray Ionization (ESI), a "soft" ionization technique that typically preserves the molecular ion, providing a clear indication of the molecular weight[5][6].
Workflow Comparison: GC-MS vs. LC-MS
Caption: High-level comparison of GC-MS and LC-MS workflows.
Pillar 2: Ionization Techniques and Expected Fragmentation
The ionization method profoundly impacts the resulting mass spectrum. Understanding the expected behavior of this compound derivatives under different ionization conditions is key to interpreting the data.
Electron Ionization (EI) - The Structural Fingerprint
In EI, high-energy electrons bombard the molecule, causing it to ionize and, importantly, to fragment in a predictable manner[7]. This fragmentation pattern is a valuable structural fingerprint.
-
Molecular Ion (M+•): For aromatic compounds like our target molecule, the molecular ion peak is typically observed, though its intensity may vary[8][9]. For this compound, this would be at an m/z of ~292.
-
Key Fragmentation Pathways:
-
Loss of the Methoxy Group (-•OCH3): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a stable acylium ion. This would result in a peak at m/z 261 ([M-31]+).
-
Loss of the Ester Group (-•COOCH3): Cleavage of the ester group can also occur, resulting in a peak at m/z 233 ([M-59]+).
-
Loss of Iodine (-•I): The carbon-iodine bond is relatively weak, and its cleavage would result in a significant peak at m/z 165 ([M-127]+). The presence of iodine also imparts a characteristic isotopic signature, though it is monoisotopic (127I).
-
Aromatic Ring Fragments: Further fragmentation of the aromatic ring can lead to characteristic peaks at m/z 77 (phenyl cation) and other smaller fragments[8].
-
Electrospray Ionization (ESI) - Gentle Ionization for Molecular Weight
ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for LC-MS[5][6]. It typically produces protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or potassium [M+K]+.
-
Protonated Molecule ([M+H]+): For this compound, the most prominent ion in positive ion mode would likely be the protonated molecule at m/z 293. This provides a direct and unambiguous measurement of the molecular weight.
-
Minimal Fragmentation: ESI generally causes little to no in-source fragmentation, which is advantageous for confirming molecular weight but provides less structural information than EI[5][6].
-
Tandem MS (MS/MS): To elicit structural information with ESI, tandem mass spectrometry is employed. The [M+H]+ ion is selected and fragmented through collision-induced dissociation (CID). The resulting product ions can then be used to confirm the structure.
Pillar 3: The Role of the Mass Analyzer - A Comparison of Technologies
The mass analyzer separates ions based on their mass-to-charge ratio (m/z)[10]. The choice of analyzer impacts resolution, mass accuracy, and sensitivity.
| Mass Analyzer | Principle of Operation | Typical Application | Advantages for this Analysis | Disadvantages |
| Quadrupole | Uses oscillating electric fields to filter ions by m/z. | Routine GC-MS and LC-MS | Cost-effective, robust, good for quantification.[2][11][12] | Lower resolution and mass accuracy.[9][10] |
| Time-of-Flight (TOF) | Separates ions based on the time they take to travel a fixed distance. | High-throughput screening, accurate mass determination. | High resolution, excellent mass accuracy, fast scan speeds.[10][13] | Can be more expensive than quadrupoles. |
| Orbitrap | Traps ions in an orbital motion around a central electrode; frequency of motion is related to m/z. | High-resolution, high-accuracy structural elucidation. | Unsurpassed resolution and mass accuracy, enabling confident molecular formula confirmation.[10] | Higher cost and complexity. |
The Power of High-Resolution Mass Spectrometry (HRMS)
For unambiguous confirmation, High-Resolution Mass Spectrometry (HRMS) is the gold standard[1][3][14]. Instruments like TOF and Orbitrap analyzers can measure m/z to several decimal places[15]. This high mass accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other molecules with the same nominal mass[1][15].
Example:
-
Nominal Mass: 292
-
Calculated Exact Mass of C9H9IO3: 291.9596
-
An HRMS instrument would be able to measure the mass with an error of <5 ppm, confirming this elemental composition.
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Derivatives
This protocol is suitable for this compound and its non-polar, thermally stable derivatives.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 1 mL of a volatile organic solvent such as ethyl acetate or dichloromethane to a final concentration of 1 mg/mL.
-
Transfer to a 2 mL glass autosampler vial with a screw cap and PTFE septum.
-
-
GC-MS Instrumentation and Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MSD Transfer Line Temperature: 280 °C.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the molecular ion peak (M+•) at m/z ~292.
-
Analyze the fragmentation pattern for characteristic losses (e.g., -OCH3, -COOCH3, -I).
-
Compare the obtained spectrum with a library database (if available) or with predicted fragmentation patterns.
-
Protocol 2: LC-HRMS Analysis for Polar or Thermally Labile Derivatives
This protocol is ideal for derivatives that are not amenable to GC analysis and for obtaining high-confidence molecular formula confirmation.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-HRMS Instrumentation and Parameters:
-
LC System: Thermo Scientific Vanquish UHPLC or equivalent.
-
Mass Spectrometer: Thermo Scientific Q Exactive (Orbitrap) or equivalent TOF instrument.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Start at 10% B.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Heated Electrospray Ionization (HESI) in positive ion mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
Sheath Gas/Aux Gas: 40/10 (arbitrary units).
-
MS Scan: Full scan from m/z 100-1000 at a resolution of 70,000.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]+ ion (m/z ~293).
-
Determine the accurate mass of the peak and calculate the mass error in ppm.
-
Use software to predict the elemental composition based on the accurate mass and confirm it matches C9H9IO3.
-
If necessary, perform a data-dependent MS/MS scan to obtain fragmentation data and further confirm the structure.
-
Data Summary and Interpretation
| Analytical Technique | Ionization | Expected Key Ion(s) | Mass Accuracy | Structural Information | Best For... |
| GC-MS | EI | M+• (~292), [M-31]+, [M-59]+, [M-127]+ | Low (~0.1 Da) | High (from fragmentation) | Volatile, thermally stable derivatives; structural confirmation. |
| LC-MS (Quadrupole) | ESI | [M+H]+ (~293), [M+Na]+ (~315) | Low (~0.1 Da) | Low (MS1), Moderate (MS/MS) | Routine confirmation of MW for a wide range of derivatives. |
| LC-HRMS (TOF/Orbitrap) | ESI | [M+H]+ (~293), [M+Na]+ (~315) | High (<5 ppm) | Low (MS1), High (MS/MS) | Unambiguous molecular formula confirmation; analysis of complex mixtures. |
Conclusion: A Multi-Faceted Approach to Certainty
The confirmation of the molecular weight of "this compound" and its derivatives is most robustly achieved through a considered application of mass spectrometry. For volatile and thermally stable analogs, GC-MS with Electron Ionization provides an excellent combination of molecular weight information and a rich fragmentation pattern for structural fingerprinting. For derivatives with increased polarity or thermal lability, LC-MS with Electrospray Ionization is the superior choice, offering a clear molecular ion with minimal fragmentation.
Ultimately, for the highest degree of confidence, particularly in a regulatory or publication context, LC-HRMS is the recommended methodology . Its ability to provide an accurate mass measurement to within a few parts per million allows for the unambiguous determination of the elemental formula, providing a solid foundation for all subsequent research and development activities. By understanding the principles and practical considerations outlined in this guide, researchers can confidently navigate the analytical challenges inherent in novel molecule characterization.
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Available at: [Link]
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This compound. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). IntechOpen. Available at: [Link]
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IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025). ResearchGate. Available at: [Link]
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A Comparative Guide to the Kinetics of Oxidative Addition: The Case of Methyl 5-iodo-2-methoxybenzoate to Palladium(0)
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic; it is the cornerstone of process optimization, catalyst design, and ultimately, the efficient synthesis of novel chemical entities. The oxidative addition of an aryl halide to a palladium(0) complex is the crucial, often rate-determining, first step in a vast number of palladium-catalyzed cross-coupling reactions.[1][2][3] This guide provides a comprehensive analysis of the kinetic principles governing this transformation, using Methyl 5-iodo-2-methoxybenzoate as a focal point for comparison against other substrates.
While specific kinetic data for this compound is not extensively published, this guide leverages well-established kinetic studies on analogous aryl iodide systems to construct a predictive framework. We will dissect the key factors influencing reaction rates, provide objective comparisons with alternative substrates, and furnish detailed experimental protocols to empower researchers in their own investigations.
The Mechanistic Dichotomy: Concerted vs. Nucleophilic Displacement
Before delving into kinetics, it is essential to understand the mechanistic pathways available for oxidative addition. The reaction of an aryl halide with a Pd(0) complex, such as Pd(PPh₃)₄ or complexes generated in situ from precursors like Pd₂(dba)₃, is not monolithic.[4] Two primary, competing mechanisms are generally considered: the three-centered concerted mechanism and a more polar, SNAr-like nucleophilic displacement.[2][5][6]
The three-centered concerted pathway is the classic and most widely accepted mechanism for aryl iodides and bromides.[5] It involves the initial formation of a π-complex between the electron-rich palladium(0) center and the aryl halide, followed by a single transition state where the C-X bond is broken as the new Pd-C and Pd-X bonds are formed concurrently.
Conversely, the nucleophilic displacement (SNAr-like) pathway is more common for substrates with specific electronic properties, such as aryl triflates or heteroaryl halides where a nitrogen atom can stabilize the transition state.[2][6] In this stepwise mechanism, the palladium complex acts as a nucleophile, attacking the ipso-carbon and displacing the halide leaving group.
The operative mechanism is dictated by a subtle interplay of factors including the halide, the electronic and steric profile of the ligands, and the aryl halide's substituents.[6] Understanding which pathway is dominant is critical, as it directly influences the reaction's kinetics and response to substrate modifications.
Comparative Analysis of Factors Influencing Reaction Kinetics
The rate of oxidative addition is highly sensitive to the structure of the aryl halide, the nature of the palladium catalyst, and the reaction conditions. For this compound, we must consider the combined electronic and steric effects of its substituents.
The Halide Leaving Group
There is a well-established trend in reactivity based on the carbon-halide bond strength: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[3] The weaker C-I bond (approx. 278 kJ/mol) compared to the C-Br (approx. 338 kJ/mol) and C-Cl (approx. 409 kJ/mol) bonds leads to a significantly lower activation energy for oxidative addition. Therefore, aryl iodides like our target molecule are among the most reactive substrates for this step.
Electronic Effects of Aryl Substituents
Electron-withdrawing groups (EWGs) on the aromatic ring generally accelerate the rate of oxidative addition.[4] This is because they lower the electron density of the aromatic π-system, making the ipso-carbon more electrophilic and susceptible to attack by the nucleophilic Pd(0) center. Conversely, electron-donating groups (EDGs) tend to decelerate the reaction.
In this compound, we have two competing electronic influences:
-
2-Methoxy Group (ortho): A strong electron-donating group through resonance (+R effect).
-
5-Methyl Ester Group (para): A moderate electron-withdrawing group through resonance (-R effect).
While the para-EWG will contribute to rate acceleration, the powerful ortho-EDG is expected to have a more pronounced, rate-decelerating electronic effect.
Steric Hindrance
Substituents ortho to the halide can significantly retard the rate of oxidative addition due to steric hindrance.[4] This steric clash impedes the approach of the bulky palladium-phosphine complex to the C-I bond. The 2-methoxy group in this compound is expected to cause significant steric hindrance, leading to a slower reaction rate compared to an un-substituted or meta/para-substituted analogue.[4] Studies on other ortho-substituted aryl halides have consistently shown this decelerating effect.[4]
Ligand Effects
The choice of phosphine ligand is paramount. The active catalytic species is often a coordinatively unsaturated 14-electron Pd(0)L₂ complex, which is in equilibrium with more saturated precursors.[4][7]
-
Bulky Ligands: Ligands with a large cone angle (e.g., P(t-Bu)₃) promote the dissociation of L from PdL₃ or PdL₄ to form the highly reactive PdL₂ or even monoligated PdL species, which can accelerate the oxidative addition step.[3]
-
Electron-Rich Ligands: More basic, electron-donating phosphines increase the nucleophilicity of the palladium center, generally leading to faster rates of oxidative addition.
-
Bidentate Ligands: Chelating diphosphine ligands like dppf or BINAP are widely used, but their impact on kinetics can be complex. The formation of the active Pd(P^P) species from precursors like Pd(dba)(P^P) can be the rate-limiting step, and these systems are often less reactive in the oxidative addition step itself compared to catalysts with two monodentate phosphines.[4][7]
Comparative Kinetic Data
The following table summarizes representative kinetic data for the oxidative addition of various aryl halides to Pd(0) complexes, providing a basis for comparison.
| Aryl Halide | Pd(0) Precursor | Ligand | Solvent | Rate Constant (k) | Key Observations & Predicted Comparison |
| Phenyl Iodide | Pd(dba)₂ | PPh₃ | THF | Varies | The rate is complex and inversely dependent on free PPh₃ concentration.[4] |
| Phenyl Bromide | Pd(PPh₃)₄ | PPh₃ | Toluene | ~10⁻⁴ M⁻¹s⁻¹ | Significantly slower than phenyl iodide, highlighting the C-X bond strength effect.[3] |
| 4-Iodotoluene (EDG) | Pd(PPh₃)₄ | PPh₃ | Toluene | Slower than PhI | Electron-donating methyl group slightly retards the reaction. |
| 4-Iodonitrobenzene (EWG) | Pd(PPh₃)₄ | PPh₃ | Toluene | Faster than PhI | Strong electron-withdrawing nitro group accelerates the reaction.[4] |
| 2-Bromotoluene (Sterics) | Pd(PPh₃)₄ | PPh₃ | Toluene | Slower than PhBr | Ortho-methyl group introduces steric hindrance, slowing the rate.[4] |
| This compound | - | - | - | Not Reported | Prediction: The rate is expected to be significantly slower than for phenyl iodide due to the strong steric hindrance and the electron-donating character of the ortho-methoxy group, which likely outweighs the accelerating effect of the para-ester.[4] |
Experimental Protocol: Kinetic Monitoring by ³¹P NMR Spectroscopy
To empirically determine the kinetic parameters for the oxidative addition to this compound, in situ ³¹P NMR spectroscopy is a powerful and reliable method.[8] It allows for direct observation and quantification of the phosphorus-containing Pd(0) starting material and the Pd(II) product.
Materials & Reagents:
-
Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine ligand: Triphenylphosphine (PPh₃)
-
Aryl Halide: this compound
-
Internal Standard: Triphenyl phosphate (P(O)(OPh)₃)
-
Solvent: Anhydrous, degassed deuterated solvent (e.g., Toluene-d₈, THF-d₈)
-
NMR tubes suitable for air-sensitive reactions (e.g., J. Young tubes)
Step-by-Step Procedure:
-
Glovebox Operations (Inert Atmosphere):
-
Prepare a stock solution (Solution A) containing Pd₂(dba)₃, the phosphine ligand (e.g., 4 equivalents per Pd₂), and a known concentration of the internal standard in the chosen deuterated solvent. The precise weighing of each component is critical for accurate quantification.
-
Rationale: The use of a glovebox is mandatory to exclude oxygen and moisture, which can degrade the Pd(0) catalyst and phosphine ligands. The internal standard is essential for accurate concentration measurements as it is chemically inert and its signal provides a fixed reference point for integration.
-
Prepare a separate stock solution (Solution B) of this compound in the same solvent.
-
-
Sample Preparation:
-
Transfer a precise volume (e.g., 500 µL) of Solution A into a J. Young NMR tube.
-
Seal the tube, remove it from the glovebox, and place it in the NMR spectrometer's probe, which has been pre-equilibrated to the desired reaction temperature (e.g., 25 °C).
-
-
Initial Spectrum (t=0):
-
Acquire a quantitative ³¹P{¹H} NMR spectrum of Solution A. This spectrum establishes the initial concentration and chemical shifts of the Pd(0)(PPh₃)n species and the internal standard before the reaction begins.
-
-
Reaction Initiation & Data Acquisition:
-
Remove the NMR tube from the probe, and using a gas-tight syringe, rapidly inject a known volume of Solution B into the tube.
-
Immediately return the tube to the probe and begin acquiring a series of ³¹P{¹H} NMR spectra at regular, predetermined time intervals. The time between injection and the start of the first scan is your first time point.
-
Rationale: Rapid injection and immediate data acquisition are crucial to accurately capture the initial phase of the reaction. Automated acquisition is highly recommended for consistency.
-
-
Data Processing & Analysis:
-
Process each spectrum identically (phasing, baseline correction).
-
Integrate the signal for the starting Pd(0) complex and the Pd(II) product relative to the constant integral of the internal standard.
-
Convert these relative integrals into concentrations at each time point.
-
Plot the concentration of the starting material versus time. Use this data to determine the reaction order and calculate the pseudo-first-order or second-order rate constant (k).
-
Conclusion and Forward Look
The oxidative addition of this compound to palladium(0) represents a fascinating case where electronic and steric factors are in opposition. Based on established principles from comparative studies, it is predicted that the steric hindrance and electron-donating nature of the ortho-methoxy group will be the dominant factors, resulting in a kinetic profile that is significantly slower than that of unsubstituted phenyl iodide.[4]
This guide provides the theoretical framework and a robust experimental protocol for researchers to test this hypothesis. By systematically studying substrates like this, the scientific community can continue to refine its understanding of palladium catalysis, leading to the development of more efficient, selective, and robust synthetic methodologies for the creation of complex molecules relevant to the pharmaceutical and materials science industries.
References
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Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2679–2690. [Link]
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Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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Vikse, K. L., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10970-10973. [Link]
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Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 3(4), 544-555. [Link]
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Amatore, C., et al. (1995). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 14(12), 5605–5614. [Link]
-
Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]
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Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)₂ and Pd(DPPF)₂: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(41), 9546–9547. [Link]
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Bouley, B. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]
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Viciu, M. S., et al. (2024). Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. Organometallics. [Link]
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Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]
-
Holthausen, M. C., et al. (2001). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 20(24), 5147–5157. [Link]
-
Bouley, B., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]
-
Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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A Comparative Guide to Copper-Catalyzed vs. Copper-Free Sonogashira Reactions for the Synthesis of Methyl 2-methoxy-5-(alkynyl)benzoates
This guide provides an in-depth comparison of classical copper-catalyzed and modern copper-free Sonogashira cross-coupling methodologies, with a specific focus on the functionalization of Methyl 5-iodo-2-methoxybenzoate. As a substrate, this molecule presents a highly reactive C(sp²)—I bond, activated for oxidative addition, alongside an electron-donating methoxy group that influences the electronic properties of the aromatic ring. Understanding the nuances of each catalytic system is paramount for researchers aiming to optimize yield, purity, and process efficiency in pharmaceutical and materials science applications.
Introduction: The Sonogashira Reaction and the Target Substrate
The Sonogashira cross-coupling reaction, first reported in 1975, is a powerful and widely utilized method for forming C(sp²)–C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides.[1][2] Its utility is rooted in the mild reaction conditions and broad functional group tolerance, making it a cornerstone in the synthesis of complex molecules, natural products, and conjugated materials.[1][3]
The target substrate, This compound , is an excellent candidate for this transformation. The carbon-iodine bond is the most reactive among halogens for the crucial oxidative addition step in the palladium catalytic cycle.[1][3] This high reactivity often permits the use of milder reaction conditions, such as lower temperatures.[4]
This guide will dissect the two primary variants of this reaction: the traditional palladium/copper co-catalyzed system and the increasingly popular copper-free approach. We will explore the mechanistic underpinnings, practical advantages, and potential pitfalls of each, providing field-proven insights to guide your experimental design.
Mechanistic Overview: The Role of Copper
The fundamental difference between the two systems lies in the mechanism of alkyne activation and its transfer to the palladium center (transmetalation).
The Classical Copper-Catalyzed Pathway
The traditional Sonogashira reaction operates via two interconnected catalytic cycles.[4] The palladium cycle drives the C-C bond formation, while the copper cycle serves to generate a highly reactive copper(I) acetylide intermediate.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond.
-
Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide.[5]
-
Transmetalation : The crucial step involves the transfer of the acetylide ligand from copper to the Pd(II) complex. This step is generally fast and efficient, which is the primary reason for including copper.[6]
-
Reductive Elimination : The resulting diorganopalladium(II) complex reductively eliminates the final product, regenerating the active Pd(0) catalyst.[4]
The Copper-Free Pathway
In the absence of a copper co-catalyst, the reaction proceeds through a single palladium cycle. The activation of the alkyne and its transfer to palladium must occur through a different route. The generally accepted mechanism involves the direct reaction of the palladium complex with the alkyne.[7][8]
-
Oxidative Addition : This step is identical to the copper-catalyzed version, with Pd(0) inserting into the Ar-I bond.
-
Deprotonation/Ligand Exchange : A base, often stronger than the amines used in the classic protocol, deprotonates the terminal alkyne. The resulting acetylide anion then displaces a ligand on the Pd(II) complex. Alternatively, the alkyne may first coordinate to the palladium center, forming a π-alkyne complex, which increases its acidity and facilitates deprotonation.[9]
-
Reductive Elimination : The final product is formed, and the Pd(0) catalyst is regenerated.
Recent studies also propose a Pd/Pd transmetalation mechanism, where one palladium complex acts as the "alkyne carrier," akin to the role of copper.[10]
Head-to-Head Comparison: Performance and Practicality
The choice between a copper-catalyzed and a copper-free system is not merely academic; it has significant practical implications for reaction setup, product purity, and scalability.
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) salt (e.g., CuI)[1] | Pd catalyst only (e.g., Pd(OAc)₂, Pd₂(dba)₃) with specialized ligands[11][12] |
| Key Advantage | High reactivity and reaction rates due to efficient Cu-mediated transmetalation.[1] | Avoids alkyne homocoupling (Glaser coupling), leading to higher purity and easier purification.[1][9] |
| Key Disadvantage | Prone to Glaser homocoupling of the alkyne, requiring strictly anaerobic conditions.[1] | Can be slower and may require more specialized, expensive ligands or higher temperatures.[13] |
| Base | Typically an amine (e.g., Et₃N, DIPEA), which can also act as a solvent.[1] | Often a stronger inorganic base (e.g., Cs₂CO₃) or a non-coordinating organic base (e.g., TBAA).[12][14] |
| Atmosphere | Strict exclusion of oxygen is critical to prevent homocoupling.[1] | Can often be performed under aerobic conditions, simplifying the experimental setup.[15] |
| Substrate Scope | Extremely broad and well-established for various aryl halides and alkynes. | Highly effective, especially with electron-rich aryl iodides.[15][16] Modern ligands have expanded the scope to include less reactive aryl chlorides.[9] |
| Cost & Purity | Catalysts are generally cheaper, but product may be contaminated with homocoupling byproducts and residual copper. | Ligands can be expensive, but the process is "cleaner," reducing downstream purification costs and avoiding toxic copper waste. |
| Expected Yield * | 85-95% | 80-95% |
Expected yields for this compound are estimated based on literature data for similar electron-rich aryl iodides.
Experimental Protocols and Workflow
The following protocols are representative procedures for the coupling of this compound with phenylacetylene.
Protocol 4.1: Copper-Catalyzed Sonogashira Coupling
This protocol is a classic example, leveraging the high reactivity of the Pd/Cu system.[4][13]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (14 mg) and CuI (7.6 mg).
-
Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Add this compound (292 mg).
-
Via syringe, add anhydrous THF (5 mL) and triethylamine (5 mL). Stir to dissolve the solids.
-
Add phenylacetylene (132 µL) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic phase with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove the amine base and copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 4.2: Copper-Free Sonogashira Coupling
This modern protocol avoids copper and the need for a strictly inert atmosphere, simplifying the procedure.[11][14]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
cataCXium® A (a bulky phosphine ligand) (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), cataCXium® A (14.3 mg), Cs₂CO₃ (652 mg), and this compound (292 mg).
-
Add anhydrous DMF (5 mL) followed by phenylacetylene (132 µL).
-
Seal the vial and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. The reaction can often be run open to the air, though purging with an inert gas is good practice.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
For the specific substrate This compound , both copper-catalyzed and copper-free Sonogashira reactions are highly effective due to the reactive C-I bond.[3] The choice between them should be guided by project-specific priorities.
-
Choose the Copper-Catalyzed method for:
-
Speed and Efficiency: When rapid reaction completion is the primary goal and rigorous anaerobic techniques are readily available.
-
Cost-Effectiveness: If the cost of specialized ligands is a concern and potential purification challenges from homocoupling byproducts are acceptable.
-
-
Choose the Copper-Free method for:
-
Purity and Simplicity: When avoiding Glaser homocoupling is critical for simplifying purification and improving final product purity.[9]
-
Process Safety and Sustainability: In applications where eliminating toxic copper waste is a priority, such as in pharmaceutical manufacturing.
-
Operational Convenience: When a simpler experimental setup (potentially aerobic) is desired.[15]
-
Ultimately, the advancements in ligand design have made copper-free Sonogashira couplings a robust and often preferable alternative to the classical method, offering a cleaner, more sustainable route to valuable alkynylated compounds.
References
-
Wikipedia. Sonogashira coupling. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
-
Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7021. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Li, J., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4976–4980. [Link]
-
Yi, C., & Hua, R. (2006). A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands. The Journal of Organic Chemistry, 71(6), 2535–2537. [Link]
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Bano, K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
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Nair, D. K., & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 4825-4847. [Link]
-
Request PDF. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Current Literature. [Link]
-
Xu, H., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(23), 4464–4473. [Link]
-
Jana, S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(3), 2048-2063. [Link]
-
Kidwai, M., et al. (2005). Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. Letters in Organic Chemistry, 2(1), 42-45. [Link]
-
Abi, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions in the presence of the Fe3O4@SiO2–NHC–Pd(II). RSC Advances, 11, 21338-21348. [Link]
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ResearchGate. (2025). Sonogashira coupling in natural product synthesis. [Link]
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ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
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Proteomics. (2008). Copper-free Sonogashira coupling. [Link]
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Martek, B. A., et al. (2021). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 12(1), 1-10. [Link]
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ResearchGate. (2011). Supposed mechanism for the copper-free Sonogashira reaction. [Link]
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The Crucial Role of Phosphine Ligands in the Heck Reaction of Methyl 5-iodo-2-methoxybenzoate: A Comparative Guide
For researchers in synthetic chemistry and drug development, the palladium-catalyzed Heck reaction stands as a cornerstone for carbon-carbon bond formation. The reaction's efficiency, selectivity, and substrate scope are profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. This guide provides a head-to-head comparison of different classes of phosphine ligands in the context of the Heck reaction with "Methyl 5-iodo-2-methoxybenzoate," an electron-rich aryl iodide. By understanding the interplay between ligand properties and catalytic performance, researchers can make more informed decisions to optimize their synthetic routes.
The Heck Reaction: A Brief Overview
The Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. The catalytic cycle, broadly accepted, involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the active catalyst.[1][2] Each of these steps can be significantly influenced by the steric and electronic properties of the phosphine ligands bound to the palladium.
The Impact of Phosphine Ligand Selection on the Heck Reaction with an Electron-Rich Aryl Iodide
"this compound" presents a specific challenge due to its electron-donating methoxy group, which can affect the rate of oxidative addition. The choice of phosphine ligand is critical to modulate the reactivity of the palladium catalyst and achieve high yields and selectivity.
Key Ligand Parameters and Their Mechanistic Implications:
-
Electron-Donating/Withdrawing Properties: The electronic nature of the phosphine ligand, often quantified by its Tolman electronic parameter (TEP), influences the electron density at the palladium center.[3] Electron-rich phosphines increase the electron density on palladium, which can facilitate the oxidative addition step, a often rate-limiting step in the catalytic cycle.[4] Conversely, electron-deficient phosphines can enhance the electrophilicity of the palladium center, potentially favoring alkene coordination and insertion.[5]
-
Steric Bulk: The steric hindrance of a phosphine ligand, often described by its cone angle, plays a crucial role in catalyst stability and reactivity.[6] Bulky ligands can promote the formation of monoligated, coordinatively unsaturated palladium species, which are often more catalytically active.[1] However, excessive steric bulk can also hinder substrate approach and slow down the reaction.
-
Bite Angle (for Bidentate Ligands): For bidentate phosphines, the natural bite angle influences the geometry of the palladium complex and can impact both reactivity and selectivity.[7][8][9] Wide bite angles can promote reductive elimination, while smaller bite angles may favor other pathways.
Head-to-Head Comparison of Phosphine Ligand Classes
| Ligand Class | Representative Ligands | Expected Yield | Key Characteristics & Mechanistic Rationale |
| Monodentate Triarylphosphines | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | Moderate to Good | PPh₃ is a standard, versatile ligand. P(o-tol)₃, with its increased steric bulk, can sometimes lead to higher activity by promoting the formation of more active catalytic species.[10] |
| Bulky, Electron-Rich Alkylphosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Good to Excellent | These ligands are strong σ-donors and sterically demanding, which can significantly accelerate the rate-limiting oxidative addition step with electron-rich aryl iodides.[11] |
| Buchwald-type Biarylphosphines | SPhos, XPhos | Excellent | These ligands combine steric bulk with electron-richness, making them highly effective for coupling challenging substrates. Their unique structure often leads to highly active and stable catalysts. |
| Bidentate Phosphines | dppe, dppp, dppf | Variable | The performance of bidentate ligands can be highly dependent on the specific reaction. While they can offer enhanced catalyst stability, their rigidity can sometimes be detrimental to the reaction rate compared to monodentate ligands. The bite angle plays a critical role in determining their effectiveness.[7][8][9] |
| Ligand-Free / Heterogeneous Catalysis | Pd nanoparticles on a support | Moderate | While offering advantages in catalyst separation and recycling, ligand-free systems may exhibit lower activity and require higher temperatures compared to homogeneous systems with optimized phosphine ligands. |
Experimental Protocols
The following is a general, adaptable protocol for the Heck reaction of "this compound." Researchers should optimize conditions for their specific alkene and chosen phosphine ligand.
General Procedure for Phosphine Ligand Screening:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (2-4 mol%), and a magnetic stir bar.
-
Reagent Addition: Add "this compound" (1.0 equiv), the alkene (1.1-1.5 equiv), a suitable base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equiv), and an anhydrous solvent (e.g., DMF, NMP, or toluene, to achieve a concentration of 0.1-0.5 M).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Work-up and Analysis: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
To further clarify the process, the following diagrams illustrate the Heck catalytic cycle and a typical experimental workflow for ligand screening.
Caption: Figure 1: The Heck Catalytic Cycle with Phosphine Ligands
Caption: Figure 2: Workflow for Phosphine Ligand Screening
Conclusion
The selection of an appropriate phosphine ligand is a critical parameter for the successful execution of the Heck reaction, particularly with electron-rich substrates like "this compound." While monodentate triarylphosphines offer a reliable starting point, bulky, electron-rich monodentate ligands such as PCy₃ and Buchwald-type biarylphosphines are predicted to offer superior performance by accelerating the oxidative addition step. Bidentate ligands may provide enhanced stability but require careful consideration of their bite angle to ensure high catalytic activity. This guide provides a framework for rational ligand selection and a starting point for experimental optimization, empowering researchers to harness the full potential of the Heck reaction in their synthetic endeavors.
References
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Lee, M.-T., Lee, H. M., & Hu, C.-H. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(23), 5712–5723. [Link]
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The Heck reaction: Mechanistic insights and novel ligands. (2015). Request PDF. [Link]
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Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (2021). ChemRxiv. [Link]
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Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. (2018). Request PDF. [Link]
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Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. (2011). PubMed. [Link]
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Dissertation. (2022). Publikationsserver der Universität Regensburg. [Link]
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Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. (2020). PubMed. [Link]
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Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. (2021). NIH. [Link]
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Electron-Deficient Phosphines Accelerate the Heck Reaction of Electronrich Olefins in Ionic Liquid. (2007). Request PDF. [Link]
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Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. (2020). ACS Publications. [Link]
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Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2017). PMC - NIH. [Link]
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Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. (2012). D-Scholarship@Pitt. [Link]
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Phosphine ligands – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals. [Link]
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Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. (2023). PMC - NIH. [Link]
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Palladium-Indolylphosphine-Catalyzed Hiyama Cross-Coupling of Aryl Mesylates. (2009). Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to the Suzuki Coupling of Methyl 5-iodo-2-methoxybenzoate: Functional Group Tolerance and Performance Benchmarking
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for synthesizing the biaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs).[1] The choice of coupling partners is critical to the success of these synthetic endeavors. This guide provides an in-depth evaluation of Methyl 5-iodo-2-methoxybenzoate, a valuable building block, focusing on its functional group tolerance and a comparative analysis against its bromo- and chloro-analogs.
The Strategic Advantage of this compound in Suzuki Couplings
This compound is a strategically substituted aryl iodide. The presence of both an electron-donating methoxy group and an electron-withdrawing methyl ester group on the aromatic ring modulates its reactivity. The carbon-iodine bond is the most reactive among the halogens for the crucial oxidative addition step in the palladium catalytic cycle, generally following the trend: I > Br > OTf >> Cl.[2][3][4] This inherent reactivity often allows for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to other aryl halides.
Navigating Functional Group Tolerance: A Key Consideration in Drug Discovery
The Suzuki-Miyaura coupling is renowned for its broad functional group tolerance, a critical feature in the synthesis of complex, polyfunctional molecules.[5][6] This compatibility is crucial in late-stage functionalization, where sensitive moieties must be preserved.
Generally Compatible Functional Groups
Based on extensive literature, the following functional groups are generally well-tolerated in Suzuki couplings and are expected to be compatible with reactions involving this compound:
| Functional Group | Class | Rationale for Compatibility |
| Esters | Electron-withdrawing | The methyl ester on the substrate itself is stable. If base-sensitive esters are present, milder bases like potassium fluoride (KF) or potassium carbonate (K2CO3) can be employed.[7][8] |
| Ethers (Alkoxy) | Electron-donating | The methoxy group on the substrate is inert. Other alkyl and aryl ethers are also well-tolerated. |
| Ketones | Electron-withdrawing | Generally compatible, as demonstrated in the coupling of substrates bearing ketone functionalities.[9] |
| Amides | Neutral/Weakly withdrawing | Stable under typical Suzuki conditions. |
| Nitriles | Electron-withdrawing | Generally well-tolerated. |
| Nitro groups | Strongly electron-withdrawing | Compatible, though they can influence the electronic properties of the substrate. |
| Alkyl groups | Electron-donating | Inert under Suzuki coupling conditions. |
| Heterocycles | Various | Many nitrogen-containing heterocycles (e.g., pyridines, indoles, pyrazoles) are compatible, although those with acidic N-H protons may require specific conditions or protection.[10] |
| Silyl ethers & Acetals | Protecting groups | Generally stable, allowing for the protection of hydroxyl and carbonyl groups.[3] |
Potentially Incompatible or Challenging Functional Groups
Certain functional groups can interfere with the catalytic cycle or are sensitive to the basic reaction conditions. Careful planning and optimization are required when these groups are present.
| Functional Group | Class | Reason for Incompatibility/Challenge | Mitigation Strategies |
| Unprotected Thiols (-SH) | Nucleophilic | Can poison the palladium catalyst by strong coordination. | Protection of the thiol group is typically required. |
| Primary/Secondary Amines (-NH2, -NHR) | Nucleophilic/Basic | Can coordinate to the palladium center, inhibiting catalytic activity. The N-H bond can also undergo oxidative addition.[11] | N-protection (e.g., Boc, Cbz) is often necessary. For some substrates, specific ligand systems can overcome this issue. |
| Unprotected Alcohols (-OH) | Acidic proton | Can interfere with the base and potentially coordinate to the catalyst. | Protection is a common strategy, though some protocols tolerate free hydroxyl groups, especially with milder bases.[11] |
| Aldehydes (-CHO) | Electrophilic | Can be sensitive to basic conditions, leading to side reactions like aldol condensation. | Use of mild bases and careful control of reaction temperature. |
| Terminal Alkynes | Acidic proton | The acidic proton can react with the base. | Protection of the alkyne or use of specific reaction conditions is advisable. |
Caption: Functional group compatibility in the Suzuki coupling of this compound.
Performance Comparison: Iodo- vs. Bromo- and Chloro-Alternatives
The choice of the halogen on the aryl partner significantly impacts reactivity. The established order of reactivity for oxidative addition to palladium(0) is I > Br > Cl.[12] This trend has practical implications for reaction conditions and efficiency.
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | High | Milder temperatures (RT to 80 °C), weaker bases (e.g., K2CO3, Na2CO3), lower catalyst loading.[5] | High reactivity, faster reaction times, generally higher yields. | Higher cost, lower stability in some cases. |
| Methyl 5-bromo-2-methoxybenzoate | Moderate | Higher temperatures (80-110 °C), often requires stronger bases (e.g., K3PO4, Cs2CO3).[8] | Good balance of reactivity and cost, widely available. | May require more forcing conditions than the iodo analog. |
| Methyl 5-chloro-2-methoxybenzoate | Low | Requires specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, strong bases (e.g., KOtBu), and often higher temperatures.[13] | Lower cost, often more stable. | Sluggish reactivity, requires more specialized and expensive catalyst systems, may lead to lower yields. |
A study on the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate, a structurally similar compound, with various arylboronic acids under microwave-assisted conditions using a Pd(II) complex and Cs2CO3 in toluene gave yields ranging from 85% to 96%.[8] This suggests that the bromo-analog of our target molecule is a viable, albeit likely less reactive, alternative.
Conversely, studies have shown that aryl chlorides are significantly less reactive than their bromo counterparts in Suzuki-Miyaura reactions.[12] Achieving comparable yields with chloro-substrates often necessitates more robust and specialized catalytic systems.
Experimental Protocols
The following is a detailed, adaptable protocol for the Suzuki-Miyaura coupling of this compound. This protocol is based on a successful procedure for the structurally analogous Methyl 3-iodo-4-methoxybenzoate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Conclusion
This compound stands out as a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, primarily due to the high reactivity of the carbon-iodine bond. This allows for milder reaction conditions and often leads to higher yields compared to its bromo- and chloro-analogs. Its tolerance to a wide array of functional groups makes it particularly suitable for the synthesis of complex molecules in drug discovery and development. While the bromo-analog presents a cost-effective and viable alternative, it typically requires more forcing conditions. The chloro-analog, being the most cost-effective, is hampered by its low reactivity, necessitating specialized and often more expensive catalytic systems. For researchers prioritizing reaction efficiency, functional group compatibility, and speed, this compound is the superior choice.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Xiong, Y., et al. (2022). Esters as electrophiles in the Suzuki–Miyaura coupling.
-
Fu, Z., et al. (2020). Comparison of reactivity of different aryl halides (a) The predicted... ResearchGate. [Link]
- Ho, C. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745-1750.
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
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Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Dreher, S. D., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society.
-
Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. [Link]
- Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956-1959.
- Arwood, L. I., et al. (2013). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 135(36), 13324-13327.
-
Zhao, W. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate. [Link]
-
Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Royal Society of Chemistry.
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. [Link]
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686.
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A Senior Application Scientist's Guide to Isotopic Labeling Strategies: Utilizing Methyl 5-iodo-2-methoxybenzoate as a Versatile Precursor
For researchers, scientists, and professionals in drug development, the precise introduction of isotopes into molecular scaffolds is a cornerstone of modern medicinal chemistry. Isotopic labeling is indispensable for quantitative bioanalysis, in vivo imaging with Positron Emission Tomography (PET), and understanding drug metabolism.[1][2] The choice of precursor is critical, dictating the feasibility, efficiency, and regioselectivity of the labeling process. This guide provides an in-depth comparison of isotopic labeling strategies using Methyl 5-iodo-2-methoxybenzoate as a representative and versatile aryl iodide precursor. Its structure allows for the exploration of a wide array of modern radiochemical transformations.
We will dissect the causal relationships behind experimental choices, offering a trustworthy framework for protocol selection and optimization. This guide moves beyond mere procedural lists to provide a logical, evidence-based comparison of performance, supported by experimental data from authoritative sources.
The Central Role of the Aryl Iodide Moiety
This compound serves as an excellent model precursor due to the carbon-iodine bond. Aryl iodides are workhorse substrates in transition metal-catalyzed cross-coupling reactions. The C-I bond is sufficiently reactive to undergo oxidative addition to low-valent metal centers (like Pd(0) or Cu(I)) but stable enough for convenient handling and purification of the precursor. This reactivity profile opens the door to a multitude of isotopic labeling techniques, including the introduction of Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and radioiodine isotopes ([¹²³I], [¹²⁴I], [¹²⁵I], [¹³¹I]).
Comparative Analysis of Isotopic Labeling Methodologies
The selection of an isotopic labeling strategy is governed by several factors: the desired isotope, the required specific activity, the complexity of the target molecule, and the available radiochemistry infrastructure. Here, we compare key methodologies for introducing the most common PET and SPECT isotopes into an aryl iodide framework.
[¹⁸F]-Fluorination Strategies: The Rise of Copper-Mediation
Introducing the short-lived positron emitter [¹⁸F] (t½ ≈ 110 min) is paramount for PET imaging. While traditional nucleophilic aromatic substitution (SₙAr) is effective for electron-deficient arenes, it is unsuitable for electron-rich or neutral systems like our model precursor. Modern transition metal-mediated methods have revolutionized this field.[3][4]
Comparison of [¹⁸F]-Fluorination Precursors:
| Precursor Type | Typical Catalyst/Mediator | Radiochemical Conversion (RCC) / Yield (RCY) | Reaction Conditions | Key Advantages & Disadvantages |
| Aryl Iodide | Cu(I)/Cu(II) salts | 23-66% (RCC)[5] | Room Temp, UV light[5] or 140 °C[3] | Adv: Direct use of readily available aryl iodides. Disadv: Can require harsh conditions or photochemical setup; yields can be moderate. |
| Diaryliodonium Salt | Copper(I/II) catalyst | Good to Excellent[6] | Mild conditions[6] | Adv: High reactivity and yields. Disadv: Requires multi-step precursor synthesis from the aryl iodide. |
| Aryl Boronic Acid/Ester | Copper(II) catalyst | 36-94% (RCC)[7][8] | 80 °C, 20 min[7] | Adv: High functional group tolerance, reliable. Disadv: Requires conversion of aryl iodide to a boronic ester. |
| Arylstannane | Copper(II) catalyst | High yields, rapid reaction[9] | 60 °C, <15 min[9] | Adv: Very fast transmetalation, high yields. Disadv: Toxicity of tin reagents is a major drawback. |
Causality in Method Selection:
For direct labeling, copper-mediated fluorination of the aryl iodide is the most straightforward path. A recent photochemical method allows this transformation at room temperature, offering a milder alternative to high-temperature protocols.[5] However, if higher radiochemical yields are paramount, a two-step approach involving the initial conversion of this compound to a more reactive precursor, such as an aryl boronic ester or a diaryliodonium salt, is often justified. The conversion to a boronic ester is a robust and common strategy, leveraging the power of copper-mediated radiofluorination which shows excellent functional group tolerance.[7][8] Arylstannanes offer the fastest kinetics but are often avoided due to the toxicity of the tin byproducts.[9][10]
[¹¹C]-Labeling Strategies: Palladium-Catalyzed Carbonylations and Methylations
Carbon-11 (t½ ≈ 20.4 min) allows for same-day, repeat imaging studies and the labeling of molecules without altering their biological activity. [¹¹C]CO₂ and [¹¹C]CH₄ are the primary products from the cyclotron and are converted into reactive synthons like [¹¹C]CO and [¹¹C]CH₃I.
Workflow for [¹¹C]-Labeling from an Aryl Iodide Precursor
Caption: [¹¹C]-Labeling pathways from an aryl iodide.
Comparison of [¹¹C]-Labeling Methodologies:
| Method | Isotopic Synthon | Catalyst System | Radiochemical Yield (RCY) | Key Advantages & Disadvantages |
| Carbonylation | [¹¹C]CO | Pd(0) with ligands (e.g., Xantphos) | Good to Excellent[11][12] | Adv: Accesses valuable [¹¹C]carbonyl functional groups (amides, esters, ketones). Milder conditions at atmospheric pressure are now common.[11][13] Disadv: Requires handling of gaseous [¹¹C]CO. |
| Stille Coupling | [¹¹C]CH₃I | Pd(0) with organostannane reagent | Moderate to Good[14][15] | Adv: Well-established, reliable C-C bond formation. Disadv: Stoichiometric use of toxic organotin reagents.[10][15] |
| Suzuki Coupling | [¹¹C]CH₃I | Pd(0) with organoboron reagent | Moderate[16] | Adv: Avoids toxic tin reagents. Disadv: Can require harsher conditions or specific bases; transmetalation can be slower than Stille. |
| Metallaphotoredox | [¹¹C]CH₃I | Ni catalyst + photocatalyst | 21-58%[17] | Adv: Very mild room temperature conditions. Disadv: Newer methodology, may require specialized photoreactor setup. |
Causality in Method Selection:
Palladium-catalyzed reactions are the cornerstone of [¹¹C]-labeling for aryl iodides. The choice between methods depends on the desired final functional group.
-
For [¹¹C]Carbonyl Compounds: If the goal is to produce a [¹¹C]ester, [¹¹C]amide, or [¹¹C]ketone, palladium-catalyzed carbonylation is the most direct route.[18] Modern protocols using specialized ligands like Xantphos allow these reactions to be performed conveniently at atmospheric pressure, a significant improvement over older high-pressure methods.[11]
-
For [¹¹C]Methyl Arenes: To replace the iodine with a [¹¹C]methyl group, Stille and Suzuki cross-coupling reactions are the classical choices. The Stille coupling is often highly efficient but suffers from the major drawback of using toxic tin reagents.[15] The Suzuki coupling is a greener alternative, though it may require more optimization.[16] The emerging field of metallaphotoredox catalysis offers an exciting, mild alternative for methylation at room temperature, which could be particularly beneficial for sensitive substrates.[17]
Radioiodination Strategies: Leveraging the Precursor's Core Structure
Labeling with iodine isotopes ([¹²³I] for SPECT, [¹²⁴I] for PET, [¹³¹I] for therapy) can be achieved through several methods. While direct electrophilic radioiodination on activated rings (like phenols) is common, it is not suitable for our precursor. Instead, halogen exchange or reactions via organometallic intermediates are preferred.
Comparison of Radioiodination Methodologies:
| Method | Precursor | Reagents | Radiochemical Yield (RCY) | Key Advantages & Disadvantages |
| Halogen Exchange | Aryl Bromide | [¹²³I]NaI, Cu(I) catalyst | Good to Excellent[7] | Adv: Direct exchange on a halogenated precursor. Disadv: Requires synthesis of the bromo-analogue; separating product from precursor can be challenging. |
| Iododeboronation | Aryl Boronic Ester | [¹²⁵I]NaI, Cu(II) catalyst or base | 58-98% (RCY/RCC)[7][19] | Adv: High yields, mild conditions, easy purification due to polarity differences.[20] Disadv: Requires conversion of the aryl iodide to a boronic ester. |
| Iododestannylation | Arylstannane | [¹²³I]NaI, oxidizing agent | High | Adv: Historically a very common and high-yielding method. Disadv: Toxicity of tin precursor and byproducts. |
Causality in Method Selection:
For radioiodination, converting the starting aryl iodide into an aryl boronic ester is the superior strategy. This precursor undergoes a highly efficient and mild copper-mediated iododeboronation.[7][19][20] This method provides high radiochemical yields and, critically, the significant difference in polarity between the boronic ester precursor and the radioiodinated product simplifies purification by HPLC or SPE.[20] This is a marked advantage over isotopic exchange methods, where separating the chemically identical precursor and product is difficult.
Experimental Protocols
The following protocols are representative methodologies adapted from peer-reviewed literature. They serve as a starting point and should be optimized for specific substrates and radiochemistry setups.
Protocol 1: Copper-Mediated [¹⁸F]-Fluorination of an Aryl Boronic Ester
(Adapted from Gouverneur et al. and Mach et al.)[7]
This protocol assumes the prior conversion of this compound to its corresponding pinacol boronic ester via a suitable method (e.g., Miyaura borylation).
-
[¹⁸F]Fluoride Preparation: Elute cyclotron-produced [¹⁸F]fluoride from an anion exchange cartridge (e.g., QMA) into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., K₂CO₃) in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen or argon at 110 °C until all solvent is removed. Repeat with additions of anhydrous acetonitrile.
-
Labeling Reaction: To the dried [¹⁸F]K/K₂₂₂ complex, add a solution of the aryl boronic ester precursor (5-10 mg) and a copper(II) mediator (e.g., Cu(OTf)₂(py)₄) in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Heating: Seal the reaction vessel and heat at 80-120 °C for 15-20 minutes.
-
Quenching & Purification: Cool the vessel, quench the reaction with water, and pass the mixture through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the labeled product. Elute the product with a suitable organic solvent and purify using semi-preparative HPLC.
Protocol 2: Palladium-Catalyzed [¹¹C]-Carbonylation of an Aryl Iodide
(Adapted from Eriksson, Andersen, and others)[11]
-
[¹¹C]CO Production: Produce [¹¹C]CO₂ from the cyclotron. Trap the [¹¹C]CO₂ and convert it to [¹¹C]CO by passing it over a heated column (e.g., zinc or molybdenum at >400 °C).
-
Reaction Setup: In a reaction vial, dissolve the aryl iodide precursor, this compound (1-2 mg), a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and the desired nucleophile (e.g., an amine for amide synthesis or an alcohol/alkoxide for ester synthesis) in an anhydrous solvent (e.g., THF or dioxane).
-
Carbonylation: Bubble the [¹¹C]CO gas through the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 5-10 minutes.
-
Purification: Directly inject the reaction mixture onto a semi-preparative HPLC system to isolate and purify the [¹¹C]-labeled carbonyl compound.
Protocol 3: Copper-Mediated Radioiodination of an Aryl Boronic Ester
(Adapted from Zhang et al. and Gouverneur et al.)[7]
-
Reaction Setup: In a reaction vial, combine the aryl boronic ester precursor (1-2 mg), a copper catalyst (e.g., Cu₂O or a Cu(II) salt with a ligand like 1,10-phenanthroline), and a suitable solvent (e.g., methanol).
-
Radioiodide Addition: Add the no-carrier-added Na[¹²⁵I] (or other radioiodide) solution to the vial. If using an electrophilic source, an oxidizing agent (e.g., NCS) would be included. For the nucleophilic copper-mediated route, no additional oxidant is needed.
-
Reaction: Stir the mixture at room temperature for 10-60 minutes. The reaction progress can be monitored by radio-TLC.
-
Purification: Quench the reaction and purify the product. Due to the polarity difference, purification can often be achieved using a simple SPE cartridge, followed by a final formulation in a suitable vehicle for in vivo use.
Conclusion
This compound exemplifies the strategic utility of aryl iodides as precursors in isotopic labeling. The choice of methodology is a multi-faceted decision balancing precursor availability, desired isotope, reaction efficiency, and the need to preserve molecular function.
-
For [¹⁸F]-labeling , copper-mediated methods are state-of-the-art. While direct fluorination of the aryl iodide is feasible, conversion to a boronic ester precursor often provides superior yields and reliability.
-
For [¹¹C]-labeling , palladium-catalyzed reactions are dominant. Carbonylation offers direct access to carbonyl-containing tracers, while cross-coupling reactions (Stille, Suzuki) or newer photoredox methods enable [¹¹C]-methylation.
-
For radioiodination , conversion to an aryl boronic ester followed by copper-mediated iododeboronation represents a mild, high-yielding, and easily purifiable pathway that is superior to older methods.
By understanding the chemical principles and comparative performance metrics outlined in this guide, researchers can make informed, authoritative decisions to accelerate the development of novel radiopharmaceuticals and isotopically labeled standards.
References
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Pike, V. W. (1995). Reactions of cyclotron-produced [18F]fluoride with diaryliodonium salts—a novel single-step route to no-carrier-added[21]fluoroarenes. Journal of the Chemical Society, Chemical Communications, (21), 2215.
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Kabalka, G. W., et al. (2002). Synthesis of radioiodinated aryl iodides via boronate precursors. Nuclear Medicine and Biology, 29(8), 841-843. [Link]
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McErlain, H., et al. (2024). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Organic Letters, 26(7), 1528-1532. [Link]
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Cole, C. K., et al. (2023). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. The Journal of Organic Chemistry, 88(17), 12345–12350. [Link]
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Andrews, M. J., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters, 21(7), 2351–2355. [Link]
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Dubost, E., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(13), 8300–8310. [Link]
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Hartwig Group. (n.d.). Copper-Mediated Fluorination of Aryl Iodides. Retrieved from [Link]
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Brooks, A. F., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [¹⁸F]KF. Organic Letters, 18(21), 5548–5551. [Link]
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Sadri, K., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 22(24), 13789. [Link]
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Sun, G., et al. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235–4238. [Link]
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Scott, P. J. H. (2021). Methods and materials for preparing radioiodinated pharmaceuticals (No. 2166). U.S. Department of Energy Office of Scientific and Technical Information. [Link]
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Mossine, A. V., et al. (2015). Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters, 17(21), 5780–5783. [Link]
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Wu, X.-F., et al. (2021). Palladium-catalyzed carbonylation of iminoquinones and aryl iodides to access aryl p-amino benzoates. Organic & Biomolecular Chemistry, 19(34), 7431-7435. [Link]
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Kingston, L., et al. (2022). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. Journal of the American Chemical Society, 144(40), 18357-18363. [Link]
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Han, W., et al. (2017). Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions. Synlett, 28(07), 835-840. [Link]
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Kingston, C., et al. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. ACS Catalysis, 13(17), 11622–11630. [Link]
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Chen, H., et al. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology, 34(12), 2416–2431. [Link]
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A Comparative Guide to the Purity Analysis of Synthesized "Methyl 5-iodo-2-methoxybenzoate" Derivatives by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is paved with rigorous quality control. Intermediates, such as Methyl 5-iodo-2-methoxybenzoate and its derivatives, are the foundational building blocks of many therapeutic agents. Their purity is not merely a matter of quality but a direct determinant of the final drug's safety, efficacy, and stability.[1][2] Impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the shelf-life of the drug product.[1] Consequently, robust and reliable analytical methods for purity assessment are indispensable.
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally sensitive compounds, making it exceptionally well-suited for intermediates like this compound.[3] This guide provides an in-depth examination of a validated Reversed-Phase HPLC (RP-HPLC) method for this purpose. Furthermore, it offers a comparative analysis with alternative techniques—Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—to equip researchers with a comprehensive understanding of the analytical landscape for ensuring the integrity of their synthesized compounds.
Primary Methodology: Reversed-Phase HPLC for Routine Purity Assessment
RP-HPLC separates compounds based on their hydrophobicity, making it ideal for analyzing aromatic esters like this compound and its potential non-volatile or polar impurities.[4] The selection of a C18 column is a logical starting point due to its strong hydrophobic retention of the aromatic ring, while a mobile phase of acetonitrile and water allows for the effective elution and separation of the analyte from related substances.[5][6]
Experimental Protocol: HPLC-UV Method
This protocol outlines a validated method for determining the purity of this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a binary or quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Rationale: A standard C18 column provides excellent retention and resolution for aromatic compounds. The 150 mm length offers a good balance between analysis time and separation efficiency.
-
-
Mobile Phase:
-
A: Water (HPLC Grade)
-
B: Acetonitrile (HPLC Grade)
-
-
Gradient Elution:
Time (min) %A (Water) %B (Acetonitrile) 0.0 50 50 15.0 10 90 20.0 10 90 20.1 50 50 | 25.0 | 50 | 50 |
-
Rationale: A gradient elution is employed to ensure that both more polar impurities (eluting early) and less polar impurities (eluting late) are effectively separated and resolved from the main peak within a reasonable runtime.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: 254 nm.
-
Rationale: The aromatic ring of the analyte provides strong UV absorbance at 254 nm, offering high sensitivity for both the main compound and related aromatic impurities.
-
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a standard solution of approximately 100 µg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column and instrument.
3. Method Validation (as per ICH Q2(R1) Guidelines): [7] This protocol forms a self-validating system when assessed against key performance parameters:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is confirmed by the absence of interfering peaks at the retention time of the main analyte in a blank chromatogram.
-
Linearity: Assessed by preparing and analyzing at least five concentrations of the reference standard across a specified range (e.g., 50% to 150% of the target concentration). The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[7]
-
Precision:
-
Repeatability: Determined by performing at least six replicate injections of the standard solution. The relative standard deviation (%RSD) should typically be less than 2%.[7]
-
Intermediate Precision: Assessed by having different analysts conduct the analysis on different days using different instruments to ensure the method's consistency.[8]
-
-
Accuracy: Determined by recovery studies, spiking a placebo mixture with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should fall within 98-102%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. These are crucial for quantifying trace impurities.
4. Data Analysis:
-
Purity is calculated using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all integrated peaks.
-
% Purity = (Area_main_peak / Total_area_all_peaks) * 100
Visualizing the HPLC Workflow
The following diagram illustrates the standard operational flow for the HPLC purity analysis described.
Comparative Analysis: Alternative and Complementary Techniques
While HPLC is a robust primary technique, a comprehensive purity profile often requires orthogonal methods that provide different, complementary information.[4] Regulatory bodies increasingly expect the use of multiple analytical techniques to ensure a complete understanding of a drug substance's impurity profile.[9]
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[3][10] For the analysis of this compound, GC is not typically the primary method for potency, but it is the ideal choice for quantifying volatile impurities that HPLC may miss, such as residual synthesis solvents (e.g., methanol, toluene, dichloromethane).
-
Principle: Separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[11]
-
Advantages:
-
High Resolution: Offers exceptional resolving power for volatile compounds.
-
Sensitivity: Flame Ionization Detection (FID) provides excellent sensitivity for hydrocarbons (most organic solvents).
-
-
Limitations:
-
Thermal Stability: Not suitable for thermally labile compounds. This compound is sufficiently stable for GC, but potential non-volatile degradation products would not be detected.
-
Derivatization: Non-volatile impurities would require derivatization to become amenable to GC analysis, adding complexity.
-
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Program: An initial low temperature (e.g., 40°C) to resolve highly volatile solvents, followed by a temperature ramp to elute less volatile components.
-
Detector Temperature: 280°C.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized product in a high-purity solvent not used in the synthesis (e.g., DMSO).
Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a compound without requiring a reference standard of the analyte itself.[12][13]
-
Principle: The integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated directly.[14]
-
Advantages:
-
Absolute Quantification: Provides a direct measure of purity (mass/mass) without a calibration curve.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Provides structural confirmation of the analyte and can help identify impurities simultaneously.[2]
-
-
Limitations:
-
Sensitivity: Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity detection.
-
Peak Overlap: Signal overlap in complex mixtures can complicate accurate integration.
-
Cost & Expertise: Requires access to high-field NMR spectrometers and specialized expertise for accurate execution.
-
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Internal Standard: A high-purity, stable compound with simple, non-overlapping signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the synthesized product and the internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Ensure critical parameters are optimized for quantification, such as a long relaxation delay (D1, typically 5-7 times the longest T1) to allow for full spin-lattice relaxation of all relevant nuclei.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate unique, well-resolved signals for both the analyte and the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[15] While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is the definitive tool for the structural elucidation of unknown impurities.[16][17]
-
Principle: After separation by LC, the eluent is directed into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[18]
-
Advantages:
-
Limitations:
-
Quantification Challenges: Response factors can vary significantly between compounds, making accurate quantification without specific reference standards for each impurity more complex than with UV detection.
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting compounds, affecting accuracy.
-
Comparative Summary of Analytical Techniques
The choice of analytical method is dictated by the specific goal of the analysis, whether it is routine quality control, residual solvent analysis, absolute purity determination, or the identification of unknown impurities.
| Parameter | HPLC-UV | GC-FID | qNMR | LC-MS |
| Primary Application | Routine purity and impurity quantification | Volatile impurity & residual solvent analysis | Absolute purity determination & structural confirmation | Impurity identification & structural elucidation |
| Principle | Differential partitioning (hydrophobicity) | Differential partitioning (volatility) | Nuclear spin resonance | Separation by partitioning, detection by m/z |
| Sensitivity | High (ng to pg range) | Very High (pg range for hydrocarbons) | Moderate (µg to mg range) | Extremely High (pg to fg range) |
| Selectivity | Good to Excellent | Excellent for volatiles | Excellent (based on chemical shift) | Superior (based on m/z) |
| Quantification | Excellent (with standards) | Excellent (with standards) | Absolute (primary method) | Good (requires impurity standards for accuracy) |
| Strengths | Robust, reproducible, high throughput | Unmatched for volatile compounds | Non-destructive, no analyte standard needed | Provides molecular weight of unknowns |
| Limitations | Cannot identify unknown impurities | Only for volatile/thermostable compounds | Lower sensitivity, potential peak overlap | Complex quantification, matrix effects |
Decision Logic for Method Selection
The following diagram provides a logical framework for selecting the appropriate analytical technique based on the specific requirements of the purity assessment.
Conclusion
For the routine purity analysis of synthesized this compound derivatives, a validated RP-HPLC method stands as a robust, reliable, and efficient choice. It provides the accuracy and precision required for quality control in a drug development setting. However, achieving a complete and regulatory-compliant purity profile necessitates a multi-faceted approach. GC is indispensable for controlling volatile impurities, qNMR offers an orthogonal and primary method for absolute purity assignment, and LC-MS is the ultimate tool for identifying the unknown. By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a comprehensive analytical strategy that ensures the highest standards of quality and safety for their pharmaceutical intermediates.
References
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- A Guide to Quantit
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- Universal Quantitative NMR Analysis of Complex N
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- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.
- A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)
- A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzo
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- 18. biomedres.us [biomedres.us]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-iodo-2-methoxybenzoate
As laboratory professionals engaged in cutting-edge research and development, our responsibility extends beyond discovery to encompass the safe and compliant management of all chemical substances, including their final disposal. Methyl 5-iodo-2-methoxybenzoate, a halogenated organic compound, requires specific handling and disposal protocols to ensure personnel safety, environmental protection, and regulatory adherence. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety principles and regulatory standards.
Part 1: Hazard Identification and Regulatory Context
The foundation of any disposal protocol is a thorough understanding of the substance's hazards and the regulations governing its waste stream. This compound is a solid organic compound that, while stable under normal conditions, presents specific risks that dictate its handling procedures.[1]
The key to its classification is the presence of iodine, which makes it a halogenated organic compound . The U.S. Environmental Protection Agency (EPA) and other international bodies heavily regulate such compounds due to their potential for environmental persistence and toxicity.[2][3][4] Consequently, this compound waste cannot be discarded as common trash or washed down the drain.[5][6][7] It is classified as hazardous waste, falling under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States.[8]
Table 1: Key Safety and Hazard Information for this compound
| Property | Description | Source |
| Physical Form | Solid | |
| Hazards | May cause skin, eye, and respiratory irritation. | [1][9][10] |
| Storage Class | 11 - Combustible Solids | |
| Waste Class | Hazardous Waste (Halogenated Organic Compound) | [2][3][11] |
| Required PPE | Eyeshields/Safety Goggles, Chemical-Resistant Gloves, Lab Coat. | [1][10] |
Part 2: Core Principles of Chemical Waste Management
Before proceeding to the specific protocol, it is essential to internalize the core principles that ensure a self-validating and safe waste management system within the laboratory.
-
Waste Minimization : The most effective disposal strategy begins with generating less waste. Reduce the scale of operations where possible and avoid preparing excessive amounts of reagents.[12][13]
-
Segregation : This is the most critical step in laboratory waste management. Halogenated organic waste must be collected separately from non-halogenated waste.[11] Co-mingling these waste streams increases disposal costs and complexity, as halogenated compounds require specific treatment methods like high-temperature incineration.[11] Never mix incompatible chemicals, such as acids with bases or oxidizers with flammable materials, in the same waste container.[8][14]
-
Containment & Labeling : All chemical waste must be stored in containers that are chemically compatible with their contents and can be securely sealed to prevent leaks.[8][13] According to Occupational Safety and Health Administration (OSHA) guidelines, these containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name of the contents (e.g., "this compound"), and the date accumulation began.[14][15]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of pure this compound waste and contaminated materials.
Objective : To safely collect and prepare solid this compound waste for disposal by a licensed hazardous waste vendor or the institution's Environmental Health & Safety (EHS) department.
Materials :
-
Designated hazardous waste container for Halogenated Organic Solids , compatible with the chemical.
-
Hazardous Waste Label.
-
Chemically resistant spatula or scoop.
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.
Procedure :
-
Don Appropriate PPE : Before handling any chemical waste, ensure you are wearing the correct PPE, including safety goggles and chemical-resistant gloves.[16]
-
Prepare the Waste Container :
-
Obtain a clean, dry waste container designated specifically for Halogenated Organic Solids .
-
Affix a "Hazardous Waste" label to the container.
-
Using a permanent marker, write the full chemical name, "this compound," and the start date of accumulation on the label.[14]
-
-
Transfer the Waste :
-
Perform all waste handling within a chemical fume hood to minimize inhalation exposure.[16]
-
Using a clean, chemically resistant spatula, carefully transfer the solid waste into the designated container. Avoid creating dust.
-
This container should also be used for other solid materials heavily contaminated with the compound, such as used weighing papers or contaminated wipes.
-
-
Secure and Store the Container :
-
Handle Empty Containers :
-
The original product container is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate).
-
The rinsate from this process is also hazardous waste and must be collected in a designated container for Halogenated Organic Liquid Waste .
-
Once triple-rinsed, deface or remove the original label, and dispose of the empty container according to your institution's guidelines for glass or solid waste.[12]
-
-
Arrange for Disposal :
-
Once the waste container is full or has reached the accumulation time limit set by your institution, complete the necessary paperwork (e.g., Hazardous Waste Disposal Form) and arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal company.[12]
-
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams associated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Part 5: Alternative Disposal Considerations - Iodine Recycling
While incineration is the standard disposal method for many halogenated organic compounds, the presence of iodine opens up potential for more sustainable approaches. Specialized recycling programs exist that aim to recover and purify iodine from industrial and pharmaceutical waste streams.[17] These programs can divert usable iodine compounds from disposal and reintroduce them into the supply chain.[17] For laboratories generating significant quantities of iodine-containing waste, exploring partnerships with such recycling initiatives can be a viable and environmentally responsible alternative.[7][17]
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard identification, segregation, and proper containment, researchers can ensure that their work does not pose a risk to themselves, their colleagues, or the environment. Always consult your institution's specific Chemical Hygiene Plan and your local EHS department, as they will provide the definitive guidance for your location.[18][19]
References
-
Laboratory Waste Management Guidelines. Princeton University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Laboratory Waste Guide 2025. ReAgent. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Code of Federal Regulations Title 40. Protection of Environment 40 CFR Pt. 268, App. III. FindLaw. [Link]
-
Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
Iodine Waste Recycling Program. Mitsui Plastics, Inc. [Link]
-
Iodine Disposal For Businesses. Collect and Recycle. [Link]
-
Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]
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7.2 Organic Solvents. University of North Carolina at Chapel Hill - Environment, Health and Safety. [Link]
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- 18. osha.gov [osha.gov]
- 19. osha.gov [osha.gov]
Personal protective equipment for handling Methyl 5-iodo-2-methoxybenzoate
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling any chemical reagent requires a comprehensive understanding of its potential hazards and the implementation of meticulous safety measures. This guide provides an in-depth operational plan for the safe handling of Methyl 5-iodo-2-methoxybenzoate, moving beyond mere compliance to foster a culture of proactive safety in your laboratory.
The causality behind these protocols is rooted in the known reactivity and potential toxicity of halogenated aromatic compounds. While a specific, comprehensive toxicological profile for this compound may be limited, its structure necessitates treating it with a high degree of caution. The presence of an iodine atom on an aromatic ring suggests potential for skin, eye, and respiratory irritation, similar to other iodo-aromatic compounds.[1][2] Therefore, our approach is to establish a self-validating system of protection through engineering controls, appropriate personal protective equipment (PPE), and rigorous operational and disposal procedures.
Hazard Assessment and Engineering Controls
This compound is a solid, typically a white to tan powder, with a melting point between 57-61°C.[3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Similar iodo-aromatic compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][4]
Primary Engineering Control: The Chemical Fume Hood
Due to the risk of inhaling fine particulate matter, all handling of solid this compound must be conducted within a certified chemical fume hood.[5][6] This is the most critical step in minimizing respiratory exposure. Before beginning any work, ensure the fume hood's airflow is functioning correctly and the sash is positioned at the appropriate height.
Emergency Equipment Accessibility
Before handling the compound, confirm the location and operational readiness of the nearest safety shower and eyewash station.[5][7] Ensure a spill kit equipped for handling hazardous organic solids is readily available.[5]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is a comprehensive strategy to shield against specific, identified hazards. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[5] | Provides robust protection against skin absorption, a significant risk with halogenated organic compounds. The outer glove can be removed immediately upon contamination, protecting the inner glove and the user's skin.[5] |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing (e.g., handling larger quantities or during vigorous mixing).[5][8] | Protects against splashes of solvents and airborne dust, preventing severe eye irritation or chemical burns.[1][2][5] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an N95 filter is the minimum for handling the solid.[9] For spill cleanup or when engineering controls are not sufficient, a respirator with an organic vapor cartridge and a P100 particulate filter is required.[5] | Essential to prevent the inhalation of toxic dust particles. The organic vapor cartridge provides additional protection when the compound is dissolved in volatile solvents.[5][10] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over personal clothing.[8] For larger quantities, a chemically resistant apron is also recommended.[5] | Minimizes skin contact and prevents contamination of personal clothing.[5] |
| Footwear | Closed-toe and closed-heel shoes constructed of a non-porous material.[5] | Protects feet from potential spills. |
Operational and Disposal Plan
A systematic workflow is essential for safety and experimental integrity. The following diagram and step-by-step guide outline the complete process from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Verify Controls: Ensure the chemical fume hood has adequate airflow before starting.[5]
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.[4]
-
Prepare Workspace: Lay down absorbent, disposable bench paper within the fume hood to contain any minor spills.
2. Handling the Compound:
-
Weighing: Tare a suitable container and carefully weigh the solid compound inside the fume hood to prevent dust from becoming airborne.[6]
-
Dissolving: If preparing a solution, add the solid this compound to the solvent slowly and in small portions to avoid splashing.[6]
3. Post-Handling and Decontamination:
-
Equipment: Thoroughly decontaminate all non-disposable equipment, such as spatulas and glassware, that came into contact with the chemical.
-
Work Area: Wipe down the surfaces of the fume hood and any contaminated areas with an appropriate solvent, followed by soap and water.[6]
-
PPE Removal: Remove the outer pair of gloves first, followed by the inner pair, avoiding contact between your skin and the contaminated outer surface of any glove.[5] Remove your lab coat and store it appropriately.
-
Hand Washing: Wash your hands thoroughly with soap and water after all work is complete and before leaving the laboratory.[1]
Disposal Plan
Proper disposal is a critical final step to ensure regulatory compliance and environmental safety.
-
Solid Waste: All contaminated solid waste, including disposable gloves, bench paper, and any residual chemical, must be placed in a clearly labeled, sealed container for hazardous solid waste.[1]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be disposed of in a designated, labeled container for halogenated organic waste. Do not pour any chemical waste down the drain.
-
Consult Regulations: Always follow your institution's specific waste disposal guidelines and consult with your Environmental Health and Safety (EHS) department for any questions.[10]
By adhering to this comprehensive guide, you build a deep, trustworthy system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ehs.ucsf.edu [ehs.ucsf.edu]
- 9. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
